Product packaging for Vellosimine(Cat. No.:CAS No. 6874-98-2)

Vellosimine

カタログ番号: B128456
CAS番号: 6874-98-2
分子量: 292.4 g/mol
InChIキー: MHASSCPGKAMILD-VICVVEARSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Vellosimine is a naturally occurring monoterpene indole alkaloid belonging to the sarpagine family, a group of over 100 known compounds often isolated from plants with medicinal significance . As a specialist chemical reagent, it serves as a crucial intermediate in organic synthesis and a valuable lead compound in biomedical research for investigating new therapeutic pathways . A primary research application of this compound is in oncology and anticancer drug discovery. Systematic biological evaluations have identified this compound and its derivative, Na-methyl this compound, as possessing modest antiproliferation activity . This discovery makes it a significant lead molecule for intensive structural optimization and exploration of structure-activity relationships (SAR). Researchers have successfully synthesized analogues of this compound that demonstrate a tenfold improvement in anticancer activities, underscoring its value as a scaffold for developing more potent compounds . The mechanism of action for one such potent allenyl-modified analogue (15ai) indicates that it exerts its antiproliferative effects by inducing ferroptosis, an iron-dependent form of non-apoptotic cell death . This mechanism is an appealing target for future cancer therapies, particularly for cancers resistant to traditional apoptosis-inducing drugs. From a synthetic chemistry perspective, this compound is a key intermediate in the biosynthetic pathway of the antiarrhythmic alkaloid ajmaline . Its complex, polycyclic architecture featuring an indole-fused 9-azabicyclo[3.3.1]nonane core presents a significant challenge and opportunity for developing novel synthetic methodologies, such as protecting-group-free routes involving Bischler-Napieralski and homo-Mannich reaction sequences . This compound is provided as a Research Use Only (RUO) product. RUO products are exclusively tailored for laboratory research and are not intended for direct medical procedures, diagnostic use, or human treatment . They are essential tools for scientific investigation, disease understanding, and the development of novel therapies and diagnostic tools .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B128456 Vellosimine CAS No. 6874-98-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASSCPGKAMILD-VICVVEARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318281
Record name Vellosimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6874-98-2
Record name Vellosimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6874-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vellosimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vellosimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELLOSIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vellosimine Alkaloid: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the sarpagine-type monoterpenoid indole alkaloid, Vellosimine. It details the primary plant sources, quantitative data on extract yields, methodologies for its extraction and isolation, and its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.

Primary Natural Sources of this compound

This compound is a specialized metabolite found within a select group of plant species, primarily belonging to the Apocynaceae family. The principal genera known to produce this alkaloid are Geissospermum and Rauvolfia.

  • Geissospermum vellosii Allemão: Also known by its synonym Geissospermum laeve, this Amazonian rainforest tree is the most widely cited natural source of this compound.[1][2][3][4][5] The stem bark is particularly rich in a complex mixture of indole alkaloids, including this compound.[1][2][6]

  • Rauvolfia verticillata (Lour.) Baill.: This species, found in Hong Kong and other parts of Asia, has also been identified as a source of this compound.[7][8] Plants of the Rauvolfia genus are well-known for their diverse array of bioactive indole alkaloids.[7]

Quantitative Data on Alkaloid Yields

Specific quantitative data detailing the concentration of this compound (e.g., in mg/g of dry plant material or as a percentage of the total alkaloid content) is not extensively reported in the available scientific literature. However, studies on Geissospermum vellosii provide yields for crude and alkaloid-rich extracts, which serve as an indicator of the total alkaloid content.

Plant SpeciesPlant PartExtraction MethodExtract TypeYield (%)Reference
Geissospermum vellosiiStem BarkEthanolic ExtractionCrude Ethanol Extract2.0[9]
Geissospermum vellosiiStem BarkAcid-Base PartitionTotal Alkaloid Fraction27.5 (of the 2.0% crude extract)[9]

Note: The Total Alkaloid Fraction contains a mixture of numerous alkaloids, of which this compound is one component.

Experimental Protocols: Extraction and Isolation

The isolation of this compound involves a multi-step process beginning with the extraction from plant material, followed by purification to isolate the specific alkaloid. The following is a synthesized protocol based on methodologies described in the literature.[1][6][10]

General Experimental Workflow

The overall process for isolating this compound from its natural source can be visualized as follows:

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Purification cluster_analysis Analysis & Characterization p1 Collection of Plant Material (e.g., G. vellosii Stem Bark) p2 Drying and Grinding to a Fine Powder p1->p2 e1 Solvent Extraction (e.g., Soxhlet with Ethanol/Water) p2->e1 pu1 Acid-Base Partitioning to Separate Alkaloid Fraction e1->pu1 pu2 Chromatographic Separation (e.g., HPCCC, Column Chromatography) pu1->pu2 pu3 Fine Purification (e.g., Preparative HPLC) pu2->pu3 a1 Isolation of Pure this compound pu3->a1 a2 Structural Elucidation (NMR, MS) a1->a2

General workflow for this compound isolation.
Detailed Methodology

1. Plant Material Preparation:

  • Collect the stem bark of Geissospermum vellosii.

  • Air-dry the plant material in a shaded, well-ventilated area until brittle.

  • Grind the dried bark into a fine powder using a mechanical blender.

2. Extraction:

  • Place approximately 100 g of the powdered bark into a cellulose thimble.

  • Perform a continuous extraction using a Soxhlet apparatus with a solvent system such as 70:30 Ethanol/Water containing 0.1% formic acid for approximately 24 hours.[2] The acidic condition facilitates the extraction of basic alkaloids by forming their soluble salts.

  • After extraction, evaporate the solvent from the resulting solution under reduced pressure using a rotary evaporator to obtain the crude hydroalcoholic extract.

3. Acid-Base Partitioning for Alkaloid Fraction:

  • Redissolve the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.

  • Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds, which will remain in the organic phase. Discard the organic phase.

  • Basify the remaining aqueous phase to a pH of 9-10 by the slow addition of ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

  • Extract the basified aqueous solution multiple times with dichloromethane or chloroform. The alkaloids will partition into the organic phase.

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • The crude alkaloid fraction is a complex mixture and requires further separation. High-Performance Counter-Current Chromatography (HPCCC) has been effectively used for this purpose.[6]

  • HPCCC Protocol Example:

    • Solvent System: A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be employed.

    • Operation: Dissolve the crude alkaloid fraction in a portion of the solvent system. The lower aqueous phase can be used as the mobile phase, and the upper organic phase as the stationary phase.

    • Fraction Collection: Collect fractions based on the elution profile and monitor using Thin-Layer Chromatography (TLC) or HPLC.

  • Fractions identified as containing this compound may require further purification using preparative HPLC on a C18 or Phenyl-hexyl column to achieve high purity.[10]

5. Characterization and Identification:

  • The structure of the isolated pure compound is confirmed using standard spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will show the molecular ion peak corresponding to the mass of this compound (C₁₉H₂₀N₂O, M.W. 292.38).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry, which can be compared with data reported in the literature.[1]

Biosynthesis of this compound

This compound is a monoterpenoid indole alkaloid (MIA) of the sarpagan type. Its biosynthesis begins with the universal precursor to nearly all MIAs, strictosidine. This precursor is formed from the condensation of tryptamine (derived from the amino acid tryptophan) and the monoterpenoid secologanin. The pathway then proceeds through several enzymatic steps to form the characteristic sarpagan skeleton.

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine Strictosidine Synthase geissoschizine Geissoschizine strictosidine->geissoschizine Multiple Steps polyneuridine_aldehyde Polyneuridine Aldehyde geissoschizine->polyneuridine_aldehyde Sarpagan Bridge Enzyme (SBE) epi_this compound 16-epi-Vellosimine polyneuridine_aldehyde->epi_this compound Polyneuridine Aldehyde Esterase (PNAE) This compound This compound epi_this compound->this compound Spontaneous Epimerization

Simplified biosynthetic pathway to this compound.

The key late-stage steps in the biosynthesis involve the formation of the sarpagan bridge by a Sarpagan Bridge Enzyme (SBE) to produce polyneuridine aldehyde.[11][12] This intermediate is then acted upon by Polyneuridine Aldehyde Esterase (PNAE) to yield 16-epi-vellosimine, which subsequently undergoes spontaneous epimerization to the more stable this compound.[11][12]

References

Unveiling Vellosimine: A Technical Guide to its Isolation from Geissospermum vellosii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and purification of vellosimine, a bioactive indole alkaloid, from the bark of Geissospermum vellosii. The following sections provide a comprehensive overview of the necessary experimental protocols, supported by quantitative data and visual workflows, to facilitate the replication and further investigation of this promising natural compound.

Overview of this compound

This compound is a macroline alkaloid with the chemical formula C19H20N2O.[1] It is one of many indole alkaloids found in Geissospermum vellosii, a tree native to the Amazon rainforest.[2] This class of compounds has garnered significant interest for its potential therapeutic properties.

Extraction of Alkaloids from Geissospermum vellosii Bark

The initial step in isolating this compound involves the extraction of the total alkaloid content from the dried and powdered bark of Geissospermum vellosii. A common and effective method is Soxhlet extraction.

Experimental Protocol: Soxhlet Extraction
  • Preparation of Plant Material: The bark of Geissospermum vellosii is first frozen and then finely ground into a powder using a high-speed blender.

  • Soxhlet Extraction:

    • A sample of the powdered bark (e.g., 6.5 g) is placed into a Soxhlet apparatus.[2]

    • The extraction is performed using a 70:30 mixture of ethanol and 0.1% formic acid in ultra-pure water (200.0 mL).[2] The acidification of the solvent aids in the extraction of basic alkaloids by forming their corresponding salts and helps to minimize oxidation.[2]

    • The oil-bath temperature is maintained at 93 ± 3 °C.[2]

    • The extraction is carried out for approximately 24 cycles, with each cycle lasting about 45 minutes, to ensure a thorough extraction.[2]

  • Post-Extraction Processing:

    • The resulting extraction solution is centrifuged at 5000 rpm for 10 minutes to remove any solid plant material.[2]

    • The supernatant, containing the crude alkaloid extract, is collected for further purification.

Chromatographic Purification of this compound

The purification of this compound from the crude alkaloid extract is a multi-step process that typically involves a combination of chromatographic techniques. High-Performance Countercurrent Chromatography (HPCCC) followed by flash chromatography has been shown to be an effective strategy.[3]

Experimental Protocol: HPCCC and Flash Chromatography
  • High-Performance Countercurrent Chromatography (HPCCC):

    • The crude alkaloid extract is subjected to HPCCC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

    • A suitable solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), is used in an elution-extrusion mode, with the upper phase serving as the stationary phase.[4]

    • Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

  • Flash Column Chromatography:

    • The fractions enriched with this compound from the HPCCC step are combined and further purified using flash column chromatography.

    • The specific stationary and mobile phases for flash chromatography would be selected based on the polarity of this compound and the remaining impurities.

The combination of these chromatographic methods allows for the isolation of this compound with high purity.[3]

Analytical Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV and mass spectrometry detectors, as well as Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis Conditions
ParameterValue
Column Pinnacle® DB Biphenyl, 150 × 2.1 mm, 3.0 µm
Mobile Phase A Aqueous formic acid (0.01%)
Mobile Phase B Acetonitrile + 0.01% formic acid
Gradient Isocratic at 15% B for 12 min, 15-21% B from 12-15 min, isocratic at 21% B for 15 min, 21-100% B from 30-109 min
Flow Rate 0.200 mL/min
Injection Volume 10 µL
Detection Diode array detector (220-500 nm)

Table 1: HPLC conditions for the analysis of alkaloids from Geissospermum vellosii extract.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed by mass spectrometry and NMR spectroscopy.

Technique Observed Data
Mass Spectrometry Molecular Formula: C19H20N2O, Molecular Weight: 292.4 g/mol [1]
NMR Spectroscopy The identity of this compound is confirmed through detailed 1H and 13C NMR analysis and comparison with published data.

Table 2: Key analytical data for the characterization of this compound.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound from Geissospermum vellosii.

G start Geissospermum vellosii Bark powder Powdered Bark start->powder Grinding soxhlet Soxhlet Extraction (Ethanol/0.1% HCOOH in water) powder->soxhlet centrifuge Centrifugation soxhlet->centrifuge supernatant Crude Alkaloid Extract centrifuge->supernatant hpccc High-Performance Countercurrent Chromatography (HPCCC) supernatant->hpccc fractions This compound-Enriched Fractions hpccc->fractions flash Flash Column Chromatography fractions->flash pure_this compound Purified this compound flash->pure_this compound analysis Analytical Characterization (HPLC, MS, NMR) pure_this compound->analysis

Figure 1: Overall workflow for the isolation of this compound.

G crude_extract Crude Alkaloid Extract hpccc HPCCC Separation (e.g., Ethyl acetate-butanol-water) crude_extract->hpccc fraction_collection Fraction Collection hpccc->fraction_collection tlc_hplc Fraction Analysis (TLC/HPLC) fraction_collection->tlc_hplc enriched_fractions This compound-Enriched Fractions tlc_hplc->enriched_fractions Identify target fractions other_alkaloids Other Alkaloid Fractions tlc_hplc->other_alkaloids Separate other compounds

Figure 2: Detailed view of the HPCCC purification stage.

This guide provides a framework for the successful isolation and characterization of this compound from Geissospermum vellosii. The detailed protocols and analytical data serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

The Vellosimine Biosynthetic Pathway in Rauvolfia serpentina: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic cascade leading to the sarpagan alkaloid intermediate, vellosimine, in the medicinal plant Rauvolfia serpentina. This guide provides a comprehensive overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and the regulatory signaling network, tailored for researchers, scientists, and professionals in drug development.

Introduction

Rauvolfia serpentina, commonly known as Indian snakeroot, is a medicinal plant renowned for its rich diversity of terpenoid indole alkaloids (TIAs), many of which possess significant pharmacological activities. Among these, the sarpagan-type alkaloids are of particular interest due to their complex chemical structures and therapeutic potential. This compound serves as a crucial intermediate in the biosynthesis of sarpagan and ajmaline-type alkaloids. Understanding the intricate enzymatic steps and regulatory mechanisms governing the formation of this compound is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the discovery of novel therapeutic agents. This technical guide provides a detailed examination of the this compound biosynthetic pathway, consolidating current knowledge on the key enzymes, their kinetics, and the methodologies employed for their study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the complex terpenoid indole alkaloid pathway, originating from the central precursor strictosidine. The formation of this compound involves a series of enzymatic reactions that modify the strictosidine aglycone to form the characteristic sarpagan skeleton.

The key steps in the this compound biosynthetic pathway are:

  • Formation of Polyneuridine Aldehyde: The pathway to sarpagan alkaloids begins with the conversion of a strictosidine-derived intermediate, geissoschizine, to polyneuridine aldehyde. This crucial cyclization reaction is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase. This enzyme establishes the C-5/C-16 bond that defines the sarpagan bridge structure[1][2].

  • Conversion to 16-epi-Vellosimine: Polyneuridine aldehyde is then converted to the labile indole alkaloid 16-epi-vellosimine. This reaction is catalyzed by the highly specific Polyneuridine Aldehyde Esterase (PNAE) [3][4][5][6]. PNAE is a key enzyme that directs the metabolic flux towards the sarpagan and ajmalan branches of the TIA pathway.

  • Epimerization to this compound: 16-epi-vellosimine is subsequently epimerized to form the more stable this compound.

  • Reduction to 10-Deoxysarpagine: this compound can be further metabolized, for instance, through reduction to 10-deoxysarpagine, a reaction catalyzed by This compound Reductase . This step is part of the pathway leading to other sarpagan alkaloids.

The following diagram illustrates the core enzymatic steps in the this compound biosynthetic pathway:

Vellosimine_Biosynthesis Geissoschizine Geissoschizine Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde Sarpagan Bridge Enzyme (SBE) epi_this compound 16-epi-Vellosimine Polyneuridine_Aldehyde->epi_this compound Polyneuridine Aldehyde Esterase (PNAE) This compound This compound epi_this compound->this compound Epimerization Deoxysarpagine 10-Deoxysarpagine This compound->Deoxysarpagine this compound Reductase

Figure 1: Core biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

Precise quantitative data on the enzymes involved in the this compound pathway is crucial for understanding the metabolic flux and for designing effective metabolic engineering strategies. The following table summarizes the available kinetic parameters for the key enzymes.

EnzymeSubstrateKm (µM)VmaxkcatOptimal pHOptimal Temperature (°C)Source
Sarpagan Bridge Enzyme (SBE)Geissoschizine22.5 (apparent)Not ReportedNot ReportedNot ReportedNot Reported[1]
Polyneuridine Aldehyde Esterase (PNAE)Polyneuridine AldehydeNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[3][4][5][6]
1,2-dihydrovomilenine reductase*1,2-dihydrovomilenineNot ReportedNot ReportedNot Reported6.037[7]

*Note: 1,2-dihydrovomilenine reductase is an enzyme closely related to this compound reductase and provides an indication of the potential characteristics of reductases in this pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthetic pathway.

Sarpagan Bridge Enzyme (SBE) in vitro Assay

This protocol is adapted from the characterization of SBE from Rauvolfia serpentina expressed in yeast microsomes[1].

Objective: To determine the enzymatic activity of SBE by measuring the conversion of geissoschizine to polyneuridine aldehyde.

Materials:

  • Yeast microsomes containing recombinant SBE

  • Geissoschizine (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Methanol

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (50 mM, pH 7.4)

    • Yeast microsomes (final protein concentration of 0.1-0.5 mg/mL)

    • NADPH (200 µM)

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding geissoschizine to a final concentration range of 0-300 µM.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding 800 µL of cold methanol.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of polyneuridine aldehyde using a UPLC system coupled to a mass spectrometer. Use a C18 column with a gradient of acetonitrile in water with 0.1% formic acid. Monitor the transition for polyneuridine aldehyde.

Workflow Diagram:

SBE_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Sample Processing & Analysis A Prepare Reaction Mix (Buffer, Microsomes, NADPH) B Pre-incubate at 30°C A->B C Add Geissoschizine B->C D Incubate at 30°C C->D E Stop with Methanol D->E F Centrifuge E->F G LC-MS/MS Analysis F->G

Figure 2: Workflow for the Sarpagan Bridge Enzyme assay.
Polyneuridine Aldehyde Esterase (PNAE) Purification and Assay (Conceptual Protocol)

Objective: To purify PNAE from R. serpentina cell cultures and assay its activity.

Part 1: PNAE Purification

  • Crude Extract Preparation: Homogenize frozen R. serpentina cell culture biomass in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors. Centrifuge to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the crude extract with ammonium sulfate to enrich for PNAE.

  • Chromatography: Subject the enriched protein fraction to a series of chromatographic steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, to purify PNAE to homogeneity. Monitor fractions for PNAE activity at each step.

Part 2: PNAE Enzyme Assay

  • Reaction Setup: In a suitable reaction vessel, combine the purified PNAE fraction with polyneuridine aldehyde in a buffered solution.

  • Incubation: Incubate the reaction at an optimal temperature and for a specific duration.

  • Extraction: Stop the reaction and extract the product, 16-epi-vellosimine, using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by thin-layer chromatography (TLC) or LC-MS to confirm the presence and quantify the amount of 16-epi-vellosimine formed.

This compound Reductase Assay (Conceptual Protocol)

Based on the characterization of a related enzyme, 1,2-dihydrovomilenine reductase[7], a conceptual protocol for a this compound reductase assay can be proposed.

Objective: To measure the activity of this compound reductase by monitoring the NADPH-dependent reduction of this compound.

Materials:

  • Purified or partially purified this compound reductase

  • This compound (substrate)

  • NADPH

  • Buffer (e.g., phosphate buffer, pH 6.0)

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the buffer, NADPH, and the enzyme solution.

  • Initiation of Reaction: Start the reaction by adding this compound.

  • Activity Measurement (Spectrophotometric): Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Activity Measurement (HPLC): Alternatively, stop the reaction at different time points and analyze the formation of the product, 10-deoxysarpagine, using HPLC.

LC-MS/MS Quantification of this compound and Related Alkaloids

This protocol provides a general framework for the quantification of this compound in R. serpentina plant material[8][9].

Objective: To extract and quantify this compound and other related alkaloids from R. serpentina tissues.

Part 1: Sample Extraction

  • Sample Preparation: Lyophilize and grind the plant tissue (e.g., roots, leaves) to a fine powder.

  • Extraction: Extract the powdered tissue with an appropriate solvent, such as methanol or ethanol, using sonication or maceration.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

  • Solid-Phase Extraction (SPE): For cleaner samples, the crude extract can be further purified using SPE cartridges.

Part 2: LC-MS/MS Analysis

  • Chromatographic Separation: Inject the prepared extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the MS parameters (e.g., collision energy) for this compound and other target alkaloids using authentic standards.

  • Quantification: Use a multiple reaction monitoring (MRM) method to quantify the analytes. Create a calibration curve using a series of standard solutions of known concentrations.

Workflow Diagram:

Alkaloid_Quantification_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Lyophilize & Grind Plant Tissue B Solvent Extraction A->B C Filter & Concentrate B->C D SPE Cleanup (Optional) C->D E Chromatographic Separation (C18 Column) D->E F Mass Spectrometric Detection (ESI+, MRM) E->F G Quantification (Calibration Curve) F->G

Figure 3: Workflow for the quantification of this compound.

Regulatory Signaling Pathways

The biosynthesis of terpenoid indole alkaloids, including those in the this compound pathway, is tightly regulated by a complex network of signaling molecules and transcription factors. The plant hormone jasmonate (JA) plays a central role in orchestrating the expression of MIA biosynthetic genes in response to various stimuli, such as herbivory and pathogen attack.

Key components of the jasmonate signaling pathway that regulate MIA biosynthesis include:

  • JAZ (Jasmonate ZIM-domain) proteins: These are repressor proteins that, in the absence of JA, bind to and inhibit the activity of transcription factors that activate MIA biosynthetic genes.

  • MYC transcription factors: These are basic helix-loop-helix (bHLH) transcription factors that are master regulators of the JA response. Upon JA perception, JAZ proteins are degraded, releasing MYC transcription factors to activate downstream target genes.

  • AP2/ERF (APETALA2/ETHYLENE RESPONSE FACTOR) transcription factors: A specific subfamily of these transcription factors, known as the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins , are key activators of MIA biosynthetic genes. ORCA transcription factors are themselves induced by JA and bind to specific DNA motifs, known as jasmonate-responsive elements (JREs), in the promoters of their target genes[3].

While much of the research on ORCA transcription factors has been conducted in Catharanthus roseus, it is highly probable that homologous transcription factors play a similar role in regulating the sarpagan alkaloid pathway, including the genes for SBE and PNAE, in Rauvolfia serpentina.

Logical Relationship Diagram:

Jasmonate_Signaling Stimuli Biotic/Abiotic Stimuli JA Jasmonate (JA) Accumulation Stimuli->JA JAZ JAZ Repressors JA->JAZ Degradation MYC MYC Transcription Factors JAZ->MYC Repression ORCA ORCA Transcription Factors MYC->ORCA Activation Vellosimine_Genes This compound Biosynthetic Genes (e.g., SBE, PNAE) ORCA->Vellosimine_Genes Transcriptional Activation Vellosimine_Pathway This compound Biosynthesis Vellosimine_Genes->Vellosimine_Pathway Enzyme Production

Figure 4: Jasmonate signaling pathway regulating this compound biosynthesis.

Conclusion and Future Perspectives

The this compound biosynthetic pathway in Rauvolfia serpentina represents a critical branch point in the formation of medicinally important sarpagan and ajmaline-type alkaloids. While significant progress has been made in identifying the key enzymes, SBE and PNAE, a complete quantitative understanding of the pathway remains to be elucidated. Future research should focus on:

  • Complete Kinetic Characterization: Determining the Vmax and kcat values for SBE, PNAE, and this compound Reductase is essential for accurate metabolic flux analysis and modeling.

  • Detailed Protocol Development: The establishment of robust, detailed protocols for the purification and assay of PNAE and this compound Reductase will facilitate further research in this area.

  • Regulatory Network Elucidation: Identifying the specific ORCA and other transcription factors in R. serpentina that regulate the this compound pathway, and characterizing the cis-regulatory elements in the promoters of the biosynthetic genes, will provide valuable tools for metabolic engineering.

  • Metabolic Engineering: The heterologous expression of the this compound biosynthetic pathway in microbial hosts, such as Saccharomyces cerevisiae, offers a promising avenue for the sustainable production of sarpagan alkaloids.

A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the development of novel strategies for the production of valuable pharmaceuticals.

References

A Technical Guide to the Spectroscopic Profile of Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Vellosimine, a sarpagine-type indole alkaloid. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. The following tables summarize the reported ¹H and ¹³C NMR data for (±)-Vellosimine, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for (±)-Vellosimine (400 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.64s-1HAldehyde H
7.85s-1HIndole N-H
7.47d7.71HAromatic H
7.32d8.11HAromatic H
7.16td7.6, 1.31HAromatic H
7.10td7.4, 1.21HAromatic H
5.43–5.29m-1HOlefinic H
4.22–4.10m-1H-
3.62ddt12.4, 10.5, 2.73H-
3.20dt4.0, 1.91H-
3.14ddd15.6, 5.2, 1.11H-
2.60dd15.6, 1.51H-
2.51dt7.6, 1.51H-
2.07ddd12.2, 9.9, 2.01H-
1.82ddd12.6, 4.2, 2.41H-
1.61dt4.2, 2.03HMethyl H

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative (101 MHz, CDCl₃)

While specific ¹³C NMR data for the parent this compound was not explicitly detailed in the readily available literature, the following data for a closely related derivative provides valuable insight into the carbon skeleton's chemical shifts.

Chemical Shift (δ, ppm)
217.23
137.71
137.56
132.36
126.68
121.51
121.20
119.23
118.65
108.88
104.64
64.29
55.66
49.81
44.47
35.98
29.43
22.65
12.79

The NMR spectra were acquired using the following general procedure[1]:

  • Sample Preparation: The this compound sample was dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz NMR spectrometer, respectively.

  • Referencing: The chemical shifts for ¹H and ¹³C NMR spectra were referenced to the residual solvent signal of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Data Analysis: Structural assignments were confirmed using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not extensively tabulated in the available literature. However, based on its functional groups (indole, aldehyde, alkene, and amine), the characteristic absorption peaks can be predicted as summarized in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3500N-H (Indole)Stretching
3000-3100C-H (Aromatic/Alkene)Stretching
2850-3000C-H (Alkane)Stretching
2720, 2820C-H (Aldehyde)Stretching
1720-1740C=O (Aldehyde)Stretching
1640-1680C=C (Alkene)Stretching
1450-1600C=C (Aromatic)Stretching
1000-1300C-NStretching

A general protocol for obtaining the IR spectrum of an alkaloid like this compound is as follows:

  • Sample Preparation: A small amount of the purified this compound sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) FT-IR spectrometer, the solid sample can be placed directly on the crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed UV-Vis absorption maxima for this compound are not consistently reported. However, indole alkaloids typically exhibit characteristic absorption bands in the UV region due to the π-electron system of the indole nucleus.

Table 4: Predicted UV-Vis Absorption for this compound

Wavelength (λmax, nm)Chromophore
~220-230 and ~270-290Indole Ring

The following is a general procedure for acquiring a UV-Vis spectrum of an alkaloid:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.

  • Data Analysis: The spectrum is examined for the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophores.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound A Plant Material (e.g., Geissospermum vellosii) B Extraction and Fractionation A->B C Isolation and Purification (e.g., Chromatography) B->C D Pure this compound C->D E NMR Spectroscopy (¹H, ¹³C, 2D) D->E F IR Spectroscopy D->F G UV-Vis Spectroscopy D->G H Mass Spectrometry D->H I Data Analysis and Structure Elucidation E->I F->I G->I H->I J Structure Confirmation I->J

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Vellosimine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an indole alkaloid of significant interest in natural product chemistry and pharmacology. This document details its structural characteristics, physicochemical parameters, and spectral data, supported by experimental protocols for its synthesis and isolation.

Chemical and Physical Properties

This compound is a sarpagan-type indole alkaloid, characterized by a complex pentacyclic ring system.[1] Its structural rigidity and functional groups contribute to its distinct chemical and biological properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot for researchers.

PropertyValueSource
Molecular Formula C₁₉H₂₀N₂O[1][2]
Molecular Weight 292.37 g/mol [2]
Exact Mass 292.157 g/mol [2]
Appearance Solid at room temperature[2]
Boiling Point 488.3 ± 45.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
LogP 3.42[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Solubility

This compound's solubility profile is critical for experimental design and formulation development.

SolventSolubilitySource
Water Practically insoluble[3]
DMSO Soluble (e.g., 10 mM)[2]
Chloroform Soluble[4]
Dichloromethane Soluble[4]
Ethyl Acetate Soluble[4]
Acetone Soluble[4]

Spectral Data

Structural elucidation of this compound relies heavily on spectroscopic techniques. The following table summarizes key spectral data.

SpectroscopyData HighlightsSource
¹H NMR (400 MHz, CDCl₃) δ 9.64 (s, 1H, Aldehyde), 7.85 (s, 1H, Indole NH), 7.47 (d, J=7.7 Hz, 1H, Ar-H), 7.32 (d, J=8.1 Hz, 1H, Ar-H), 7.16 (td, J=7.6, 1.3 Hz, 1H, Ar-H), 7.10 (td, J=7.4, 1.2 Hz, 1H, Ar-H), 5.43–5.29 (m, 1H, Olefinic H)[5]
¹³C NMR (101 MHz, CDCl₃) δ 217.23 (Aldehyde C=O), 137.71, 137.56, 132.36, 126.68, 121.51, 121.20, 119.23, 118.65, 108.88, 104.64 (Aromatic/Olefinic C)[5]
High-Resolution Mass Spectrometry (HRMS-ESI⁺) m/z calculated for C₁₉H₂₁N₂O ([M+H]⁺): 293.1653, found: 293.1648[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental procedures for the synthesis and isolation of this compound.

Total Synthesis of (±)-Vellosimine

A recent synthetic route provides rapid access to this compound. The overall workflow is depicted below, followed by detailed protocols for key steps.[5]

G General Workflow for this compound Synthesis cluster_0 Starting Material Preparation cluster_1 Core Scaffold Assembly cluster_2 Indole Formation and Final Steps start Cyclooctadiene diepoxide Bis-syn diepoxide start->diepoxide Oxone diol 9-Azabicyclo[3.3.1]nonane diol diepoxide->diol Rassat's Method diketone Differentiated Diketone Intermediate diol->diketone Multi-step sequence indolization Indole Ketone diketone->indolization Fischer Indolization wittig Intermediate Enol Ether indolization->wittig Wittig Olefination This compound (±)-Vellosimine wittig->this compound Enol Ether Hydrolysis

Caption: Synthetic workflow for (±)-Vellosimine.

Protocol 1: Fischer Indolization [6]

  • Dissolve the diketone intermediate (1.0 equiv) in dry ethanol.

  • Add phenylhydrazine hydrochloride (2.5 equiv).

  • Reflux the reaction mixture overnight.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dry methanol, followed by the slow addition of acetyl chloride.

  • Reflux the mixture overnight, then cool to room temperature.

  • Add 2,4-dichlorobenzaldehyde (10 equiv) as a hydrazine scavenger and stir overnight.

  • Quench the reaction with triethylamine (TEA) and evaporate the solvent.

  • Purify the crude product by flash column chromatography to yield the indole ketone.

Protocol 2: Wittig Olefination and Hydrolysis [5][6]

  • Stir (Methoxymethyl)triphenylphosphonium chloride (7.3 equiv) and potassium tert-butoxide (KOtBu, 10 equiv) in dry toluene at room temperature to form the ylide.

  • Add a solution of the indole ketone (1.0 equiv) in dry THF to the dark red ylide solution.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction with H₂O and extract with ethyl acetate.

  • Dry the combined organic layers with anhydrous Na₂SO₄ and evaporate the solvent.

  • Redissolve the crude enol ether intermediate in a mixture of 2.0 M HCl and THF.

  • Stir the solution at 55 °C overnight.

  • Quench the reaction with 2.0 M NaOH solution and extract with dichloromethane (DCM).

  • Dry the organic layer with anhydrous Na₂SO₄, evaporate the solvent, and purify the crude product by column chromatography to afford this compound.

Isolation from Natural Sources

This compound is a plant metabolite found in species such as Rauvolfia serpentina and Geissospermum vellosii.[1][2][7] The general isolation procedure is outlined below.

G General Isolation Workflow for this compound plant Plant Material (e.g., Rauvolfia serpentina) extract Solvent Extraction (e.g., Ethyl Acetate) plant->extract acid_base Acid-Base Partitioning extract->acid_base To isolate basic alkaloids crude Crude Alkaloid Fraction acid_base->crude chromatography Column Chromatography (e.g., Silica, Alumina) crude->chromatography pure Pure this compound chromatography->pure Fractionation & Purification

Caption: Isolation of this compound from plant material.

Protocol 3: General Alkaloid Extraction

  • Grind dried and powdered plant material (e.g., roots of Rauvolfia serpentina) and macerate with a suitable organic solvent (e.g., methanol or ethyl acetate) for an extended period.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

  • Perform an acid-base extraction:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove neutral compounds.

    • Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of ~9-10 to deprotonate the alkaloids.

    • Extract the basified aqueous solution with a solvent like dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alkaloid mixture.

  • Subject the crude mixture to column chromatography (e.g., silica gel or alumina) using a gradient of solvents (e.g., hexane-ethyl acetate mixtures) to separate the individual alkaloids.

  • Monitor fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

  • Further purify the combined fractions by recrystallization or preparative HPLC to obtain pure this compound.

Biological Context and Signaling Pathways

This compound is an intermediate in the biosynthesis of more complex sarpagan and ajmaline-type alkaloids.[8] Its biological activity is an area of ongoing research.

Biosynthetic Pathway

In plants, this compound arises from the precursor 16-epi-vellosimine, which is formed from strictosidine aglycone through a series of enzymatic steps.[8] 16-epi-vellosimine can spontaneously epimerize to the more stable this compound, which then serves as a substrate for further enzymatic transformations in the sarpagine pathway.[8][9]

G Simplified Sarpagan Alkaloid Biosynthesis Strictosidine Strictosidine Aglycone Polyneuridine Polyneuridine Aldehyde Strictosidine->Polyneuridine SBE (Sarpagan Bridge Enzyme) Epithis compound 16-epi-Vellosimine Polyneuridine->Epithis compound PNAE (Polyneuridine Aldehyde Esterase) This compound This compound Epithis compound->this compound Spontaneous Epimerization Sarpagan_Alkaloids Other Sarpagan Alkaloids (e.g., Ajmaline) This compound->Sarpagan_Alkaloids Further Enzymatic Steps

Caption: this compound in the sarpagan biosynthetic pathway.

Pharmacological Activity

This compound and its derivatives have been investigated for several biological activities. Traditionally, plants containing these alkaloids have been used to treat hypertension and neuralgia.[10][11] Modern research has shown that this compound possesses modest anticancer activity.[12] Furthermore, synthetic analogues have demonstrated the ability to induce ferroptosis, a non-apoptotic form of cell death, suggesting a potential new avenue for cancer therapy.[12] As with many alkaloids, this compound may influence cellular processes through interactions with various signaling pathways, though specific targets are still under investigation.[13]

References

Vellosimine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vellosimine is a sarpagine-type monoterpenoid indole alkaloid characterized by a complex polycyclic structure. First isolated from the plant Geissospermum vellosii, it has since been identified in various species of the Rauwolfia genus, which are known for their use in traditional medicine for treating conditions such as hypertension, migraine, and neuralgia.[1] The intricate architecture and potential therapeutic applications of this compound have made it a significant target for total synthesis and biological investigation. This guide provides a comprehensive overview of the discovery, historical background, synthetic methodologies, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Background

This compound was first isolated and its structure elucidated from the bark of Geissospermum vellosii, a plant native to South America. Subsequent studies have reported its presence in various Rauwolfia species, plants with a long history of use in traditional medicine across Asia and Africa.[1][2] The structure of this compound, confirmed by NMR spectroscopy, features a characteristic indole nucleus fused to an azabicyclo[3.3.1]nonane core and a quinuclidine moiety.[1][3] Its complex, stereochemically rich structure has presented a significant challenge and an attractive goal for synthetic chemists.

Chemical Synthesis

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several distinct and innovative synthetic strategies.

Cook's Stereospecific Total Synthesis

The first stereospecific total synthesis of (+)-Vellosimine was accomplished by the Cook group.[4][5] This landmark synthesis commenced from commercially available D-(+)-tryptophan methyl ester and achieved an overall yield of 27%.[4][5] A key feature of this route is the enantiospecific construction of the core structure.

Other Notable Synthetic Approaches

Following Cook's pioneering work, several other research groups have reported total syntheses of this compound, each employing unique strategies:

  • Martin's Biomimetic Approach: This synthesis utilizes a biomimetic cyclization strategy, mimicking the proposed biosynthetic pathway of the sarpagine alkaloids.

  • Gaich's [5+2] Cycloaddition/Ring Enlargement Strategy: This approach features a [5+2] cycloaddition followed by a ring enlargement to construct the key structural motifs of the molecule.

  • Zhang's Oxidative Cyclization Strategy: Zhang and coworkers developed a synthesis that employs a sequential oxidative cyclopropanol ring-opening cyclization/ketone α-allenylation strategy.

  • Qi's Oxidative Coupling Approach: This synthetic route is highlighted by an aza-Achmatowicz/indole cyclization cascade and an intramolecular oxidative coupling to assemble the core structure.

A summary of the overall yields for some of the reported total syntheses is presented in the table below.

Synthetic Approach Starting Material Overall Yield Reference
Cook's SynthesisD-(+)-tryptophan methyl ester27%[4][5]
Chatinovska et al. Synthesis9-azabicyclo[3.3.1]nonane precursor37%[6]

Experimental Protocols: Synthesis

Detailed experimental protocols for the key transformations in the synthesis of this compound are crucial for reproducibility and further research. Below are generalized procedures for some of the critical steps, compiled from various reported syntheses.

Pictet-Spengler Reaction

This reaction is a cornerstone in the synthesis of many indole alkaloids, including this compound, for the formation of the tetrahydro-β-carboline core.

  • Reactants: A tryptamine derivative and an aldehyde or ketone.

  • Conditions: Typically carried out under acidic conditions (e.g., protic or Lewis acids) in various solvents. The reaction can be performed at room temperature or with heating.

  • General Procedure: To a solution of the tryptamine derivative in a suitable solvent (e.g., methanol, dichloromethane), the aldehyde or ketone is added, followed by the acid catalyst. The reaction mixture is stirred for a specified time until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified by standard techniques such as column chromatography.

Intramolecular Palladium-Catalyzed Coupling

This reaction is a key step in several syntheses for the formation of a crucial C-C bond within the polycyclic framework.

  • Reactants: A molecule containing both a nucleophilic center (e.g., an enolate) and a leaving group (e.g., a halide) positioned for intramolecular cyclization.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.

  • Base: A base is often required to generate the nucleophile in situ (e.g., a potassium or sodium base).

  • General Procedure: The substrate is dissolved in an appropriate aprotic solvent (e.g., THF, toluene). The palladium catalyst and the base are added, and the mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up, and the product is purified by chromatography.

Biological Activity and Mechanism of Action

This compound and its derivatives have been reported to possess biological activity, with a particular focus on their potential as anticancer agents.

Anticancer Activity

Studies have indicated that this compound and its N-methyl derivative exhibit modest anticancer activity.[2] While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the potential for this class of compounds in oncology is an active area of research. A synthetic analogue of this compound has been shown to have a tenfold improvement in anticancer activity compared to the natural product.[2]

Induction of Ferroptosis

A significant finding is that a synthetic analogue of this compound exerts its anticancer effects by inducing ferroptosis.[2] Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides. This mechanism is distinct from apoptosis and represents a promising new avenue for cancer therapy, particularly for tumors that are resistant to traditional apoptosis-inducing agents.

The general mechanism of ferroptosis induction involves the following key steps:

  • Inhibition of System Xc-: This transporter imports cystine, a precursor for the antioxidant glutathione (GSH).

  • Depletion of Glutathione (GSH): Reduced GSH levels impair the function of glutathione peroxidase 4 (GPX4).

  • Inactivation of GPX4: GPX4 is a key enzyme that detoxifies lipid peroxides. Its inactivation leads to the accumulation of these damaging species.

  • Iron-Dependent Lipid Peroxidation: In the presence of iron, lipid hydroperoxides are converted to toxic lipid radicals, leading to membrane damage and cell death.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, the induction of ferroptosis by a this compound analogue suggests an interaction with pathways that regulate iron metabolism, lipid peroxidation, and antioxidant defense. Further research is needed to identify the specific molecular targets of this compound and to map its effects on cellular signaling cascades such as the MAPK and PI3K/Akt pathways, which are known to be involved in cell survival and death.

Visualizations

Synthetic Workflow

G Tryptophan D-(+)-Tryptophan Methyl Ester PictetSpengler Asymmetric Pictet-Spengler Reaction Tryptophan->PictetSpengler Dieckmann Dieckmann Condensation PictetSpengler->Dieckmann Intermediate Tetracyclic Intermediate Dieckmann->Intermediate PdCoupling Intramolecular Pd-Catalyzed Coupling Intermediate->PdCoupling This compound (+)-Vellosimine PdCoupling->this compound

Caption: Generalized workflow for the total synthesis of (+)-Vellosimine.

Ferroptosis Induction Pathway

G VellosimineAnalogue This compound Analogue SystemXc System Xc- VellosimineAnalogue->SystemXc Inhibition Cystine Cystine SystemXc->Cystine Import Glutathione Glutathione (GSH) Cystine->Glutathione Synthesis GPX4 GPX4 Glutathione->GPX4 Cofactor LipidROS Lipid ROS Accumulation GPX4->LipidROS Detoxification Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Proposed mechanism of ferroptosis induction by a this compound analogue.

Conclusion

This compound remains a molecule of significant interest due to its challenging synthesis and emerging biological activities. The development of various total synthesis routes has not only demonstrated the ingenuity of modern synthetic chemistry but also provided access to this rare natural product for further investigation. The discovery of its modest anticancer activity and the potent ferroptosis-inducing capabilities of a synthetic analogue open up new avenues for the development of novel cancer therapeutics. Future research will likely focus on elucidating the specific molecular targets and signaling pathways of this compound, as well as on the design and synthesis of more potent analogues with improved pharmacological profiles. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the fields of natural product synthesis and drug discovery.

References

An In-depth Technical Guide on the Biological Role of Vellosimine in Plant Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the synthesis and occurrence of the sarpagine alkaloid Vellosimine in plant families such as Apocynaceae and Gelsemiaceae. However, detailed studies specifically elucidating its definitive biological role, metabolic pathways, and signaling cascades within these plants are not extensively available in the public domain. This guide, therefore, synthesizes the current understanding of sarpagine and indole alkaloids to infer the probable biological functions of this compound, supported by established methodologies for alkaloid research.

Introduction

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine class, characterized by a complex polycyclic structure.[1] These alkaloids are predominantly found in the Apocynaceae and Gelsemiaceae plant families, which are rich sources of bioactive secondary metabolites.[2] While the pharmacological properties of many sarpagine alkaloids are well-documented, their endogenous roles in plant physiology and metabolism are less understood. It is widely believed that, like other alkaloids, this compound primarily functions as a defense compound against herbivores and pathogens.[1] This guide provides a detailed overview of the inferred biological role of this compound, its plausible biosynthetic pathway, potential signaling involvement, and the experimental protocols required for its study.

Data Presentation: Quantitative Analysis of Related Sarpagine Alkaloids

Plant SpeciesPlant PartAlkaloid(s)Concentration (mg/g dry weight)Reference
Rauwolfia serpentinaRootTotal Crude Alkaloids0.416[3]
Rauwolfia serpentinaLeafTotal Crude Alkaloids0.217[3]
Rauwolfia serpentinaRootReserpine>0.955[4]
Rauwolfia serpentinaRootAjmaline0.817[4]
Rauwolfia serpentinaRootYohimbine0.584[4]
Rauwolfia serpentinaLeafAjmalicine0.753[4]

Biological Role: A Defense Strategy

The primary biological role of this compound in plants is likely associated with defense against a wide array of biological threats. Alkaloids are known to be potent deterrents and toxins to herbivores and can exhibit antimicrobial and allelopathic properties.

  • Anti-herbivore Defense: The bitter taste and toxicity of alkaloids can deter feeding by insects and larger herbivores.

  • Antimicrobial Activity: this compound and related alkaloids may inhibit the growth of pathogenic fungi and bacteria, thus protecting the plant from various diseases.

  • Allelopathy: The release of alkaloids into the soil can inhibit the germination and growth of competing plant species.

The production and accumulation of these defense compounds are often induced by biotic or abiotic stress, suggesting a dynamic role in the plant's interaction with its environment.

Mandatory Visualization: Biosynthetic and Signaling Pathways

The biosynthesis of sarpagine alkaloids, including this compound, is a complex process originating from the shikimate and MEP pathways. The core structure is derived from the condensation of tryptamine and secologanin. While the exact enzymatic steps for this compound are not fully elucidated, a plausible pathway can be constructed based on the known biosynthesis of related indole alkaloids.

This compound Biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Multiple Steps GPP Geranyl Diphosphate (GPP) Secologanin Secologanin GPP->Secologanin Multiple Steps Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine Strictosidine Synthase Sarpagan_Intermediate Sarpagan-type Intermediate Strictosidine->Sarpagan_Intermediate Multiple Enzymatic Steps (e.g., P450s, Dehydrogenases) This compound This compound Sarpagan_Intermediate->this compound Tailoring Enzymes

A plausible biosynthetic pathway for this compound.

The production of defense compounds like this compound is likely regulated by a complex signaling network initiated by the recognition of a threat. This generalized diagram illustrates how a plant might perceive a threat and transduce the signal to activate defense responses, including alkaloid biosynthesis.

Plant Defense Signaling Threat Herbivore Attack or Pathogen Infection Recognition Receptor-mediated Recognition Threat->Recognition Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Recognition->Signal_Transduction Hormone_Signaling Phytohormone Signaling (Jasmonic Acid, Salicylic Acid) Signal_Transduction->Hormone_Signaling Transcription_Factors Activation of Transcription Factors (e.g., WRKY, MYC) Hormone_Signaling->Transcription_Factors Gene_Expression Upregulation of Defense Gene Expression Transcription_Factors->Gene_Expression Alkaloid_Biosynthesis Biosynthesis of Alkaloids (e.g., this compound) Gene_Expression->Alkaloid_Biosynthesis

Generalized plant defense signaling pathway.

Experimental Protocols

The study of this compound in plant metabolism requires robust experimental protocols for its extraction, purification, and quantification. The following are detailed methodologies adapted from established procedures for indole alkaloids.

This protocol describes a general method for the extraction of alkaloids from fresh or dried plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots, bark)

  • Liquid nitrogen

  • Methanol (or ethanol)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Dried plant material can be ground directly.

  • Acidic Extraction: Suspend the powdered plant material in methanol containing 1% HCl (e.g., 10 mL of solvent per 1 g of tissue).

  • Maceration: Stir or sonicate the mixture for 1-2 hours at room temperature.

  • Filtration and Re-extraction: Filter the mixture through filter paper. The remaining plant material can be re-extracted 2-3 times with the acidic methanol to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator until a concentrated aqueous extract remains.

  • Acid-Base Partitioning:

    • Adjust the pH of the aqueous extract to ~9-10 with ammonium hydroxide.

    • Partition the basified extract with an equal volume of DCM or chloroform in a separatory funnel.

    • Repeat the partitioning 3-4 times, collecting the organic layers.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude alkaloid extract.

For cleaner samples for analysis, the crude extract can be purified using SPE.

Materials:

  • Crude alkaloid extract

  • SPE cartridge (e.g., C18 or silica)

  • Methanol

  • Water

  • Appropriate elution solvents (e.g., methanol/water mixtures with or without acid/base)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove non-polar impurities.

  • Elution: Elute the alkaloids with a stronger solvent or a gradient of solvents. Collect the fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

HPLC is a standard method for the quantification of specific alkaloids.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of a this compound standard (typically in the range of 220-280 nm for indole alkaloids).

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a standard curve for quantification.

Procedure:

  • Dissolve the purified alkaloid extract in the mobile phase.

  • Inject a known volume of the sample into the HPLC system.

  • Identify the peak corresponding to this compound by comparing the retention time with that of a pure standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Experimental Workflow Plant_Material Plant Material (Leaves, Roots, etc.) Grinding Grinding (Liquid N2 for fresh tissue) Plant_Material->Grinding Extraction Acidic Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Acid-Base Partitioning Filtration->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract SPE Solid-Phase Extraction (SPE) Purification Crude_Extract->SPE Purified_Extract Purified Alkaloid Fraction SPE->Purified_Extract Analysis HPLC-UV/DAD or LC-MS Analysis Purified_Extract->Analysis Quantification Quantification (vs. Standard Curve) Analysis->Quantification

Workflow for the analysis of this compound.

Conclusion

While direct evidence for the specific biological role of this compound in plant metabolism remains to be fully elucidated, its classification as a sarpagine alkaloid strongly suggests a primary function in plant defense. The biosynthetic and signaling pathways presented here provide a theoretical framework for understanding its production and regulation. The detailed experimental protocols offer a practical guide for researchers aiming to investigate this compound and other indole alkaloids. Further research, including metabolomic and transcriptomic studies of this compound-producing plants under various stress conditions, is necessary to definitively uncover the intricate roles of this complex molecule in plant life.

References

Vellosimine Stereochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vellosimine, a sarpagine indole alkaloid, possesses a complex pentacyclic structure with multiple stereocenters, making its stereochemistry a critical aspect of its chemical identity and biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, drawing upon data from enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic techniques. Detailed experimental protocols for key stereochemical determinations are provided, and logical workflows for establishing the absolute configuration are visualized.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid isolated from various plant species, including Geissospermum vellosii. Its intricate molecular architecture, characterized by a rigid indole-fused azabicyclo[3.3.1]nonane core, has made it a compelling target for synthetic chemists and a subject of interest for medicinal chemists. The precise three-dimensional arrangement of its atoms—its stereochemistry—is fundamental to its interaction with biological targets. This document serves as a detailed resource on the elucidation and confirmation of the stereochemical features of this compound.

Absolute Configuration and Enantiomers

This compound exists as a pair of enantiomers, (+)-vellosimine and (-)-vellosimine. The absolute configuration of the naturally occurring enantiomer has been determined to be (+)-vellosimine. This was unequivocally established through enantiospecific total synthesis, starting from chiral precursors of known absolute configuration, such as D-(+)-tryptophan. The IUPAC name for (+)-vellosimine, which systematically describes its absolute stereochemistry, is (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde[1].

The synthesis of (-)-vellosimine has also been achieved, confirming its enantiomeric relationship with the natural product. The physical properties of enantiomers are identical, except for their interaction with plane-polarized light.

Quantitative Chiroptical Data

The primary quantitative measure of the stereochemistry of this compound is its specific optical rotation. This property is a direct consequence of the molecule's chirality and is a crucial parameter for characterizing and differentiating its enantiomers.

EnantiomerSpecific Rotation ([α]D)Concentration (c)SolventTemperature (°C)Reference
(-)-Vellosimine-42°0.93 g/100 mLN/A20[2]
(+)-Vellosimine+42° (inferred)N/AN/AN/A

Note: The specific rotation for (+)-vellosimine is inferred based on the principle that enantiomers have equal and opposite optical rotations. While specific values for (+)-vellosimine have been reported in the context of synthetic efforts, the value for the closely related derivative, (+)-Na-methyl-16-epipericyclivine, is [α]D +22.8 (c 0.50, CHCl3)[3].

Experimental Determination of Stereochemistry

The determination of this compound's stereochemistry relies on a combination of techniques, with total synthesis being the cornerstone. Advanced spectroscopic methods provide crucial data on the relative stereochemistry of the molecule.

Enantioselective Total Synthesis

The absolute configuration of (+)-vellosimine was definitively established through its enantiospecific total synthesis from D-(+)-tryptophan methyl ester. Key stereochemistry-defining steps in these syntheses include the asymmetric Pictet-Spengler reaction and stereocontrolled Dieckmann cyclization[3]. The logical workflow for this determination is outlined below.

G Logical Workflow for Absolute Configuration Determination of (+)-Vellosimine A Known Chiral Precursor (D-(+)-Tryptophan) B Asymmetric Pictet-Spengler Reaction A->B Sets initial stereocenters C Stereocontrolled Dieckmann Cyclization B->C Maintains stereochemical integrity D Multi-step Synthesis C->D E Synthetic (+)-Vellosimine D->E F Comparison with Natural this compound (Spectroscopic Data, Optical Rotation) E->F G Established Absolute Configuration of (+)-Vellosimine F->G Confirmation

Caption: Workflow for establishing the absolute configuration of (+)-vellosimine.

A representative experimental protocol for a key step in the synthesis of the this compound core is the Fischer indolization.

Experimental Protocol: Fischer Indolization for this compound Synthesis [2]

  • Reaction Setup: A solution of the precursor diketone (e.g., (±)-(E)-3-Ethylidenetetrahydro-2H-2,6-methanoquinolizine-1,7-(6H,8H)-dione, 40 mg, 0.195 mmol) is prepared in dry ethanol (2.0 mL).

  • Reagent Addition: The corresponding phenylhydrazine (free base or hydrochloride salt, 2.5 equivalents) is added to the solution.

  • Reflux: The reaction mixture is refluxed overnight under an inert atmosphere.

  • Workup: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Cyclization: The residue is redissolved in dry methanol (2.5 mL), followed by the slow addition of acetyl chloride (0.17 mL). The reaction mixture is then refluxed overnight.

  • Purification: After cooling, the product is purified by column chromatography to yield the this compound core.

X-ray Crystallography

Experimental Protocol: Single Crystal X-ray Diffraction (General)

  • Crystal Growth: Single crystals of the analyte are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the molecule. The structure is then solved and refined to obtain the precise atomic coordinates, from which the absolute configuration can be determined (often using the Flack parameter).

NMR Spectroscopy: NOE Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the spatial proximity of atoms within a molecule, which is crucial for establishing relative stereochemistry. In the context of this compound and its synthetic precursors, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been used to confirm the stereochemical relationships between key protons. For example, in a pentacyclic intermediate for sarpagine alkaloids, NOESY correlations between H-16, H-14, and H-15 were used to establish the β-orientation of H-16[4].

G NOESY Experimental Workflow A Sample Preparation (this compound in deuterated solvent) B 2D NOESY NMR Experiment A->B C Data Processing and Analysis B->C D Identification of Cross-Peaks C->D E Correlation of Cross-Peaks to Proton Pairs D->E F Determination of Spatial Proximity (Protons < 5 Å apart) E->F G Elucidation of Relative Stereochemistry F->G

Caption: Workflow for NOESY-based stereochemical analysis.

Experimental Protocol: 2D NOESY (General)

  • Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl3, acetone-d6) at an appropriate concentration for NMR analysis.

  • Acquisition: A 2D NOESY pulse sequence is run on a high-field NMR spectrometer. The mixing time is a critical parameter and is optimized to allow for the buildup of NOE signals.

  • Processing: The acquired free induction decay (FID) is processed using appropriate software, involving Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis: The resulting 2D spectrum is analyzed for cross-peaks that are not on the diagonal. The presence of a cross-peak between two proton signals indicates that these protons are close in space. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

Conclusion

References

Chiroptical Properties of (+)-Vellosimine and (-)-Vellosimine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of the enantiomeric pair, (+)-Vellosimine and (-)-Vellosimine. Vellosimine, a sarpagine indole alkaloid, possesses a chiral structure leading to distinct interactions with polarized light and biological systems. This guide details the available quantitative data, experimental methodologies, and potential implications for drug development.

Introduction to this compound and Chirality

This compound is a naturally occurring alkaloid found in various plant species. Its complex molecular architecture features multiple stereocenters, resulting in the existence of two non-superimposable mirror-image forms: (+)-Vellosimine and (-)-Vellosimine. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and often display distinct pharmacological profiles. Understanding the chiroptical properties is crucial for the stereoselective synthesis, analysis, and evaluation of the biological activity of each enantiomer.

Quantitative Chiroptical Data

The primary chiroptical property that has been experimentally determined for this compound is its specific rotation.

CompoundSpecific Rotation ([α]D20)Concentration (c)Solvent
(-)-Vellosimine-42°0.93 g/100 mLNot Specified
(+)-Vellosimine+42° (inferred)0.93 g/100 mLNot Specified

Note: The value for (+)-Vellosimine is inferred based on the principle that enantiomers exhibit equal and opposite optical rotation.

Currently, specific experimental data for other chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for the individual enantiomers of this compound are not available in the public domain.

Experimental Protocols

Measurement of Specific Rotation

The specific rotation of (-)-Vellosimine was determined using a polarimeter. The general procedure for such a measurement is as follows:

Instrumentation: A KRÜSS P3001RS automatic digital polarimeter was used for the measurement.

Procedure:

  • Sample Preparation: A solution of the purified compound is prepared by dissolving a known mass of the substance in a specific volume of a suitable solvent. For (-)-Vellosimine, the concentration was 0.93 g/100 mL.

  • Wavelength: The measurement is performed using monochromatic light, typically the sodium D-line at a wavelength of 589 nm.

  • Temperature Control: The temperature of the sample is maintained at a constant value, in this case, 20°C.

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The instrument then measures the angle of rotation of the plane-polarized light as it passes through the solution.

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed optical rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).

The experimental workflow for determining specific rotation is outlined in the following diagram:

G Diagram 1: Experimental Workflow for Specific Rotation Measurement cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_analysis Data Analysis A Weigh Purified this compound Enantiomer B Dissolve in a Suitable Solvent to a Known Concentration A->B C Calibrate Polarimeter B->C D Fill Polarimeter Cell with Sample Solution C->D E Measure Optical Rotation at 589 nm and 20°C D->E F Record Observed Rotation (α) E->F G Calculate Specific Rotation [α] F->G

Diagram 1: Workflow for Specific Rotation Measurement.

Biological Activity and Stereoselectivity

While the diverse biological properties of sarpagine alkaloids are well-documented, specific studies delineating the differential activities of (+)- and (-)-Vellosimine are limited. Research has indicated that natural this compound and its N-methyl derivative possess modest anticancer activity. Further investigations into a synthetic derivative have suggested that its antiproliferative effects are mediated through the induction of ferroptosis.

However, these studies do not distinguish between the activities of the individual enantiomers. In drug development, it is a well-established principle that enantiomers can have significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as enzymes and receptors. The differential interaction of enantiomers with a chiral receptor is a cornerstone of modern pharmacology.

The logical relationship for investigating the stereoselective biological activity of this compound enantiomers can be visualized as follows:

G Diagram 2: Logic for Investigating Stereoselective Biological Activity A Isolate or Synthesize Pure (+)-Vellosimine and (-)-Vellosimine B In Vitro Biological Assays (e.g., Cytotoxicity, Receptor Binding) A->B Test Each Enantiomer C In Vivo Animal Models B->C Validate In Vitro Findings D Pharmacokinetic Studies (ADME) C->D E Toxicology Studies C->E F Identify Enantiomer with Optimal Therapeutic Index D->F E->F

Vellosimine and its Crucial Role as a Branch-Point Intermediate in Ajmaline Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the intricate relationship between vellosimine and the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid (MIA), ajmaline. While this compound itself is a key intermediate in the related sarpagine alkaloid pathway, it is its stereoisomer, 16-epi-vellosimine, that serves as a critical branch-point metabolite, funnelling biosynthetic flux towards the production of ajmaline in medicinal plants such as Rauwolfia serpentina. This document details the enzymatic transformations leading to and from 16-epi-vellosimine, presents quantitative data for the key enzymes involved, outlines detailed experimental protocols for their characterization, and provides visual representations of the biosynthetic and experimental workflows. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction: The Biosynthetic Crossroads of Sarpagan and Ajmalan Alkaloids

The biosynthesis of monoterpenoid indole alkaloids (MIAs) is a complex network of enzymatic reactions that produces a vast array of structurally diverse and pharmacologically important compounds. Among these, the sarpagan and ajmalan classes of alkaloids, which include the antiarrhythmic drug ajmaline, share a common biosynthetic origin. A pivotal juncture in these pathways is the formation of polyneuridine aldehyde, which is subsequently converted to the labile intermediate, 16-epi-vellosimine. This compound stands at a critical metabolic crossroads; it can either be channelled into the ajmaline biosynthetic pathway or epimerize to the more stable this compound, a precursor for other sarpagine alkaloids. Understanding the enzymatic control at this branch point is crucial for efforts to metabolically engineer the production of ajmaline.

The Central Role of 16-epi-Vellosimine in the Ajmaline Pathway

The direct precursor to the ajmalan skeleton is not this compound, but its C-16 epimer, 16-epi-vellosimine. This unstable aldehyde is enzymatically produced and consumed in a tightly regulated sequence of reactions.

The biosynthetic route to ajmaline, focusing on the steps surrounding 16-epi-vellosimine, is as follows:

  • From Strictosidine to Polyneuridine Aldehyde : The biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor of MIAs. Following deglycosylation, a series of reactions lead to the formation of geissoschizine. The key cyclization to form the sarpagan skeleton is catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent monooxygenase, which converts geissoschizine to polyneuridine aldehyde.[1][2]

  • Formation of 16-epi-Vellosimine : The carbomethoxy group at C-16 of polyneuridine aldehyde is removed by polyneuridine aldehyde esterase (PNAE) . This enzymatic step yields the highly reactive and unstable 16-epi-vellosimine.[3][4]

  • Conversion to Vinorine : Vinorine synthase , an acetyl-CoA dependent acetyltransferase, then catalyzes the cyclization of 16-epi-vellosimine to form vinorine, committing the metabolic flow towards ajmaline.[5][6]

  • Downstream to Ajmaline : Vinorine is then hydroxylated by vinorine hydroxylase to yield vomilenine.[7] A two-step reduction of vomilenine, catalyzed by vomilenine reductase and 1,2-dihydrovomilenine reductase , followed by acetylation and methylation steps, ultimately leads to the formation of ajmaline.[8][9]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for the enzymes central to the formation and conversion of 16-epi-vellosimine.

EnzymeSubstrate(s)Product(s)Kcat (s⁻¹)Km (µM)Vmax (pkat/mg)Optimal pHOptimal Temp (°C)Source OrganismReferences
Sarpagan Bridge Enzyme (SBE)Geissoschizine, NADPH, O₂Polyneuridine aldehyde-22.5-7.530Rauwolfia serpentina[10]
Polyneuridine Aldehyde Esterase (PNAE)Polyneuridine aldehyde16-epi-vellosimine, CO₂, Methanol-----Rauwolfia serpentina[3][4]
Vinorine Synthase16-epi-vellosimine, Acetyl-CoAVinorine, CoA-7.5---Rauwolfia serpentina[5]
Vomilenine ReductaseVomilenine, NADPH1,2-Dihydrovomilenine, NADP⁺---5.7-6.230Rauwolfia serpentina[8]

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in ajmaline biosynthesis.

Heterologous Expression and Characterization of Sarpagan Bridge Enzyme (SBE) in Nicotiana benthamiana

This protocol describes the transient expression of SBE in N. benthamiana to reconstitute the biosynthetic pathway to vinorine, a downstream product of the SBE-catalyzed reaction. This method is crucial for identifying and characterizing new enzymes in the ajmaline pathway.[10][11]

4.1.1. Vector Construction and Agrobacterium Transformation

  • Obtain the full-length cDNA sequence of the candidate SBE gene from Rauwolfia serpentina.

  • Clone the SBE cDNA into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Transform the resulting plasmid into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Prepare separate Agrobacterium strains containing expression vectors for other known enzymes in the pathway: strictosidine synthase (STR), strictosidine β-glucosidase (SGD), geissoschizine synthase (GS), polyneuridine aldehyde esterase (PNAE), and vinorine synthase (VS). Also, include a strain carrying a viral suppressor of gene silencing (e.g., p19).

4.1.2. Agroinfiltration of Nicotiana benthamiana

  • Grow N. benthamiana plants for 4-6 weeks under controlled conditions (16 h light/8 h dark photoperiod at 24°C).

  • Inoculate 5 mL of LB medium (with appropriate antibiotics) with a single colony of each Agrobacterium strain and grow overnight at 28°C with shaking.

  • Pellet the bacterial cells by centrifugation (4000 x g, 10 min) and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.8.

  • Mix equal volumes of the Agrobacterium cultures for SBE, STR, SGD, GS, PNAE, VS, and p19.

  • Infiltrate the bacterial suspension into the abaxial side of the leaves of N. benthamiana using a 1 mL needleless syringe.

  • Incubate the infiltrated plants for 5-7 days under the same growth conditions.

4.1.3. Metabolite Extraction and Analysis

  • Harvest the infiltrated leaf tissue and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and extract with 80% methanol (1:10 w/v) by vortexing and sonication.

  • Centrifuge the extract (14,000 x g, 15 min) and filter the supernatant through a 0.22 µm filter.

  • Analyze the extract by HPLC-MS/MS for the presence of vinorine and other pathway intermediates.

In Vitro Enzyme Assay for Sarpagan Bridge Enzyme (SBE)

This protocol details a standard in vitro assay to determine the activity of SBE using microsomal protein fractions.[10]

4.2.1. Preparation of Microsomes

  • Express the SBE gene in a suitable heterologous system (e.g., yeast or insect cells).

  • Harvest the cells and resuspend in ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT).

  • Lyse the cells by sonication or with a French press.

  • Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris.

  • Pellet the microsomal fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 100 mM HEPES-NaOH, pH 7.5) and determine the total protein concentration.

4.2.2. Enzyme Assay

  • Prepare a 100 µL reaction mixture containing:

    • 100 mM HEPES-NaOH, pH 7.5

    • 0.1 mg of total microsomal protein

    • 10 µM geissoschizine (substrate)

    • 100 µM NADPH (cofactor)

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 30 minutes with gentle agitation.

  • Stop the reaction by adding 800 µL of methanol.

  • Centrifuge to precipitate proteins and analyze the supernatant by HPLC-MS/MS for the formation of polyneuridine aldehyde.

Purification of Polyneuridine Aldehyde Esterase (PNAE)

This protocol outlines the steps for the purification of PNAE from Rauwolfia serpentina cell suspension cultures.[4][12][13]

  • Crude Extract Preparation : Harvest R. serpentina cells and homogenize in extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Centrifuge to obtain a clear crude extract.

  • Ammonium Sulfate Precipitation : Fractionally precipitate the proteins in the crude extract with ammonium sulfate. The active PNAE fraction typically precipitates between 40-80% saturation.

  • Anion Exchange Chromatography : Load the resuspended and desalted active fraction onto a DEAE-Sepharose column equilibrated with a low salt buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).

  • Hydrophobic Interaction Chromatography : Pool the active fractions from the anion exchange step, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

  • Size Exclusion Chromatography : Further purify the active fractions on a gel filtration column (e.g., Superdex 200) to separate proteins based on their molecular weight.

  • Purity Analysis : Analyze the purity of the final PNAE preparation by SDS-PAGE.

HPLC-MS/MS Method for the Analysis of Ajmaline Pathway Intermediates

This method provides a framework for the separation and detection of key intermediates in the ajmaline biosynthetic pathway.[10][14]

  • HPLC System : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient : A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10 minutes) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Geissoschizine: m/z 353 → 146

      • Polyneuridine aldehyde: m/z 351 → 166

      • 16-epi-vellosimine: m/z 293 → 144

      • Vinorine: m/z 335 → 182

      • Vomilenine: m/z 351 → 246

      • Ajmaline: m/z 327 → 144

Visualizations of Pathways and Workflows

Ajmaline Biosynthetic Pathway Focusing on this compound

Ajmaline_Biosynthesis Geissoschizine Geissoschizine Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde Sarpagan Bridge Enzyme (SBE) epi_this compound 16-epi-Vellosimine Polyneuridine_aldehyde->epi_this compound Polyneuridine Aldehyde Esterase (PNAE) This compound This compound epi_this compound->this compound Epimerization Vinorine Vinorine epi_this compound->Vinorine Vinorine Synthase Ajmaline Ajmaline Vinorine->Ajmaline Multiple Steps

Caption: Biosynthetic pathway from geissoschizine to ajmaline, highlighting the role of 16-epi-vellosimine.

Experimental Workflow for SBE Identification

SBE_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Reconstitution cluster_in_vitro In Vitro Characterization Candidate_Selection Candidate Gene Selection Vector_Construction Vector Construction Candidate_Selection->Vector_Construction Agroinfiltration Agroinfiltration in N. benthamiana Vector_Construction->Agroinfiltration Metabolite_Analysis Metabolite Analysis (HPLC-MS/MS) Agroinfiltration->Metabolite_Analysis Heterologous_Expression Heterologous Expression (e.g., Yeast) Metabolite_Analysis->Heterologous_Expression Identified SBE Microsome_Isolation Microsome Isolation Heterologous_Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay Microsome_Isolation->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: Workflow for the identification and characterization of sarpagan bridge enzyme (SBE).

Conclusion

The elucidation of the central role of 16-epi-vellosimine in the ajmaline biosynthetic pathway has been a significant advancement in the field of MIA research. This labile intermediate, formed by the action of polyneuridine aldehyde esterase, represents a key control point that dictates the flow of metabolites into either the sarpagan or ajmalan alkaloid pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research aimed at understanding the regulation of this pathway and for the metabolic engineering of high-value pharmaceutical compounds like ajmaline. Future work should focus on obtaining a more complete kinetic profile of the enzymes involved and on elucidating the three-dimensional structures of these enzymes to better understand their catalytic mechanisms and substrate specificities.

References

Methodological & Application

Asymmetric Synthesis of (+)-Vellosimine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the asymmetric synthesis of the sarpagine alkaloid, (+)-Vellosimine. This indole alkaloid, originally isolated from the plant Geissospermum vellosii, has garnered significant attention from the scientific community due to its complex polycyclic structure and potential biological activity.

This document outlines two distinct and successful asymmetric syntheses of (+)-Vellosimine. The first approach, developed by Cook and coworkers, employs an asymmetric Pictet-Spengler reaction and a palladium-catalyzed intramolecular coupling as key transformations. A more recent strategy, reported in Organic Letters in 2023, utilizes a sequential nucleophilic addition/cyclization and a samarium(II) iodide-mediated reductive cyclization to construct the core structure.

Data Presentation: A Comparative Overview of Synthetic Strategies

The following table summarizes the quantitative data for the key steps in two prominent asymmetric syntheses of (+)-Vellosimine, allowing for a direct comparison of their efficiencies.

Synthesis 1: Cook et al.
Key Step Reagents and Conditions Yield (%) Enantiomeric Excess (%)
Asymmetric Pictet-Spengler ReactionD-(+)-Tryptophan methyl ester, Aldehyde, Acid catalystNot explicitly stated for this step>98
Dieckmann CondensationNaH, Toluene, reflux80 (for the tetracyclic ketone)Not applicable
Palladium-Catalyzed Intramolecular CouplingPd(OAc)₂, P(o-tol)₃, K₂CO₃, Toluene, reflux85Not applicable
Overall Yield 27
Synthesis 2: Zou et al. (2023)
Key Step Reagents and Conditions Yield (%) Diastereomeric Ratio
Sequential Nucleophilic Addition/CyclizationIndole derivative, Enone, NaHMDS, then CSA66 (over two steps)>20:1
SmI₂-Mediated Reductive CyclizationUnsaturated ester, SmI₂, THF, -78 °C65Not applicable
Overall Yield 2.6

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic routes are provided below to facilitate replication and further investigation.

Synthesis 1: Key Protocols (Adapted from Cook et al.)

1. Asymmetric Pictet-Spengler Reaction to form the Tetracyclic Amine:

  • Materials: D-(+)-tryptophan methyl ester, appropriate aldehyde, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) in CH₂Cl₂ at 0 °C is added the aldehyde (1.1 equiv).

    • Trifluoroacetic acid (1.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired tetracyclic amine.

2. Palladium-Catalyzed Intramolecular Enolate Coupling:

  • Materials: Tetracyclic ketone precursor, palladium(II) acetate (Pd(OAc)₂), tri(o-tolyl)phosphine (P(o-tol)₃), potassium carbonate (K₂CO₃), anhydrous toluene.

  • Procedure:

    • A mixture of the tetracyclic ketone (1.0 equiv), Pd(OAc)₂ (0.1 equiv), P(o-tol)₃ (0.2 equiv), and K₂CO₃ (3.0 equiv) in anhydrous toluene is degassed with argon for 15 minutes.

    • The reaction mixture is heated to reflux for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

    • The mixture is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to yield the coupled product.

Synthesis 2: Key Protocols (Adapted from Zou et al., 2023)

1. Sequential Nucleophilic Addition/Cyclization:

  • Materials: Substituted indole (1.0 equiv), α,β-unsaturated ketone (1.2 equiv), sodium hexamethyldisilazide (NaHMDS, 1.1 equiv), camphorsulfonic acid (CSA, 1.5 equiv), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the substituted indole in anhydrous THF at -78 °C is added NaHMDS. The mixture is stirred for 30 minutes.

    • The α,β-unsaturated ketone is then added, and the reaction is stirred at -78 °C for 2 hours.

    • CSA is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purification by flash chromatography affords the indole-fused azabicyclo[3.3.1]nonane core.

2. SmI₂-Mediated Reductive Cyclization:

  • Materials: Unsaturated ester precursor, samarium(II) iodide (SmI₂) solution in THF (0.1 M), anhydrous THF.

  • Procedure:

    • A solution of the unsaturated ester precursor in anhydrous THF is cooled to -78 °C under an argon atmosphere.

    • The SmI₂ solution in THF is added dropwise until the characteristic deep blue color persists.

    • The reaction is stirred at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution and allowed to warm to room temperature.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product is purified by flash column chromatography to provide the cyclized product containing the quinuclidine moiety.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the two synthetic strategies for producing (+)-Vellosimine.

Vellosimine_Synthesis_Cook D-(+)-Tryptophan_methyl_ester D-(+)-Tryptophan methyl ester Pictet_Spengler Asymmetric Pictet-Spengler D-(+)-Tryptophan_methyl_ester->Pictet_Spengler Aldehyde Aldehyde Aldehyde->Pictet_Spengler Tetracyclic_Amine Tetracyclic Amine Pictet_Spengler->Tetracyclic_Amine Dieckmann Dieckmann Condensation Tetracyclic_Amine->Dieckmann Tetracyclic_Ketone Tetracyclic Ketone Dieckmann->Tetracyclic_Ketone Pd_Coupling Intramolecular Pd-catalyzed Coupling Tetracyclic_Ketone->Pd_Coupling Vellosimine (+)-Vellosimine Pd_Coupling->this compound Vellosimine_Synthesis_Zou Indole_Derivative Indole Derivative Nucleophilic_Addition Sequential Nucleophilic Addition/Cyclization Indole_Derivative->Nucleophilic_Addition Enone α,β-Unsaturated Ketone Enone->Nucleophilic_Addition Azabicyclononane Indole Fused Azabicyclo[3.3.1]nonane Nucleophilic_Addition->Azabicyclononane Elaboration Further Elaboration Azabicyclononane->Elaboration Unsaturated_Ester Unsaturated Ester Precursor Elaboration->Unsaturated_Ester SmI2_Cyclization SmI₂-mediated Reductive Cyclization Unsaturated_Ester->SmI2_Cyclization Quinuclidine Quinuclidine Moiety Construction SmI2_Cyclization->Quinuclidine Final_Steps Final Steps Quinuclidine->Final_Steps This compound (+)-Vellosimine Final_Steps->this compound

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the sarpagine indole alkaloid, (-)-Vellosimine. The methodologies outlined are based on established synthetic strategies, offering a guide for the preparation of this biologically active compound.

Introduction

(-)-Vellosimine is a member of the sarpagine family of indole alkaloids, which are of significant interest due to their complex molecular architecture and potential therapeutic properties.[1] The enantioselective synthesis of (-)-Vellosimine is a key area of research, enabling access to enantiomerically pure material for biological evaluation and further drug development. The strategies presented herein leverage key chemical transformations to construct the characteristic azapolycyclic framework of the target molecule.

Two prominent strategies for the synthesis of this compound involve starting from either D-(+)-tryptophan methyl ester or a C2-symmetric 9-azabicyclo[3.3.1]nonane precursor.[2][3][4] The tryptophan-based approach often utilizes an asymmetric Pictet-Spengler reaction and a stereocontrolled Dieckmann cyclization.[2][5] The alternative route, starting from a 9-azabicyclo[3.3.1]nonane precursor, relies on a desymmetrization strategy.[4][6]

Data Presentation

The following table summarizes the quantitative data for a key synthetic route to (-)-Vellosimine, providing a clear comparison of the efficiency of each step.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee %)
1EpoxidationCyclooctadienesyn-DiepoxideOxone, NaHCO₃, H₂O-acetone-ethyl acetate, rt to -30 °C, 1 h77N/A
2Azabicyclo[3.3.1]nonane formationsyn-Diepoxideendo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diolBnNH₂, H₂O, reflux; (CF₃CO)₂O, DCM, -60 °C; Et₃N, DCM, reflux95Racemic
3Kinetic ResolutionRacemic diolEnantiopure (+)-diolCandida rugosa lipase, vinyl acetate, rt46>99
4Debenzylation and AlkylationEnantiopure (+)-diolDiol 8Pd/C, H₂, MeOH, AcOH, rt; (Z)-1-bromo-2-iodobut-2-ene, K₂CO₃, THF, reflux, 72 h89>99
5Swern OxidationDiol 8Diketone 9(COCl)₂, TEA, DMSO, DCM, -60 °C to rt90>99
6Palladium-catalyzed α-vinylationDiketone 9Key intermediate 10PhOH, KOtBu, Pd(PPh₃)₄, THF, reflux, 4 h73>99
7Fischer IndolizationKey intermediate 10Ketone 11aPhenylhydrazine, then acid catalystN/A>99
8Wittig Olefination and HydrolysisKetone 11a(-)-VellosimineMeOCH₂PPh₃⁺Cl⁻, KOtBu, toluene, rt; 2.0 M HCl, THF, 55 °C72 (over 2 steps)>99
Overall Cyclooctadiene (-)-Vellosimine ~37 >99

N/A - Not Applicable

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of (-)-Vellosimine are provided below.

Step 1: Synthesis of syn-Diepoxide

This procedure describes the epoxidation of cyclooctadiene using Oxone as the oxidant to generate dimethyldioxirane in situ.[4][6]

  • To a stirred solution of cyclooctadiene in a mixture of acetone, ethyl acetate, and water, add sodium bicarbonate.

  • Cool the mixture to -30 °C.

  • Slowly add Oxone to the reaction mixture while maintaining the temperature.

  • Stir the reaction for 1 hour at room temperature.

  • After completion, quench the reaction with sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the syn-diepoxide, which is often used in the next step without further purification.

Step 2: Synthesis of endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol

This protocol outlines the formation of the core azabicyclic diol from the syn-diepoxide.[4][6]

  • Reflux a mixture of the syn-diepoxide and benzylamine in water overnight.

  • After cooling, extract the aqueous mixture with dichloromethane (DCM).

  • Cool the combined organic layers to -60 °C.

  • Add trifluoroacetic anhydride dropwise.

  • Subsequently, add triethylamine and allow the reaction to warm to room temperature and then reflux overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the racemic diol.

Step 4: Synthesis of Diol 8

This two-step, one-pot procedure involves the debenzylation of the enantiopure diol followed by alkylation.[4][6]

  • To a solution of the enantiopure (+)-diol in methanol and acetic acid, add Palladium on carbon (10 wt. %).

  • Stir the mixture under a hydrogen atmosphere overnight at room temperature.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the residue in THF and add potassium carbonate and (Z)-1-bromo-2-iodobut-2-ene.

  • Reflux the mixture for 72 hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford diol 8.

Step 5: Swern Oxidation to Diketone 9

This protocol details the oxidation of the diol to the corresponding diketone.[4][6]

  • Prepare a solution of oxalyl chloride in DCM and cool to -60 °C.

  • Add a solution of DMSO in DCM dropwise.

  • After stirring for a short period, add a solution of diol 8 in DCM.

  • Stir for the specified time, then add triethylamine.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield diketone 9.

Step 8: Synthesis of (-)-Vellosimine from Ketone 11a

This final two-step sequence involves a Wittig reaction followed by hydrolysis to furnish (-)-Vellosimine.[4][6]

  • To a suspension of methoxymethyltriphenylphosphonium chloride in toluene at room temperature, add potassium tert-butoxide.

  • After stirring, add a solution of ketone 11a in toluene.

  • Stir the reaction overnight at room temperature.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the crude enol ether in THF and add 2.0 M hydrochloric acid.

  • Heat the mixture at 55 °C overnight.

  • After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain (-)-Vellosimine.

Visualizations

The following diagrams illustrate the key transformations and the overall workflow of the enantioselective synthesis of (-)-Vellosimine.

Enantioselective_Synthesis_of_this compound Start Cyclooctadiene Intermediate1 syn-Diepoxide Start->Intermediate1 Epoxidation Intermediate2 Racemic Diol Intermediate1->Intermediate2 Azabicycle Formation Intermediate3 Enantiopure (+)-Diol Intermediate2->Intermediate3 Kinetic Resolution Intermediate4 Diol 8 Intermediate3->Intermediate4 Debenzylation & Alkylation Intermediate5 Diketone 9 Intermediate4->Intermediate5 Swern Oxidation Intermediate6 Key Intermediate 10 Intermediate5->Intermediate6 Pd-catalyzed α-vinylation Intermediate7 Ketone 11a Intermediate6->Intermediate7 Fischer Indolization End (-)-Vellosimine Intermediate7->End Wittig Olefination & Hydrolysis

Caption: Synthetic pathway to (-)-Vellosimine.

Experimental_Workflow Start Starting Material (Cyclooctadiene) Step1 Step 1: Epoxidation Start->Step1 Step2 Step 2: Azabicycle Formation Step1->Step2 Step3 Step 3: Kinetic Resolution Step2->Step3 Step4 Step 4: Alkylation Step3->Step4 Step5 Step 5: Oxidation Step4->Step5 Step6 Step 6: Vinylation Step5->Step6 Step7 Step 7: Indolization Step6->Step7 Step8 Step 8: Final Steps Step7->Step8 Purification Purification & Characterization Step8->Purification End (-)-Vellosimine Purification->End

References

Total Synthesis of Vellosimine: Key Strategies and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vellosimine, a sarpagine indole alkaloid, has been the subject of numerous synthetic efforts due to its intriguing molecular architecture and potential biological activity. This document provides a detailed overview of two prominent total syntheses of this compound, highlighting the key chemical transformations and providing detailed experimental protocols for pivotal steps. The syntheses discussed are the classic approach by Cook and coworkers, which relies on a biomimetic strategy from D-tryptophan, and a more recent, concise synthesis employing a desymmetrization strategy of a C₂-symmetric precursor. Quantitative data for each synthesis is summarized, and logical workflows are illustrated using diagrams.

Cook's Enantiospecific Total Synthesis from D-Tryptophan

The seminal work by Cook and coworkers established a biomimetic and enantiospecific route to (+)-vellosimine starting from commercially available D-(+)-tryptophan methyl ester.[1][2] This strategy is renowned for its stereocontrol, deriving the chirality of the final product from the starting material. The key transformations in this synthesis are an asymmetric Pictet-Spengler reaction and a stereocontrolled intramolecular palladium-catalyzed coupling reaction.[1][2] The overall yield for this synthesis is reported to be 27%.[1][2]

Key Steps and Quantitative Data
Step No.TransformationKey Reagents/ConditionsYield (%)Reference
1Asymmetric Pictet-Spengler ReactionD-(+)-tryptophan methyl ester, aldehyde partner, acid catalystHigh (not specified in abstracts)[1][2]
2Dieckmann CyclizationStrong base (e.g., NaH, KOtBu)High (not specified in abstracts)[3]
3Intramolecular Palladium-CouplingPd catalyst, ligand, baseNot specified in abstracts[1][2]
Overall D-(+)-tryptophan methyl ester to (+)-Vellosimine 27% [1][2]
Experimental Protocols

Detailed experimental protocols for the complete sequence of Cook's synthesis of this compound were not fully available in the searched literature. However, general procedures for the key reactions are well-established.

Protocol 1: Asymmetric Pictet-Spengler Reaction (General)

The asymmetric Pictet-Spengler reaction is a cornerstone of this synthesis, establishing the key stereocenters of the tetracyclic core.

  • Reaction Setup: To a solution of D-(+)-tryptophan methyl ester in a suitable solvent (e.g., CH₂Cl₂, benzene, or toluene), the corresponding aldehyde is added.

  • Acid Catalysis: An acid catalyst (e.g., trifluoroacetic acid, acetic acid) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The choice of acid and solvent can influence the diastereoselectivity.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the tetrahydro-β-carboline.

Protocol 2: Dieckmann Cyclization (General)

The Dieckmann cyclization is employed to construct the 9-azabicyclo[3.3.1]nonane core.

  • Reaction Setup: The diester precursor is dissolved in an anhydrous, aprotic solvent (e.g., THF, toluene) under an inert atmosphere.

  • Base Addition: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is added portion-wise at 0 °C or room temperature.

  • Reaction Monitoring: The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., acetic acid, NH₄Cl solution). The product is extracted and purified by column chromatography to afford the β-keto ester.

Synthetic Strategy Visualization

G cluster_0 Cook's Synthesis of (+)-Vellosimine A D-(+)-Tryptophan Methyl Ester B Tetracyclic Intermediate A->B Asymmetric Pictet-Spengler Reaction C Pentacyclic Ketone B->C Dieckmann Cyclization D (+)-Vellosimine C->D Intramolecular Pd-Coupling & Elaboration

Caption: Key stages in Cook's enantioselective synthesis of (+)-Vellosimine.

Desymmetrization Strategy for the Synthesis of (–)-Vellosimine

A more recent and concise approach to this compound involves the desymmetrization of a readily available C₂-symmetric 9-azabicyclo[3..3.1]nonane precursor.[4][5] This strategy allows for rapid access to the core structure and enables late-stage diversification. The synthesis of (–)-vellosimine was achieved in an overall yield of 37%.[4]

Key Steps and Quantitative Data
Step No.TransformationKey Reagents/ConditionsYield (%)Reference
1Bis-epoxidationOxone, NaHCO₃, H₂O-acetone-ethyl acetate77%[4][5]
2Diol FormationBnNH₂, H₂O; (CF₃CO)₂O, Et₃N, DCM95%[4][5]
3AlkylationPd/C, H₂, MeOH, AcOH; (Z)-1-bromo-2-iodobut-2-ene, K₂CO₃, THF89%[5]
4Swern Oxidation(COCl)₂, TEA, DMSO, DCM90%[5]
5Desymmetrization (α-vinylation)Pd(PPh₃)₄, PhOK, THF73%[5]
6Fischer IndolizationPhenylhydrazine, EtOH; AcCl, MeOH; 2,4-dichlorobenzaldehyde87%[4][5]
7Final ElaborationWittig Reaction & CyclizationNot specified[4][5]
Overall 9-azabicyclo[3.3.1]nonane precursor to (–)-Vellosimine 37% [4]
Experimental Protocols

The following protocols are based on the procedures described in the synthesis of (–)-vellosimine.

Protocol 3: Synthesis of syn-Diepoxide [5]

  • Reaction Setup: To a solution of cyclooctadiene in a mixture of acetone, ethyl acetate, and water, sodium bicarbonate (NaHCO₃) is added.

  • Oxone Addition: Oxone is added portion-wise to the cooled reaction mixture (rt to -30 °C).

  • Reaction Monitoring and Work-up: The reaction is stirred for 1 hour. Upon completion, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the bis-syn diepoxide, which is often pure enough for the next step.

Protocol 4: Formation of 9-Azabicyclo[3.3.1]nonane Diol [5]

  • Reaction Setup: The syn-diepoxide is reacted with benzylamine (BnNH₂) in water at reflux overnight.

  • Acylation and Cyclization: The reaction mixture is cooled, and the solvent is removed. The residue is dissolved in dichloromethane (DCM), cooled to -60 °C, and treated with trifluoroacetic anhydride ((CF₃CO)₂O). Triethylamine (Et₃N) is then added, and the mixture is refluxed overnight.

  • Work-up and Purification: The reaction is quenched, and the product is extracted, dried, and purified to give the N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol.

Protocol 5: Desymmetrization via Palladium-Catalyzed α-Vinylation [5]

  • Reaction Setup: To a solution of the diketone in anhydrous THF under an inert atmosphere, potassium phenoxide (PhOK) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added.

  • Reaction Conditions: The mixture is refluxed for 4 hours.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the key desymmetrized intermediate.

Protocol 6: Site-Selective Fischer Indolization [4]

  • Hydrazone Formation: The diketone is dissolved in dry ethanol (EtOH), and phenylhydrazine (2.5 equivalents) is added. The mixture is refluxed overnight.

  • Indolization: The solvent is removed, and the residue is redissolved in dry methanol (MeOH). Acetyl chloride (AcCl) is added slowly, and the mixture is refluxed overnight.

  • Hydrazone Exchange: After cooling, 2,4-dichlorobenzaldehyde (10 equivalents) is added to release the non-enolizable carbonyl group.

  • Work-up and Purification: The product is worked up and purified to afford the indole derivative.

Synthetic Pathway Visualization

G cluster_1 Desymmetrization Synthesis of (–)-Vellosimine A Cyclooctadiene B syn-Diepoxide A->B Bis-epoxidation (77%) C N-Benzyl-9-azabicyclo[3.3.1] nonane-2,6-diol B->C Diol Formation (95%) D Diketone C->D Alkylation & Swern Oxidation (80% over 2 steps) E Desymmetrized Intermediate D->E Pd-catalyzed α-vinylation (73%) F Indole Derivative E->F Fischer Indolization (87%) G (–)-Vellosimine F->G Final Elaboration

Caption: Key steps and yields in the desymmetrization synthesis of (–)-Vellosimine.

Conclusion

The total synthesis of this compound has been successfully achieved through multiple strategic approaches. The classic Cook synthesis provides a testament to the power of biomimetic, enantiospecific synthesis, establishing the foundation for accessing sarpagine alkaloids. The more recent desymmetrization strategy offers a concise and efficient route, highlighting the advances in modern synthetic methodologies. Both syntheses provide valuable insights for organic chemists and drug development professionals working on complex natural products. The provided protocols for key transformations serve as a practical guide for the laboratory synthesis of this compound and its analogues.

References

Application Notes and Protocols: The Pictet-Spengler Reaction in the Total Synthesis of Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic application of the Pictet-Spengler reaction in the total synthesis of the indole alkaloid Vellosimine. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and adaptation.

Introduction

This compound is a sarpagine-type indole alkaloid that has garnered significant interest from the synthetic community due to its complex polycyclic architecture and potential biological activity. A cornerstone in the synthetic approaches to this compound and related alkaloids is the Pictet-Spengler reaction. This powerful transformation enables the construction of the core tetrahydro-β-carboline scaffold, a key structural motif in this class of natural products. The reaction involves the condensation of a β-arylethylamine, typically derived from tryptophan, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The stereocontrol in this reaction is often crucial for establishing the desired absolute stereochemistry of the final product.

The pioneering work by Cook and coworkers established an enantiospecific total synthesis of (+)-Vellosimine starting from commercially available D-(+)-tryptophan methyl ester, where the asymmetric Pictet-Spengler reaction was a key step.[1][2] This approach has been influential, with subsequent syntheses also employing this critical reaction, albeit with variations in the overall strategy.

Overall Synthetic Strategy

The total synthesis of this compound via a Pictet-Spengler reaction generally follows a convergent strategy. The key steps involve the formation of the tetracyclic core, followed by the construction of the remaining rings and functional group manipulations to arrive at the final natural product.

A representative retrosynthetic analysis, inspired by the work of Cook and others, is depicted below. The synthesis begins with a chiral pool starting material, D-(+)-tryptophan, to set the initial stereocenter. The core tetrahydro-β-carboline is forged using the Pictet-Spengler reaction, followed by a series of transformations including Dieckmann condensation and palladium-catalyzed coupling to complete the intricate cage-like structure of this compound.

Vellosimine_Retrosynthesis This compound This compound Tetracyclic_Ketone Tetracyclic Ketone Intermediate This compound->Tetracyclic_Ketone Intramolecular Pd-coupling Tetrahydro_beta_carboline Tetrahydro-β-carboline Tetracyclic_Ketone->Tetrahydro_beta_carboline Dieckmann Condensation Tryptophan D-(+)-Tryptophan Methyl Ester Tetrahydro_beta_carboline->Tryptophan Asymmetric Pictet-Spengler Reaction

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols are based on seminal syntheses of this compound and highlight the critical Pictet-Spengler reaction and subsequent key transformations.

1. Asymmetric Pictet-Spengler Reaction

This protocol describes the formation of the key tetrahydro-β-carboline intermediate from D-(+)-tryptophan methyl ester. The chirality from the starting material is transferred to the product, establishing the crucial C-3 stereocenter.[3][4]

  • Reactants:

    • D-(+)-tryptophan methyl ester

    • Appropriate aldehyde partner (e.g., a protected keto-aldehyde)

  • Reagents and Solvents:

    • Anhydrous dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) as the acid catalyst

    • Molecular sieves (3 Å) to ensure anhydrous conditions

  • Procedure:

    • To a solution of D-(+)-tryptophan methyl ester in anhydrous DCM under an inert atmosphere (N₂ or Ar), add 3 Å molecular sieves.

    • Add the aldehyde partner to the mixture.

    • Cool the reaction mixture to the specified temperature (e.g., -78 °C or 0 °C, depending on the specific aldehyde and desired selectivity).

    • Slowly add a solution of trifluoroacetic acid in DCM.

    • Stir the reaction at the low temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline as a mixture of diastereomers.

2. Dieckmann Condensation

Following the Pictet-Spengler reaction, a Dieckmann condensation is often employed to construct the azabicyclo[3.3.1]nonane core of this compound.

  • Reactant:

    • The tetrahydro-β-carboline diester obtained from the Pictet-Spengler reaction.

  • Reagents and Solvents:

    • Potassium tert-butoxide (KOtBu) as the base

    • Anhydrous toluene or tetrahydrofuran (THF) as the solvent

  • Procedure:

    • Dissolve the tetrahydro-β-carboline diester in anhydrous toluene under an inert atmosphere.

    • Add potassium tert-butoxide portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for the specified duration, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting β-keto ester by column chromatography.

Quantitative Data

The efficiency of the Pictet-Spengler reaction and the overall synthesis can vary depending on the specific reagents and conditions used. The following table summarizes representative yields from a reported enantiospecific total synthesis of (+)-Vellosimine.[1][2][5]

Reaction Step Starting Material Product Overall Yield Reference
Total Synthesis of (+)-VellosimineD-(+)-Tryptophan Methyl Ester(+)-Vellosimine27% (7 vessels)[1][2][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, emphasizing the central role of the Pictet-Spengler reaction.

Vellosimine_Synthesis_Workflow Start Start: D-(+)-Tryptophan Methyl Ester PS_Reaction Asymmetric Pictet-Spengler Reaction Start->PS_Reaction Purification1 Purification (Column Chromatography) PS_Reaction->Purification1 Dieckmann Dieckmann Condensation Purification1->Dieckmann Purification2 Purification Dieckmann->Purification2 Coupling Intramolecular Pd-Coupling Purification2->Coupling Final_Steps Final Functional Group Manipulations Coupling->Final_Steps End End: (+)-Vellosimine Final_Steps->End

Caption: Experimental workflow for this compound synthesis.

Mechanism of the Pictet-Spengler Reaction

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich indole ring.

Pictet_Spengler_Mechanism cluster_0 Mechanism Tryptamine Tryptamine Derivative Iminium Iminium Ion Tryptamine->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Carbocation Carbocation Spiro->Carbocation Rearrangement Product Tetrahydro-β-carboline Carbocation->Product -H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

The reaction is initiated by the condensation of the tryptamine derivative with an aldehyde to form an iminium ion under acidic conditions.[6] This highly electrophilic species then undergoes an intramolecular electrophilic attack by the C2 position of the indole nucleus, forming a spiroindolenine intermediate. A subsequent rearrangement and loss of a proton then yields the final tetrahydro-β-carboline product.[7]

Conclusion

The Pictet-Spengler reaction is an indispensable tool in the synthesis of this compound and other complex indole alkaloids. Its ability to efficiently construct the core tetrahydro-β-carboline framework with stereocontrol makes it a highly valuable transformation. The protocols and data presented here provide a solid foundation for researchers aiming to synthesize this compound or apply this powerful reaction to the synthesis of other biologically active molecules. Further exploration of different catalysts and reaction conditions may lead to even more efficient and stereoselective syntheses in the future.

References

Application of Dieckmann Condensation in the Synthesis of the Vellosimine Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-19

Introduction

Vellosimine is a sarpagine-type indole alkaloid characterized by a complex, polycyclic architecture. The sarpagine family of alkaloids has garnered significant interest from the scientific community due to their diverse and potent biological activities, which present potential therapeutic applications. A key challenge in the total synthesis of these molecules is the efficient construction of the intricate azabicyclo[3.3.1]nonane core. The Dieckmann condensation, a robust intramolecular cyclization of diesters to form β-keto esters, has proven to be a pivotal strategy in several synthetic routes to the this compound core structure.[1][2] This application note details the use of the Dieckmann condensation in this context, providing a representative experimental protocol and relevant data for researchers in organic synthesis and drug development.

The Role of Dieckmann Condensation in this compound Synthesis

The pioneering work by Cook and co-workers established a synthetic pathway to the sarpagine alkaloids, including this compound, that utilizes a Dieckmann condensation as a key ring-forming step.[1][3] This intramolecular cyclization is instrumental in constructing the 9-azabicyclo[3.3.1]nonane scaffold. The synthesis typically begins with a suitably substituted tryptophan derivative, which undergoes a series of transformations to generate a diester precursor. This precursor is then subjected to basic conditions to induce the Dieckmann condensation, yielding a bicyclic β-keto ester. Subsequent decarboxylation affords the key ketone intermediate, which is then further elaborated to the final this compound structure. The stereochemistry of the final product is often controlled through the use of chiral starting materials, such as D-tryptophan.[1]

Reaction Mechanism and Workflow

The Dieckmann condensation proceeds via an intramolecular Claisen condensation mechanism. A strong base abstracts an α-proton from one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic α-proton of the β-keto ester product by the alkoxide byproduct. An acidic workup is then required to protonate the resulting enolate and afford the final product.

General Reaction Scheme

Caption: General scheme of the Dieckmann condensation.

Synthetic Workflow for this compound Core Synthesis

The following diagram illustrates the logical workflow for the synthesis of the this compound core, highlighting the central role of the Dieckmann condensation.

Vellosimine_Workflow Start D-Tryptophan Derivative PictetSpengler Pictet-Spengler Reaction Start->PictetSpengler DiesterFormation Diester Formation PictetSpengler->DiesterFormation Dieckmann Dieckmann Condensation DiesterFormation->Dieckmann Decarboxylation Decarboxylation Dieckmann->Decarboxylation KetoneIntermediate Key Ketone Intermediate Decarboxylation->KetoneIntermediate FurtherElaboration Further Elaboration Steps KetoneIntermediate->FurtherElaboration VellosimineCore This compound Core Structure FurtherElaboration->VellosimineCore

Caption: Synthetic workflow for the this compound core.

Experimental Protocols

The following is a representative protocol for the Dieckmann condensation step in the synthesis of the this compound core, based on the approaches described in the literature.

Protocol 1: Dieckmann Condensation for the Formation of the 9-Azabicyclo[3.3.1]nonane Core

Materials:

  • Diester Precursor (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • A solution of the diester precursor (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic.

  • The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-keto ester.

Quantitative Data

The following table summarizes representative quantitative data for the Dieckmann condensation step. The exact values may vary depending on the specific substrate and reaction conditions.

ParameterValueReference
Reactants
Diester Precursor1.0 molar equivalentBased on Cook et al. synthetic strategy
Base (NaH or KOtBu)1.1 - 1.5 molar equivalentsGeneral procedure for Dieckmann condensation
Reaction Conditions
SolventAnhydrous THF or TolueneCommon solvents for Dieckmann condensation
TemperatureRefluxTo drive the reaction to completion
Reaction Time2 - 12 hoursMonitored by TLC
Yield
β-Keto Ester Product70-85% (reported range)Varies with substrate and scale

Conclusion

The Dieckmann condensation is a highly effective and reliable method for the construction of the core 9-azabicyclo[3.3.1]nonane ring system of this compound and related sarpagine alkaloids. This application note provides a general overview, a representative protocol, and expected data to aid researchers in the design and execution of synthetic routes towards this important class of natural products. The stereocontrolled application of this reaction, often starting from chiral precursors like D-tryptophan, allows for the enantiospecific synthesis of these complex molecules.[1] Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the synthesis.

References

Application Notes and Protocols for Novel Synthetic Routes to Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Vellosimine, a complex indole alkaloid. The information is compiled from recent publications and is intended to guide researchers in the replication and further development of synthetic strategies for this important natural product.

I. Introduction to this compound Synthesis

This compound is a sarpagine-type indole alkaloid that has garnered significant attention from the synthetic community due to its intricate polycyclic architecture and potential biological activity. Several innovative synthetic routes have been developed, offering different approaches to the construction of its challenging framework. This document outlines two distinct and recent total syntheses of (+)-Vellosimine, providing detailed experimental protocols and data.

The key strategies highlighted are:

  • A Sequential Nucleophilic Addition/Cyclization Approach: This strategy, developed by Zou et al., features a convergent approach to the core structure.[1][2]

  • A Desymmetrization and Late-Stage Indolization Strategy: Chatinovska et al. have reported a concise synthesis commencing from a C2-symmetric precursor.[3][4]

II. Synthetic Route 1: Sequential Nucleophilic Addition/Cyclization

This asymmetric synthesis of (+)-Vellosimine was achieved in 13 steps (longest linear sequence) with an overall yield of 2.6%.[1][2] A key feature of this route is a sequential nucleophilic addition/cyclization process to construct the indole-fused azabicyclo[3.3.1]nonane core. Another critical step is a Samarium(II) iodide (SmI₂) mediated reductive cyclization to form the quinuclidine moiety.[1][2]

A. Overall Synthetic Strategy

The retrosynthetic analysis for this approach is depicted below. The synthesis begins with the preparation of key building blocks which are then coupled and cyclized to build the complex polycyclic system of this compound.

G This compound (+)-Vellosimine Intermediate1 Final Aldehyde Intermediate This compound->Intermediate1 [Final Steps] Intermediate2 Indole fused azabicyclo[3.3.1]nonane Intermediate1->Intermediate2 [SmI2-mediated cyclization] Intermediate3 Quinuclidine Moiety Construction Intermediate2->Intermediate3 [Sequential Nucleophilic Addition/Cyclization] StartingMaterials Simpler Precursors Intermediate3->StartingMaterials [Initial Steps] G This compound (-)-Vellosimine Indolization Late-Stage Indolization This compound->Indolization [Final Steps] Desymmetrized_Diketone Desymmetrized Diketone Indolization->Desymmetrized_Diketone [Fischer Indole Synthesis] C2_Symmetric_Precursor C2-Symmetric 9-azabicyclo[3.3.1]nonane Desymmetrized_Diketone->C2_Symmetric_Precursor [Desymmetrization]

References

Application Notes and Protocols for the Scale-up Synthesis and Biological Evaluation of Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route to the sarpagine alkaloid, Vellosimine, and protocols for evaluating its biological activity, particularly its potential as an anticancer agent. The information compiled is based on published synthetic methodologies and preliminary biological data suggesting a potential mechanism of action involving the induction of ferroptosis.

Scale-up Synthesis of this compound

A robust and scalable total synthesis of this compound has been reported, enabling the production of sufficient quantities for extensive biological investigation. One of the most efficient routes commences from readily available D-(+)-tryptophan methyl ester, achieving a good overall yield.[1] An alternative scalable synthesis begins with a C2-symmetric 9-azabicyclo[3.3.1]nonane precursor, which has been successfully performed on a 50g scale for an early-stage intermediate.[2]

Synthetic Scheme Overview

The synthesis starting from D-(+)-tryptophan methyl ester involves key steps such as an asymmetric Pictet-Spengler reaction and a stereocontrolled intramolecular palladium-coupling reaction to construct the core structure of this compound.[1] The alternative route utilizes a desymmetrization strategy of a diketone intermediate followed by a late-stage indolization.[2]

Experimental Protocol: Scale-up Synthesis from a 9-azabicyclo[3.3.1]nonane precursor (Illustrative)

This protocol is an adapted representation of a published multi-step synthesis and focuses on key transformations that are amenable to scale-up.

Step 1: Preparation of Diketone Intermediate

A racemic endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol can be prepared in large quantities from cyclooctadiene.[2] Following debenzylation and alkylation, a Swern oxidation yields the corresponding diketone in high yield (approx. 90%).[3]

Step 2: Desymmetrization via Palladium-Catalyzed α-Vinylation

The symmetrical diketone undergoes desymmetrization using a palladium-catalyzed α-vinylation to furnish a key intermediate with differentiated carbonyl groups in good yield (approx. 73%).[3]

Step 3: Late-Stage Indolization

The key intermediate is subjected to an indolization reaction, for example, using a Fischer indole synthesis approach. This is followed by a sequence of Wittig olefination and enol ether hydrolysis to yield this compound.[2]

Step 4: Purification

Purification of intermediates and the final product is typically achieved by column chromatography on silica gel using solvent systems such as chloroform/methanol or petroleum ether/ethyl acetate mixtures.[2][3]

Data Presentation: Synthesis Yields
StepDescriptionStarting MaterialProductYield (%)Reference
1Total SynthesisD-(+)-tryptophan methyl ester(+)-Vellosimine27[1]
2Total Synthesis9-azabicyclo[3.3.1]nonane precursor(-)-Vellosimine37[3]

Biological Studies of this compound

This compound belongs to the sarpagine class of alkaloids, which are known to possess a wide range of biological activities.[4][5] Preliminary studies have indicated that this compound exhibits modest anticancer activity.[6] Furthermore, a structurally related analogue of this compound with an allene unit demonstrated a tenfold improvement in anticancer activity by inducing ferroptosis, a form of iron-dependent programmed cell death.[6] This suggests that the this compound scaffold may serve as a promising starting point for the development of novel anticancer agents that act via ferroptosis induction.

Proposed Mechanism of Action: Induction of Ferroptosis

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[7][8] This process can be initiated by the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides, or by the depletion of glutathione (GSH).[9] The anticancer activity of the this compound analogue suggests a potential mechanism involving the disruption of cellular redox homeostasis, leading to lipid peroxidation and ultimately, ferroptotic cell death.

Ferroptosis_Pathway cluster_cytosol Cytosol SystemXc System Xc- GSH GSH SystemXc->GSH Cystine Import for GSH Synthesis PUFA PUFAs Lipid_ROS Lipid ROS PUFA->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces This compound This compound Derivative GPX4 GPX4 This compound->GPX4 Inhibition GPX4->Lipid_ROS Reduces GSSG GSSG GPX4->GSSG GSH->GPX4 Cofactor Fe2 Fe2+ Fe2->Lipid_ROS Fenton Reaction Fe3 Fe3+

Caption: Proposed mechanism of this compound-induced ferroptosis.

Experimental Protocols: Biological Assays

2.2.1. Cell Viability MTT Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well. Gently mix the contents by pipetting or using an orbital shaker to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

2.2.2. Ferroptosis Detection Assay (Lipid ROS Measurement)

This protocol measures the accumulation of lipid reactive oxygen species, a key indicator of ferroptosis.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 6-well plates or chamber slides

    • This compound stock solution

    • Ferroptosis inducer (e.g., Erastin or RSL3) as a positive control

    • Ferroptosis inhibitor (e.g., Ferrostatin-1) as a negative control

    • Lipid ROS detection reagent (e.g., C11-BODIPY 581/591)

    • Hoechst 33342 or DAPI for nuclear staining

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to attach. Treat the cells with this compound, positive and negative controls for the desired time.

    • Staining: At the end of the treatment period, remove the medium and wash the cells with PBS. Add fresh medium containing the C11-BODIPY 581/591 probe and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Nuclear Staining (for microscopy): If using microscopy, you can co-stain with a nuclear dye like Hoechst 33342.

    • Washing: Wash the cells with PBS to remove excess probe.

    • Analysis:

      • Fluorescence Microscopy: Image the cells using a fluorescence microscope. The C11-BODIPY probe will emit green fluorescence upon oxidation by lipid ROS, while the unoxidized probe emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

      • Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze them on a flow cytometer. The shift in fluorescence from red to green will quantify the level of lipid ROS.

Data Presentation: Anticipated Biological Activity
AssayCell LineCompoundIC50 (µM)EffectReference
Anticancer ActivityVarious Cancer Cell LinesThis compoundTo be determinedModest anticancer activity[6]
Anticancer ActivityVarious Cancer Cell LinesThis compound Analogue~10-fold more potent than this compoundInduces ferroptosis[6]

Logical Workflow for this compound Synthesis and Biological Evaluation

The following diagram illustrates the overall workflow from the synthesis of this compound to its biological characterization.

Vellosimine_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation Start Starting Materials (e.g., D-(+)-tryptophan methyl ester) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Vellosimine_Product Pure this compound Purification->Vellosimine_Product Cell_Viability Cell Viability Assay (MTT) Vellosimine_Product->Cell_Viability Treatment Ferroptosis_Assay Ferroptosis Assay (Lipid ROS) Vellosimine_Product->Ferroptosis_Assay Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Cell_Viability Cell_Culture->Ferroptosis_Assay Data_Analysis Data Analysis (IC50, Mechanism) Cell_Viability->Data_Analysis Ferroptosis_Assay->Data_Analysis

Caption: Workflow for this compound synthesis and biological testing.

References

Application Notes and Protocols: Synthesis of Vellosimine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vellosimine, a sarpagine indole alkaloid, and its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. This document provides detailed protocols for the synthesis of this compound, N-methylthis compound, and a novel allene-containing analogue. Furthermore, it presents a summary of their anticancer activities to facilitate structure-activity relationship (SAR) studies. The protocols are based on a recently developed synthetic route employing a Bischler-Napieralski and homo-Mannich reaction sequence. The application of this synthetic strategy allows for the efficient production of this compound derivatives for biological evaluation. The included SAR data highlights the potential of these compounds as anticancer agents and provides a basis for the design of more potent analogues.

Introduction

Sarpagine alkaloids, a class of natural products, are known for their diverse biological activities.[1] this compound is a representative member of this family and has been the subject of numerous synthetic efforts.[1] The development of efficient synthetic routes is crucial for producing a variety of derivatives to explore their therapeutic potential. Structure-activity relationship (SAR) studies are essential in drug discovery to understand how chemical structure relates to biological activity, guiding the design of more effective and selective drug candidates.

Recent research has demonstrated that this compound and its N-methylated derivative possess modest anticancer activity.[2] Through systematic structural modifications, a novel analogue incorporating an allene moiety has been identified, exhibiting a significant enhancement in anticancer potency.[2] This analogue has been shown to induce a form of programmed cell death known as ferroptosis.[2] These findings underscore the importance of synthetic diversification and SAR studies in the development of novel anticancer therapeutics.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of this compound, N-methylthis compound, and the allene-containing analogue 15ai against a panel of human cancer cell lines.[2]

CompoundA549 (Lung) IC50 (μM)HeLa (Cervical) IC50 (μM)HCT116 (Colon) IC50 (μM)
This compound>50>50>50
N-methylthis compound>50>50>50
Analogue 15ai 5.86.24.9

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the work of Qiu, H., Fei, X., Yang, J. et al. (2023).[2]

Step 1: Synthesis of the Tetracyclic Sarpagine Core

A detailed procedure for the synthesis of the tetracyclic sarpagine core via a Bischler-Napieralski and homo-Mannich reaction sequence is described in the source literature.[2] This multi-step synthesis starts from L-tryptophan esters.

Step 2: Conversion to this compound

The final step in the synthesis of this compound involves the introduction of the ethylidene side chain.

  • Reagents and Materials:

    • Tetracyclic sarpagine precursor

    • (Methoxymethyl)triphenylphosphonium chloride

    • Potassium tert-butoxide

    • Toluene

    • 2.0 M Hydrochloric acid

    • Tetrahydrofuran (THF)

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Procedure:

    • To a solution of the tetracyclic sarpagine precursor in toluene, add (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction and extract the product.

    • Purify the intermediate by column chromatography.

    • Dissolve the purified intermediate in a mixture of THF and 2.0 M HCl.

    • Heat the solution at 55 °C overnight.

    • After cooling, neutralize the reaction mixture and extract the final product.

    • Purify the crude product by column chromatography to yield this compound.

Synthesis of N-methylthis compound

The synthesis of N-methylthis compound follows a similar route to that of this compound, with the introduction of a methyl group on the indole nitrogen. This is typically achieved by treating the this compound precursor with a suitable methylating agent, such as methyl iodide, in the presence of a base.

Synthesis of Allene-Containing Analogue 15ai

The synthesis of the potent anticancer analogue 15ai involves modification of the tetracyclic sarpagine core to introduce the allene functionality.

  • Key Step: Allenylation

    • The tetracyclic ketone precursor is reacted with a suitable allene-forming reagent. This may involve a multi-step sequence starting from the corresponding alkyne.

  • General Procedure:

    • Convert the ketone group of the tetracyclic precursor to a suitable leaving group (e.g., triflate).

    • Perform a palladium-catalyzed cross-coupling reaction with an appropriate allene precursor.

    • Alternatively, a direct allenylation protocol using an allenylating reagent can be employed.

    • Purify the final product using column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation start L-Tryptophan Esters core Tetracyclic Sarpagine Core start->core Bischler-Napieralski/ homo-Mannich Sequence This compound This compound core->this compound Wittig Olefination & Hydrolysis n_methyl N-methylthis compound core->n_methyl Methylation & Further Steps analogue_15ai Analogue 15ai core->analogue_15ai Allenylation anticancer Anticancer Activity (IC50 Determination) This compound->anticancer n_methyl->anticancer analogue_15ai->anticancer mechanism Mechanism of Action (Ferroptosis Assay) analogue_15ai->mechanism sar SAR Studies anticancer->sar sar_logic cluster_sar Structure-Activity Relationship This compound This compound (Modest Activity) modification Structural Modification This compound->modification n_methyl N-methylthis compound (Modest Activity) n_methyl->modification analogue_15ai Analogue 15ai (Allene Moiety) (High Potency) modification->analogue_15ai Introduction of Allene ferroptosis_pathway analogue_15ai Analogue 15ai ros Increased Reactive Oxygen Species (ROS) analogue_15ai->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation ferroptosis Ferroptotic Cell Death lipid_peroxidation->ferroptosis

References

Application Notes & Protocols for the Analysis of Vellosimine by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Vellosimine, a macroline alkaloid found in various plant species. The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the identification and quantification of this compound in purified samples and plant extracts, provided that adequate separation from other co-eluting compounds can be achieved.

1.1. Experimental Protocol

Sample Preparation:

  • Plant Material Extraction:

    • Grind dried plant material (e.g., bark of Geissospermum vellosii) to a fine powder.

    • Perform a Soxhlet extraction with a 70:30 ethanol-water mixture or an ultrasound-assisted cold extraction with the same solvent mixture.[1]

    • Alternatively, extract the ground material with methanol.[2]

    • Centrifuge the extract to pellet solid debris.

    • Dilute the supernatant with a suitable solvent mixture (e.g., 15:85 acetonitrile/water) prior to injection.[1]

  • Standard Solutions:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-diode array detector.

  • Column: Gemini® NX-C18 (150 x 2.0 mm, 3.0 µm) or equivalent C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid (0.1%) to improve peak shape.

  • Elution Mode: Gradient elution is recommended for complex mixtures.

  • Flow Rate: 0.2-0.6 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of this compound, typically between 200-500 nm.[2]

  • Injection Volume: 5-20 µL.

1.2. Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection UV Diode Array (254 nm)
Injection Volume 10 µL
Expected Retention Time ~12.5 min (dependent on the specific system)

Table 2: Hypothetical HPLC Method Validation Data for this compound

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices and for pharmacokinetic studies.

2.1. Experimental Protocol

Sample Preparation:

  • Biological Samples (e.g., Plasma, Microsomes):

    • Perform a protein precipitation by adding a 3-fold volume of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

  • Plant Extracts:

    • Follow the same extraction procedure as for HPLC analysis. The final extract should be filtered through a 0.22 µm syringe filter before injection.

LC-MS/MS Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A C18 analytical column (e.g., Sunfire® C18, 150 x 2.1 mm, 3.5 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.[2][3]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or in a mixture with ammonium acetate.[2][3]

  • Elution Gradient: A linear gradient tailored to the specific separation needs. An example gradient is as follows: 0–5 min 80% A, 20% B; 5–5.8 min 1% A, 99% B; and 5.8–8 min 80% A, 20% B.[2]

  • Flow Rate: 0.25-0.6 mL/min.[2][3]

  • Column Temperature: 25 °C.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.5 kV.[3]

    • Gas Temperature: 300-320 °C.[2][3]

    • Gas Flow: 10 L/min.[2]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. This compound has a molecular weight of 292.4 g/mol , and its protonated molecule [M+H]⁺ has an m/z of 293.[4][5]

2.2. Data Presentation

Table 3: LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A Water : Methanol : Acetonitrile : 1M Ammonium Acetate (398:29:71:2 v/v/v/v)
Mobile Phase B Water : Methanol : Acetonitrile : 1M Ammonium Acetate (49.7:130:320:0.25 v/v/v/v)
Gradient 0–5 min, 20% B; 5–5.8 min, 99% B; 5.8–8 min, 20% B[2]
Flow Rate 0.6 mL/min[2]
Ionization Mode ESI Positive
MRM Transition m/z 293.1 -> 180.1 (hypothetical fragment, requires experimental determination)
Collision Energy 20 eV (hypothetical, requires optimization)

Table 4: Hypothetical LC-MS/MS Method Validation Data for this compound

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 50 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Matrix Effect < 15%

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from plant material.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (e.g., Bark) grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol or EtOH/Water) grinding->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution / Reconstitution filtration->dilution hplc HPLC-UV Analysis dilution->hplc Injection lcms LC-MS/MS Analysis dilution->lcms Injection data_acq Data Acquisition hplc->data_acq lcms->data_acq quantification Quantification & Reporting data_acq->quantification

Workflow for this compound Analysis

3.2. Biosynthetic Relationship of this compound

This compound is an indole alkaloid biosynthetically derived from strictosidine. While a specific signaling pathway involving this compound is not well-documented, its position in the broader sarpagan alkaloid biosynthesis is established. The diagram below shows a simplified representation of its formation. Previous studies have shown that 16-epithis compound can spontaneously and rapidly epimerize to this compound.[6]

G Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Glucosidase Polyneuridine_Aldehyde Polyneuridine Aldehyde Strictosidine_Aglycone->Polyneuridine_Aldehyde Multiple Steps Epi_this compound 16-epi-Vellosimine Polyneuridine_Aldehyde->Epi_this compound PNAE Enzyme This compound This compound Epi_this compound->this compound Spontaneous Epimerization Sarpagan_Alkaloids Other Sarpagan Alkaloids This compound->Sarpagan_Alkaloids

Simplified Biosynthesis of this compound

References

Application Notes and Protocols for the Structural Analysis of Vellosimine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vellosimine is a monoterpenoid indole alkaloid first isolated from Geissospermum vellosii.[1][2] Its complex pentacyclic structure necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such natural products.[3][4][5][6] This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in CDCl₃ at 400 MHz and 101 MHz, respectively.[7] Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[7][8]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃) [7]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.50s-NH
7.48d7.8Ar-H
7.30d8.0Ar-H
7.21–7.09m-Ar-H
7.10t7.1Ar-H
5.50q7.1H-19
4.37d9.6H-3
3.85–3.74m-H-5
3.71d5.9H-21
3.42dd4.3, 1.9H-16
3.34dd15.8, 1.6H-6a
3.09dd15.7, 6.2H-6b
2.70br s--
2.46ddd11.9, 9.7, 2.0H-15
2.21dt13.0, 3.3H-14a
1.65dt7.1, 2.0H-18

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃) [7][8]

Chemical Shift (δ) ppmCarbon TypeAssignment
215.71C=OC-17 (Aldehyde)
136.57CAr-C
135.77CAr-C
131.37CC-20
126.94CAr-C
122.24CHAr-CH
121.74CHAr-CH
119.86CHAr-CH
118.67CHAr-CH
111.25CAr-C
105.53CC-7
64.30CHC-3
55.26CHC-5
50.93CHC-21
44.56CHC-16
36.35CHC-15
22.48CH₂C-6
12.84CH₃C-18

Experimental Protocols

The structural elucidation of this compound relies on a suite of NMR experiments. The general workflow involves sample preparation followed by the acquisition of 1D and 2D NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[7] Ensure the solvent is free from water and other impurities.

  • Concentration: Prepare a solution of this compound in CDCl₃ at a concentration suitable for the NMR spectrometer being used. For a 400 MHz spectrometer, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H and routine 2D NMR experiments.

  • Sample Tube: Use a high-quality 5 mm NMR tube. Filter the sample solution into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following experiments are crucial for the structural analysis of this compound. All spectra should be acquired at a constant temperature, typically 298 K.

2.2.1. 1D NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment, multiplicity (spin-spin coupling), and integration of all protons in the molecule.

    • Typical Parameters (400 MHz):

      • Pulse Program: zg30

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 s

      • Relaxation Delay: 1-2 s

      • Number of Scans: 8-16

  • ¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

    • Typical Parameters (101 MHz):

      • Pulse Program: zgpg30 (proton-decoupled)

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024 or more, depending on concentration.

2.2.2. 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the connectivity of the this compound molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Data points (F2 and F1): 2048 x 256

      • Number of Scans: 2-4 per increment

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It provides a direct link between the ¹H and ¹³C assignments.[9][10]

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Data points (F2 and F1): 1024 x 256

      • Number of Scans: 4-8 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together different fragments of the molecule and for identifying quaternary carbons.[9][11]

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Data points (F2 and F1): 2048 x 256

      • Number of Scans: 8-16 per increment

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations. This information is crucial for determining the relative stereochemistry of the molecule.

    • Typical Parameters:

      • Pulse Program: noesygpph or roesygpph

      • Mixing Time: 300-800 ms (NOESY), 200-500 ms (ROESY)

      • Data points (F2 and F1): 2048 x 256

      • Number of Scans: 8-16 per increment

Data Processing and Interpretation
  • Processing: The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This involves Fourier transformation, phase correction, baseline correction, and referencing.

  • Interpretation:

    • Start by assigning the most obvious signals in the ¹H and ¹³C spectra (e.g., aldehyde proton, aromatic protons, methyl group).

    • Use the HSQC spectrum to link proton and carbon signals for all CH, CH₂, and CH₃ groups.

    • Utilize the COSY spectrum to connect adjacent protons and build molecular fragments.

    • Employ the HMBC spectrum to connect these fragments and to assign quaternary carbons. Key HMBC correlations for this compound would include correlations from the aldehyde proton (H-17) to nearby carbons, and from the methyl protons (H-18) to C-19 and C-20.

    • Finally, use the NOESY/ROESY spectrum to confirm the spatial relationships between protons and establish the stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

vellosimine_nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation start This compound Sample purification Purification start->purification dissolution Dissolution in CDCl3 purification->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_tube->one_d_nmr Insert into Spectrometer two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr processing Data Processing two_d_nmr->processing assignment_1d Initial Assignments from 1D NMR processing->assignment_1d correlation_2d Establish Connectivity (COSY, HSQC, HMBC) assignment_1d->correlation_2d stereochem Determine Stereochemistry (NOESY) correlation_2d->stereochem structure_validation Structure Validation stereochem->structure_validation final_structure Final Structure of this compound structure_validation->final_structure nmr_data_integration cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data H1 ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC NOESY NOESY/ROESY (Through-Space Proximities) H1->NOESY C13 ¹³C & DEPT NMR (Chemical Shifts, Carbon Types) C13->HSQC C13->HMBC Structure Complete Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

References

Application Notes & Protocols for Determining Vellosimine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vellosimine is a natural indole alkaloid that has been the subject of interest in synthetic chemistry. While related alkaloids have shown biological activity, the cytotoxic effects of this compound are not extensively characterized in publicly available literature.[1][2][3][4] This document provides a comprehensive guide for researchers to assess the cytotoxic potential of this compound using established cell-based assays. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays provide a robust framework for determining its effects on cell viability, membrane integrity, and apoptosis.

Overview of Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic effects of a compound. This involves assessing different cellular parameters to understand the mechanism of cell death.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6]

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[7][8]

  • Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[9][10] Their activation is a hallmark of apoptosis.

Experimental Workflow

The general workflow for assessing this compound cytotoxicity involves treating cultured cells with varying concentrations of the compound and then performing the respective assays.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Treatment with this compound (different concentrations) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase data_acq Data Acquisition (Spectrophotometer/Fluorometer) mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Determination data_acq->ic50 mechanism Mechanism of Cell Death ic50->mechanism

Caption: General experimental workflow for this compound cytotoxicity testing.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the overnight culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and an untreated control.

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[6]

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released into the culture medium.[7][8]

  • After the incubation period with this compound, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add a lysis buffer (e.g., 10% Triton X-100) to untreated cells 30 minutes before supernatant collection.[7]

    • Background control: Culture medium without cells.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Add 50 µL of a stop solution if required by the kit.[11]

  • Measure the absorbance at 490 nm using a microplate reader. The background absorbance at 680 nm can also be measured and subtracted.[11]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Caspase-3/7 Activity Assay Protocol

This protocol outlines the measurement of effector caspase activity, indicative of apoptosis.[9][10][12]

  • After treatment with this compound, equilibrate the 96-well plate and its contents to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent or a similar fluorogenic substrate solution according to the manufacturer's protocol. This reagent typically contains a pro-luminescent or pro-fluorescent caspase-3/7 substrate in a buffer that also promotes cell lysis.[9][10]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds to 2 minutes.

  • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light, to allow for cell lysis and the caspase reaction to occur.

  • Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays, excitation is typically around 490 nm and emission around 520 nm.[12]

  • The signal intensity is directly proportional to the amount of active caspase-3/7.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines after 48h Treatment

Cell LineTypeIC50 (µM)
HeLaCervical Cancer45.2
A549Lung Cancer62.8
HepG2Liver Cancer55.1
HEK293Non-cancerous> 100

Table 2: Hypothetical Percentage of Cytotoxicity and Apoptosis Induction by this compound (50 µM) after 48h

Cell LineLDH Release (% Cytotoxicity)Relative Caspase-3/7 Activity (Fold Change)
HeLa35.6 ± 4.24.8 ± 0.5
A54928.9 ± 3.13.5 ± 0.4
HepG231.5 ± 3.84.1 ± 0.6
HEK2935.2 ± 1.11.2 ± 0.2

Potential Signaling Pathways

Alkaloids can induce cytotoxicity through various mechanisms, including the induction of apoptosis.[13][14][15] Should this compound be found to induce apoptosis, further investigation into the underlying signaling pathways would be warranted. A potential pathway to investigate is the intrinsic (mitochondrial) apoptotic pathway.

G cluster_pathway Potential Intrinsic Apoptotic Pathway for this compound This compound This compound ros Increased ROS This compound->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax bcl2 Bcl-2/Bcl-xL Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.

Concluding Remarks

These application notes and protocols provide a comprehensive framework for the initial cytotoxic characterization of this compound. By employing assays that probe cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's potential as a therapeutic agent. Based on initial findings, further studies can be designed to elucidate the specific molecular mechanisms of action.

References

Application Notes and Protocols for Enzyme Inhibition Assays of Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vellosimine, a sarpagine monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activity through the induction of ferroptosis.[1] As a member of the indole alkaloid family, this compound is a promising candidate for the inhibition of various enzymes implicated in a range of pathologies.[1][2] These application notes provide detailed protocols for a panel of enzyme inhibition assays to characterize the inhibitory potential of this compound against key enzymatic targets. The protocols are designed to be robust and adaptable for screening and mechanistic studies.

Potential Enzyme Targets and Signaling Pathways

Based on the chemical structure of this compound and the known biological activities of related indole alkaloids, the following enzyme families are proposed as potential targets for inhibition:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's.[1]

  • Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors are used in the treatment of depression and Parkinson's disease.[2]

  • Enzymes of the Ferroptosis Pathway (e.g., GPX4): Given that this compound induces ferroptosis, its potential to directly or indirectly inhibit key regulators of this cell death pathway, such as Glutathione Peroxidase 4 (GPX4), warrants investigation.[1][3][4][5]

  • Indoleamine 2,3-dioxygenase (IDO1): As an enzyme involved in tryptophan metabolism and immune regulation, IDO1 is a target in cancer immunotherapy.[6]

  • NF-κB Signaling Pathway: Some sarpagine alkaloids have been shown to possess NF-κB inhibitory activity, a pathway crucial in inflammation and cancer.[7][8]

Experimental Protocols

The following sections detail the experimental protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[9][10][11]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Recombinant human Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • This compound (dissolved in DMSO)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the well should not exceed 1%.

    • Prepare a 14 mM solution of ATCI or BTCI in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE or BChE (e.g., 1 U/mL) in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer.

    • Add 10 µL of the this compound solution at various concentrations (or vehicle control).

    • Add 10 µL of the enzyme solution (AChE or BChE).

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

    • Shake the plate for 1 minute.

    • Measure the absorbance at 412 nm immediately and then kinetically for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Data Presentation:

This compound Conc. (µM)Absorbance Rate (ΔA/min)% Inhibition
0 (Control)0
0.1
1
10
100
Positive Control
Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a continuous spectrophotometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.[12][13][14][15][16]

Principle: The activity of MAO-A and MAO-B is determined by measuring the formation of their respective products, 4-hydroxyquinoline from kynuramine (for MAO-A) and benzaldehyde from benzylamine (for MAO-B), which can be monitored by changes in absorbance.

Materials:

  • Recombinant human MAO-A and MAO-B

  • This compound (dissolved in DMSO)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, clorgyline, and selegiline in DMSO. Dilute with phosphate buffer to desired concentrations.

    • Prepare a stock solution of kynuramine and benzylamine in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 50 µL of the this compound solution or positive control at various concentrations.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).

    • Immediately measure the absorbance kinetically at 316 nm for MAO-A (formation of 4-hydroxyquinoline) or 250 nm for MAO-B (formation of benzaldehyde) for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Data Presentation:

This compound Conc. (µM)EnzymeSubstrateAbsorbance Rate (ΔA/min)% Inhibition
0 (Control)MAO-AKynuramine0
...MAO-AKynuramine
0 (Control)MAO-BBenzylamine0
...MAO-BBenzylamine
Positive ControlMAO-AKynuramine
Positive ControlMAO-BBenzylamine
Glutathione Peroxidase 4 (GPX4) Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on GPX4, a key enzyme in the ferroptosis pathway.[3][4]

Principle: GPX4 activity is measured by a coupled enzyme assay. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human GPX4

  • This compound (dissolved in DMSO)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Phosphatidylcholine hydroperoxide (PCOOH) or other suitable lipid hydroperoxide substrate

  • Tris-HCl buffer (50 mM, pH 7.6) containing 1 mM EDTA

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and dilute with Tris-HCl buffer.

    • Prepare solutions of GSH, GR, and NADPH in Tris-HCl buffer.

    • Prepare a solution of PCOOH in an appropriate solvent (e.g., ethanol) and then dilute in buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Tris-HCl buffer to a final volume of 200 µL.

      • GSH (final concentration ~1 mM).

      • GR (final concentration ~1 U/mL).

      • NADPH (final concentration ~0.2 mM).

      • This compound at various concentrations or vehicle control.

      • GPX4 enzyme.

    • Incubate the mixture for 5 minutes at room temperature to establish a baseline.

    • Initiate the reaction by adding the PCOOH substrate.

    • Immediately measure the decrease in absorbance at 340 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear phase of the reaction.

    • Determine the percentage of GPX4 inhibition for each concentration of this compound.

    • Calculate the IC50 value.

Data Presentation:

This compound Conc. (µM)Absorbance Rate (ΔA/min)% Inhibition
0 (Control)0
0.1
1
10
100
Positive Control
Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

This protocol describes an in vitro absorbance-based assay to measure the inhibition of IDO1 by this compound.[6][17][18][19][20]

Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine can be quantified by its absorbance at 321 nm.

Materials:

  • Recombinant human IDO1

  • This compound (dissolved in DMSO)

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[6]

    • Prepare a stock solution of this compound in DMSO and dilute with the reaction buffer.

    • Prepare a 400 µM solution of L-tryptophan in the reaction buffer.[6]

  • Assay Procedure:

    • To each well of a 96-well plate, add the IDO1 enzyme diluted in reaction buffer.

    • Add the this compound solution at various concentrations or vehicle control.

    • Initiate the reaction by adding the L-tryptophan solution.[6]

    • Incubate the plate at 37°C for 30-60 minutes.[6]

    • Terminate the reaction by adding 30% (w/v) TCA.[6]

    • Incubate the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[6]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.[6]

  • Data Analysis:

    • Subtract the background absorbance (from a well without enzyme).

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value.

Data Presentation:

This compound Conc. (µM)Absorbance at 321 nm% Inhibition
0 (Control)0
0.1
1
10
100
Positive Control

Visualizations

Cholinesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, this compound, Substrate, DTNB) add_reagents Add Buffer, this compound, Enzyme reagents->add_reagents incubate1 Incubate (10 min, 25°C) add_reagents->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_substrate Add Substrate (ATCI/BTCI) add_dtnb->add_substrate measure Kinetic Read at 412 nm add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the cholinesterase inhibition assay.

Caption: Simplified signaling pathway of ferroptosis highlighting the role of GPX4.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (MAO-A/B, this compound, Substrates) add_enzyme_inhibitor Add Enzyme & this compound reagents->add_enzyme_inhibitor pre_incubate Pre-incubate (10 min, 37°C) add_enzyme_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Kinetic Read (UV) add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the monoamine oxidase inhibition assay.

References

Application Notes and Protocols for High-Throughput Screening of Vellosimine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vellosimine, a sarpagine monoterpenoid indole alkaloid, and its derivatives have garnered significant interest due to their diverse biological activities.[1] Recent studies have indicated that while natural this compound and its N-methylated form possess modest anticancer activity, synthetic analogs have the potential for significantly enhanced potency.[2] One such analog has demonstrated a tenfold increase in anticancer activity through the induction of ferroptosis, a non-apoptotic form of cell death, highlighting the therapeutic potential of this scaffold.[2]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound analogs to identify potent and selective anticancer compounds. The protocols are designed for researchers in academic and industrial settings involved in drug discovery and development.

Data Presentation

Table 1: Primary High-Throughput Screening of this compound Analog Library
Compound IDConcentration (µM)Cell Viability (%)Hit (Yes/No)
VEL-0011098.2No
VEL-0021045.7Yes
VEL-0031089.1No
............
VEL-100001033.5Yes

Note: The data presented in this table is representative and for illustrative purposes only.

Table 2: Dose-Response Analysis of Primary Hits
Compound IDIC50 (µM)Hill SlopeR² Value
VEL-0025.81.20.98
VEL-10212.11.50.99
VEL-587312.30.90.95
VEL-100000.71.80.99

Note: The data presented in this table is representative and for illustrative purposes only.

Table 3: Secondary Assay - Ferroptosis Induction
Compound IDConcentration (µM)Lipid ROS Fold ChangeGPX4 Activity (%)
VEL-102125.228.1
VEL-1000018.915.6
Erastin (Positive Control)1010.512.3
DMSO (Vehicle Control)-1.0100.0

Note: The data presented in this table is representative and for illustrative purposes only.

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

Objective: To identify this compound analogs that exhibit cytotoxic activity against a cancer cell line.

Materials:

  • Human colorectal carcinoma cell line (e.g., HT-29)

  • McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analog library dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well white, clear-bottom assay plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture HT-29 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a 10 mM stock solution of each this compound analog in DMSO.

    • Perform a serial dilution to create a 1 mM intermediate plate.

    • Using an acoustic dispenser, transfer 40 nL of each compound from the intermediate plate to the cell plates to achieve a final concentration of 10 µM.

    • Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO control.

    • Set a hit threshold (e.g., <50% cell viability) to identify primary hits.

Secondary Assay: Dose-Response and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Protocol:

  • Follow the cell seeding and incubation protocol as described for the primary screen.

  • Compound Addition:

    • For each primary hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

    • Transfer the diluted compounds to the cell plates to achieve a final concentration range (e.g., 0.01 to 100 µM).

  • Incubate for 72 hours.

  • Perform the CellTiter-Glo® assay and read the luminescence.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.

Counter-Screen/Mechanism of Action Assay: Ferroptosis Induction

Objective: To determine if the cytotoxic effect of the active this compound analogs is mediated by the induction of ferroptosis.

Materials:

  • HT-29 cells

  • C11-BODIPY 581/591 lipid peroxidation sensor

  • GPX4 activity assay kit

  • Flow cytometer or high-content imaging system

  • Active this compound analogs and controls (Erastin as a positive control for ferroptosis induction)

Protocol for Lipid ROS Measurement:

  • Seed HT-29 cells in a 96-well plate and treat with the this compound analogs at their IC50 concentration for 24 hours.

  • Add C11-BODIPY 581/591 to a final concentration of 2 µM and incubate for 30 minutes.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or high-content imaging, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.

  • Quantify the fold change in lipid ROS compared to the vehicle-treated control.

Protocol for GPX4 Activity:

  • Treat HT-29 cells with the this compound analogs at their IC50 concentration for 24 hours.

  • Lyse the cells and measure the activity of Glutathione Peroxidase 4 (GPX4) using a commercial assay kit according to the manufacturer's instructions.

  • Express the GPX4 activity as a percentage of the vehicle-treated control.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action start This compound Analog Library (10,000 compounds) assay1 Cell Viability Assay (HT-29 cells, 10 µM) start->assay1 hits1 Primary Hits (<50% Viability) assay1->hits1 assay2 Dose-Response Assay (10-point curve) hits1->assay2 Hit Confirmation hits2 Confirmed Hits with IC50 assay2->hits2 assay3 Ferroptosis Assays (Lipid ROS, GPX4) hits2->assay3 Elucidation of MoA final_hits Lead Candidates Inducing Ferroptosis assay3->final_hits Ferroptosis_Pathway cluster_pathway Ferroptosis Induction Pathway This compound This compound Analog gpx4 GPX4 This compound->gpx4 inhibition lipid_ros Lipid ROS Accumulation gpx4->lipid_ros prevents gsh GSH gssg GSSG gsh->gssg GPX4 catalyzed ferroptosis Ferroptosis (Cell Death) lipid_ros->ferroptosis

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of the indole alkaloid, Vellosimine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main difficulties in the total synthesis of this compound and related sarpagine alkaloids revolve around several key areas:

  • Stereochemical Control: Establishing the correct stereochemistry, particularly at the C16 position, is a significant hurdle. The stereochemical outcome of certain reactions can be sensitive to conditions and reagents.[1]

  • Construction of the Polycyclic Core: Assembling the intricate bridged azabicyclo[3.3.1]nonane core of the sarpagine alkaloids presents a considerable synthetic challenge.[2][3]

  • Low Yields in Key Steps: Certain reactions in the synthetic sequence may suffer from low yields, impacting the overall efficiency of the synthesis.

  • Instability of Intermediates: Some intermediates in the synthetic pathway can be unstable, requiring careful handling and immediate use in subsequent steps.[4]

Q2: How can I control the stereochemistry during the synthesis?

A2: Controlling stereochemistry is crucial for a successful synthesis. Here are some strategies that have been employed:

  • Asymmetric Catalysis: The use of chiral catalysts can selectively promote the formation of the desired stereoisomer.[5] For instance, the asymmetric Pictet-Spengler reaction has been used to set key stereocenters early in the synthesis.[6][7]

  • Chiral Pool Synthesis: Starting from readily available chiral materials, such as D-(+)-tryptophan methyl ester, can transfer the initial chirality throughout the synthetic sequence.[2][6]

  • Substrate Control: The inherent stereochemistry of a substrate can direct the stereochemical outcome of a reaction.

  • Kinetic Resolution: This technique can be used to separate a racemic mixture by selectively reacting one enantiomer at a faster rate.[5]

Q3: Are there specific reaction steps known to be problematic?

A3: Yes, several steps in various reported syntheses can be challenging:

  • Pictet-Spengler Reaction: While a key transformation, the conditions for this reaction must be carefully optimized to achieve high yields and stereoselectivity.[8]

  • Dieckmann Condensation: This intramolecular cyclization to form the 9-azabicyclo[3.3.1]nonane scaffold can be a critical and sometimes low-yielding step.[2]

  • Palladium-Catalyzed Coupling Reactions: While effective for forming certain bonds, these reactions can be sensitive to catalyst, ligand, and reaction conditions. An intramolecular palladium-catalyzed coupling has been used to introduce the C(19)-C(20) E-ethylidene group.[7]

  • Oxidation of Unstable Aldehydes: Some synthetic routes involve the formation of unstable aldehydes that must be used immediately in the next step to avoid decomposition.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Pictet-Spengler Reaction
Symptom Possible Cause Suggested Solution
Low conversion to the desired tetracyclic product.Inappropriate acid catalyst or reaction conditions.Experiment with different acid catalysts (e.g., trifluoroacetic acid, Lewis acids). Optimize reaction temperature and time. The reaction has been shown to be sensitive to the choice of solvent.[8]
Formation of side products.Competing side reactions, such as epimerization or decomposition.Ensure anhydrous conditions. Use purified reagents and solvents. Consider a milder catalyst or lower reaction temperature.
Difficulty in purification.Co-elution with starting materials or byproducts.Optimize chromatographic conditions (e.g., solvent system, stationary phase). Consider derivatization to facilitate separation.
Problem 2: Poor Stereoselectivity in Key Transformations
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers.Insufficient facial selectivity in a key bond-forming step.Re-evaluate the chiral auxiliary or catalyst being used.[5] Modify the substrate to enhance steric hindrance and favor one approach.
Epimerization at a stereocenter.Basic or acidic conditions leading to loss of stereochemical integrity.Buffer the reaction mixture. Use non-protic solvents. Minimize reaction time and temperature. In some cases, epimerization can be intentionally induced to obtain the desired stereoisomer.[1]
Problem 3: Difficulty with the Dieckmann Condensation
Symptom Possible Cause Suggested Solution
Low yield of the desired β-keto ester.Unfavorable equilibrium or decomposition of the product.Use a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). Ensure strictly anhydrous conditions. Consider using a high-dilution technique to favor intramolecular cyclization.
Formation of polymeric material.Intermolecular condensation competing with the desired intramolecular reaction.Perform the reaction at very low concentrations. Add the substrate slowly to the base.

Experimental Protocols

Key Synthetic Transformations
Asymmetric Pictet-Spengler Reaction

This reaction is a crucial step for establishing the stereochemistry of the tetracyclic core. A representative procedure involves:

  • Reactants: D-(+)-tryptophan methyl ester and an appropriate aldehyde.

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Catalyst: Trifluoroacetic acid (TFA).

  • Procedure: To a solution of D-(+)-tryptophan methyl ester in CH₂Cl₂ at 0 °C is added the aldehyde, followed by the dropwise addition of TFA. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Stereocontrolled Dieckmann Cyclization

This intramolecular condensation is key to forming the 9-azabicyclo[3.3.1]nonane ring system.

  • Reactant: A suitable diester precursor.

  • Base: Potassium tert-butoxide (KOtBu).

  • Solvent: Toluene or Tetrahydrofuran (THF).

  • Procedure: A solution of the diester in the chosen solvent is added dropwise to a suspension of KOtBu in the same solvent at an elevated temperature (e.g., reflux). The reaction is monitored by TLC. Upon completion, the reaction is cooled and quenched with an acid.

  • Purification: The resulting β-keto ester is typically purified by column chromatography.

Intramolecular Palladium-Catalyzed Coupling

This reaction has been utilized to form the C(19)-C(20) E-ethylidene function.[7]

  • Reactant: A vinyl iodide or triflate precursor.

  • Catalyst: A palladium source, such as Pd(PPh₃)₄.

  • Base: A suitable base, for example, potassium phenoxide (PhOK).[2][9]

  • Solvent: Anhydrous THF.

  • Procedure: The substrate, palladium catalyst, and base are combined in anhydrous THF under an inert atmosphere. The mixture is heated to reflux until the starting material is consumed.

  • Purification: The product is purified via flash chromatography.

Quantitative Data Summary

Synthetic Route Starting Material Key Reactions Overall Yield Reference
Cook et al.D-(+)-Tryptophan methyl esterAsymmetric Pictet-Spengler, Stereocontrolled intramolecular palladium-coupling27%[6]
Chatinovska et al.C₂-symmetric 9-azabicyclo[3.3.1]nonane precursorDesymmetrization via intramolecular cyclization, Late-stage site selective indolization37%[2][9]
Cook et al. (extended)D-(+)-Tryptophan methyl esterAsymmetric Pictet-Spengler, Stereocontrolled Dieckmann cyclization42% (for (+)-Na-methyl-16-epipericyclivine)[7][10]

Visualizations

Vellosimine_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Assembly cluster_functionalization Functionalization Tryptophan_Derivative Tryptophan Derivative Pictet_Spengler Pictet-Spengler Reaction Tryptophan_Derivative->Pictet_Spengler Forms tetracycle Azabicyclic_Precursor Azabicyclic Precursor Desymmetrization Desymmetrization Azabicyclic_Precursor->Desymmetrization Creates key intermediate Dieckmann_Condensation Dieckmann Condensation Pictet_Spengler->Dieckmann_Condensation Builds bridged ring Pd_Coupling Pd-Catalyzed Coupling Dieckmann_Condensation->Pd_Coupling Introduces side chain Fischer_Indolization Fischer Indolization Desymmetrization->Fischer_Indolization Forms indole This compound This compound Pd_Coupling->this compound Fischer_Indolization->this compound

Caption: Generalized synthetic strategies towards this compound.

Troubleshooting_Logic Start Low Yield or Poor Selectivity Identify_Step Identify Problematic Step Start->Identify_Step Check_Purity Check Reagent/Solvent Purity Identify_Step->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Time) Check_Purity->Optimize_Conditions Purity OK Purification Re-evaluate Purification Method Check_Purity->Purification Impure Change_Reagents Change Catalyst/Base/Ligand Optimize_Conditions->Change_Reagents No Improvement Success Problem Resolved Optimize_Conditions->Success Improvement Change_Reagents->Success Improvement Purification->Success

Caption: A logical workflow for troubleshooting synthetic challenges.

References

Improving yield and efficiency in Vellosimine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Vellosimine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve yield and efficiency.

Issue Potential Cause(s) Suggested Solution(s)
Low yield in Dieckmann Condensation - Incomplete reaction. - Side reactions due to suboptimal base or temperature. - Degradation of the product.- Ensure anhydrous conditions and use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide. - Optimize reaction temperature; some condensations require heating while others proceed at room temperature. - Carefully monitor reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
Poor regioselectivity in Fischer Indolization - Steric hindrance near one of the carbonyl groups in the diketone precursor. - Electronic effects influencing the reactivity of the carbonyls. - The specific acidic catalyst used.- Employ a milder acid catalyst, such as acetic acid or zinc chloride, to favor the kinetically controlled product. - Modify the substrate to introduce a directing group or alter the steric environment. - Refer to literature for optimized conditions for similar substrates; for instance, using a slight excess of phenylhydrazine under neutral conditions initially can control the formation of the hydrazone intermediate.[1]
Low yield during Swern Oxidation - Presence of water in the reaction mixture. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents.- Ensure all glassware is flame-dried and solvents are anhydrous. - Maintain a low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol. - Use a slight excess of oxalyl chloride and triethylamine to ensure complete reaction.
Difficulty in purification of intermediates - Presence of closely related byproducts. - Oily or non-crystalline nature of the product.- Optimize chromatographic conditions (e.g., solvent system, gradient, column packing material). - Consider derivatization to a crystalline solid for easier purification, followed by deprotection. - High-performance liquid chromatography (HPLC) may be necessary for difficult separations.
Epimerization at stereocenters - Basic or acidic conditions during reaction or workup. - Elevated temperatures.- Use milder reaction conditions and avoid strong acids or bases where possible. - Perform reactions at lower temperatures. - Buffer the reaction mixture during workup to maintain a neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of this compound synthesis?

A1: Based on reported syntheses, the construction of the azabicyclo[3.3.1]nonane core and the final Fischer indolization to form the indole ring are often yield-limiting steps.[1][2] Efficient formation of the key diketone precursor is also crucial for a successful synthesis.

Q2: How can the enantioselectivity of the synthesis be controlled?

A2: Asymmetric synthesis of (+)-Vellosimine can be achieved starting from a chiral precursor. For example, using D-(+)-tryptophan methyl ester in an asymmetric Pictet-Spengler reaction is a common strategy.[3][4][5] Another approach involves the kinetic resolution of a racemic intermediate, such as using a lipase to selectively acylate one enantiomer of a diol precursor.[1][2]

Q3: What are some common starting materials for this compound synthesis?

A3: Common starting materials include D-(+)-tryptophan, which can be used to set the stereochemistry early in the synthesis.[3] Another approach utilizes readily available and inexpensive cyclooctadiene to construct the azabicyclo[3.3.1]nonane skeleton.[1][2]

Q4: Are there alternative methods to the Fischer Indolization for forming the indole ring?

A4: While the Fischer indolization is a classic and widely used method, other strategies like the Bischler-Napieralski reaction followed by a homo-Mannich reaction sequence have been employed to construct the tetracyclic core of sarpagine alkaloids, including this compound.[6][7]

Q5: What is a typical overall yield for a total synthesis of this compound?

A5: The overall yield can vary significantly depending on the synthetic strategy. Some efficient, shorter syntheses have reported overall yields as high as 37%.[1][2] Longer, multi-step asymmetric syntheses may have lower overall yields, for instance, one reported a 2.6% overall yield over 13 steps.[8]

Quantitative Data Summary

The following tables summarize yield data from various reported syntheses of this compound and its key intermediates.

Table 1: Comparison of Overall this compound Synthesis Yields

Synthetic Strategy Starting Material Number of Steps (LLS) Overall Yield (%) Reference
Desymmetrization of a C2-symmetric precursor9-azabicyclo[3.3.1]nonane precursorNot specified37[1][2]
Asymmetric synthesis via sequential nucleophilic addition/cyclizationNot specified132.6[8]
Enantiospecific synthesis from D-(+)-tryptophanD-(+)-tryptophan methyl esterNot specified27[4][5][9]

Table 2: Selected Stepwise Yields in a this compound Synthesis [1][2]

Reaction Step Product Yield (%)
Epoxidation of cyclooctadienebis-syn diepoxide77
Conversion to azabicyclononane diolN-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol~95 (quantitative)
Alkylation of secondary amineDiol 889
Swern oxidationDiketone 990
Palladium-catalyzed α-vinylationKey intermediate 1073
Fischer IndolizationThis compound derivative 11a87
Conversion to this compoundThis compound (1)72

Key Experimental Protocols

Protocol 1: Swern Oxidation for Diketone Synthesis [1][2]

  • To a solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (4.4 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the diol precursor (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1.5 hours at -78 °C.

  • Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diketone.

Protocol 2: Fischer Indolization [1]

  • To a solution of the diketone precursor (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add phenylhydrazine hydrochloride (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the this compound derivative.

Visualizations

Vellosimine_Synthesis_Workflow start Cyclooctadiene diepoxide bis-syn diepoxide start->diepoxide Oxone diol Azabicyclo[3.3.1]nonane diol diepoxide->diol BnNH2, H2O diketone Diketone precursor diol->diketone Swern Oxidation indole_precursor Vinylated diketone diketone->indole_precursor Pd-catalyzed α-vinylation This compound This compound indole_precursor->this compound Fischer Indolization

Caption: A simplified workflow of a this compound synthesis strategy.

Troubleshooting_Logic start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_purification Review Purification Method start->check_purification temp Temperature Optimal? check_reaction->temp anhydrous Anhydrous Conditions Met? check_reaction->anhydrous reagent_quality Reagents Pure & Dry? check_reagents->reagent_quality stoichiometry Correct Stoichiometry? check_reagents->stoichiometry column Optimize Chromatography? check_purification->column crystallization Attempt Crystallization? check_purification->crystallization solution1 Adjust Temperature temp->solution1 solution2 Ensure Dry Solvents/Glassware anhydrous->solution2 solution3 Use Fresh/Pure Reagents reagent_quality->solution3 solution4 Recalculate & Re-weigh Reagents stoichiometry->solution4 solution5 Modify Eluent/ Stationary Phase column->solution5 solution6 Screen Solvents for Crystallization crystallization->solution6

Caption: A troubleshooting flowchart for addressing low yields.

References

Overcoming stereochemical control issues in Vellosimine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stereochemical control issues during the synthesis of Vellosimine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of stereochemical complexity in the this compound scaffold?

A1: The core structure of this compound, a sarpagine indole alkaloid, contains a complex, polycyclic framework with multiple stereocenters. The main challenges arise from the indole fused azabicyclo[3.3.1]nonane core and the quinuclidine skeleton. Key stereocenters that require precise control are typically established during the formation of these ring systems.

Q2: Which synthetic strategies have proven most effective for controlling stereochemistry in this compound synthesis?

A2: Several successful asymmetric syntheses of (+)-Vellosimine have been reported, each employing different key strategies for stereocontrol. These include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials like D-(+)-tryptophan methyl ester to set the initial absolute stereochemistry.[1][2][3][4]

  • Asymmetric Pictet-Spengler Reaction: A crucial step in many syntheses to establish the tetracyclic core with the desired stereoconfiguration.[1][2][4]

  • Stereocontrolled Intramolecular Reactions: Reactions such as the Dieckmann condensation and palladium-catalyzed intramolecular coupling have been used to form key rings with high stereospecificity.[3][4]

  • Sequential Nucleophilic Addition/Cyclization: A more recent approach that provides an efficient protocol for synthesizing the indole fused azabicyclo[3.3.1]nonane core.[5][6][7]

  • Biomimetic Cyclization: Mimicking the natural biosynthetic pathway to achieve the desired stereochemical outcome.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Reaction

Symptom Possible Cause Suggested Solution
Low diastereomeric ratio (dr) of the desired tetracyclic product.Reaction conditions (temperature, solvent, catalyst) are not optimal for facial selectivity.1. Temperature Control: Running the reaction at lower temperatures can enhance stereoselectivity.2. Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents (e.g., from non-polar like toluene to polar aprotic like acetonitrile).3. Catalyst Choice: For asymmetric variants, the choice of chiral catalyst is critical. Ensure the catalyst is of high purity and the loading is optimized.
Formation of unwanted side products.Competing reaction pathways or decomposition of starting materials/products.1. Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to side reactions or epimerization.2. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Issue 2: Epimerization at C16 during Downstream Transformations

| Symptom | Possible Cause | Suggested Solution | | :--- | Detection of the C16 epimer of this compound or intermediates.[8] | The C16 position can be prone to epimerization, especially under basic or acidic conditions, or during prolonged heating.[8] | 1. Mild Reaction Conditions: Use mild reagents and reaction conditions for transformations involving intermediates with the C16 stereocenter established.2. pH Control: Carefully buffer reactions to avoid strongly acidic or basic conditions.3. Enzymatic Control: In biosynthetic pathways, specific enzymes control the C16 stereochemistry, suggesting that significant epimerization can occur if not carefully controlled.[8][9][10] Prolonged incubation with certain enzymes like polyneuridine aldehyde esterase (PNAE) has been shown to cause gradual epimerization of 16-epi-vellosimine to this compound.[8] |

Issue 3: Difficulty in Achieving High Enantiomeric Excess (ee)

Symptom Possible Cause Suggested Solution
The final product shows a lower than expected enantiomeric excess.Racemization at some stage of the synthesis or low enantioselectivity in the key asymmetric step.1. Chiral Starting Material Purity: Verify the enantiomeric purity of the initial chiral starting material (e.g., D-(+)-tryptophan).2. Asymmetric Catalyst Performance: If using an asymmetric catalyst, ensure it is properly activated and that the reaction conditions are optimized for that specific catalyst system.3. Kinetic Resolution: In some strategies, a kinetic resolution step can be employed to separate enantiomers.[11][12]

Data Presentation: Stereocontrol in Key Reactions

Reaction Starting Material Key Reagents/Conditions Product Yield Stereoselectivity Reference
Asymmetric Pictet-SpenglerD-(+)-tryptophan methyl esterAldehyde, Stereocontrolled conditionsTetracyclic intermediateHighEnantiospecific[1][2]
Dieckmann CondensationDiester precursorBase (e.g., NaH, KOtBu)β-keto esterGoodStereocontrolled[4]
Pd-catalyzed CouplingTetracyclic ketonePd catalyst, ligand, baseThis compound precursorGoodStereospecific[1][4]
Sequential Addition/CyclizationIndole derivativeNucleophile, cyclization conditionsAzabicyclo[3.3.1]nonane core66% (over 2 steps)High[5][6]
SmI₂-mediated Reductive CyclizationUnsaturated esterSmI₂Quinuclidine moietyNot specifiedHigh[5][6]

Experimental Protocols

Asymmetric Pictet-Spengler Reaction (General Procedure based on Cook et al.) [1][4]

  • To a solution of D-(+)-tryptophan methyl ester in a suitable solvent (e.g., CH₂Cl₂), add the desired aldehyde.

  • Cool the reaction mixture to the specified temperature (e.g., -78 °C).

  • Add the Pictet-Spengler catalyst (e.g., a Lewis acid or Brønsted acid) dropwise.

  • Stir the reaction at the same temperature until completion, monitoring by TLC.

  • Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tetracyclic amine.

Stereocontrolled Intramolecular Palladium-Coupling Reaction (General Procedure) [1][4]

  • To a solution of the enol triflate precursor in an appropriate solvent (e.g., THF or DME), add the palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product with the desired E-ethylidene function.

Visualizations

Vellosimine_Synthesis_Strategy cluster_start Starting Material cluster_core_formation Core Formation cluster_functionalization Key Functionalization cluster_final_product Final Product D-Tryptophan D-Tryptophan Pictet_Spengler Asymmetric Pictet-Spengler D-Tryptophan->Pictet_Spengler Sets initial stereocenter Dieckmann Dieckmann Condensation Pictet_Spengler->Dieckmann Forms tetracyclic intermediate Pd_Coupling Pd-catalyzed Coupling Dieckmann->Pd_Coupling Constructs bridged system This compound This compound Pd_Coupling->this compound Introduces ethylidene group

Caption: Key stereocontrolling steps in a common synthetic route to this compound.

Troubleshooting_Logic start Stereochemical Issue Encountered low_dr Low Diastereomeric Ratio? start->low_dr epimerization Epimerization Observed? start->epimerization low_ee Low Enantiomeric Excess? start->low_ee optimize_reaction Optimize Reaction Conditions (Temp, Solvent, Catalyst) low_dr->optimize_reaction Yes mild_conditions Use Milder Conditions & Control pH epimerization->mild_conditions Yes check_chirality Verify Purity of Chiral Starting Material/Catalyst low_ee->check_chirality Yes

Caption: Decision tree for troubleshooting common stereochemical issues.

References

Optimization of reaction conditions for Vellosimine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Vellosimine. The information is based on established synthetic routes and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield in Fischer Indolization Step

  • Question: I am experiencing very low yields (<10%) for the Fischer indolization reaction to form the key indole intermediate. What are the likely causes and how can I optimize this step?

  • Answer: Low yields in this step are a common issue, often arising from non-productive hydrazone formation at the nonenolizable site when using near-stoichiometric amounts of phenylhydrazine.[1][2] To improve the yield, a significant increase in the equivalents of both phenylhydrazine and a hydrazine scavenger, such as 2,4-dichlorobenzaldehyde (DCBA), is recommended.[1][2] One successful approach utilized 2.5 equivalents of phenylhydrazine and 10 equivalents of DCBA, which resulted in a substantial increase in the yield of the desired product to 87%.[1][2] The excess DCBA can be recovered after the reaction through an acid-base extraction.

2. Issues with the Final Wittig Olefination and Hydrolysis

  • Question: My final conversion of the ketone intermediate to this compound is not proceeding as expected. What are the recommended conditions for the Wittig olefination and subsequent enol ether hydrolysis?

  • Answer: The final step involves a two-reaction sequence that is often performed without purification of the intermediate enol ether.[1][2] For the Wittig olefination, methoxymethyltriphenylphosphonium chloride (MeOCH₂PPh₃⁺Cl⁻) with a strong base like potassium tert-butoxide (KOtBu) in a solvent such as toluene at room temperature overnight is effective.[1][2] Following the olefination, the enol ether hydrolysis can be achieved using 2.0 M hydrochloric acid in tetrahydrofuran (THF) at 55 °C overnight.[1][2] This one-pot approach has been shown to produce this compound in good yields.[1]

3. Problems in the Synthesis of the 9-azabicyclo[3.3.1]nonane Precursor

  • Question: I am having difficulty with the initial steps of synthesizing the C₂-symmetric 9-azabicyclo[3.3.1]nonane precursor. Can you provide a reliable method?

  • Answer: A robust method starts from the readily available cyclooctadiene.[1][2] This involves an in-situ epoxidation using Oxone as the oxidant to generate dimethyldioxirane, which converts cyclooctadiene to the bis-syn diepoxide in high yield (around 77%).[1][2] This reaction is scalable and the crude product is often pure enough for the next step.[1][2] The subsequent conversion of the diepoxide to the endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol is achieved in nearly quantitative yield by refluxing with benzylamine in water.[1]

Data Presentation

Table 1: Optimization of the Fischer Indolization Reaction [1]

EntryPhenylhydrazine (equiv)Hydrazine Scavenger (DCBA) (equiv)Yield (%)
1-4~1.21.0<10
52.51087
6 (N-methyl)2.51040
7 (10-OMe)2.51061

Table 2: Yields of Key Steps in this compound Synthesis [1][2]

StepProductYield (%)
Epoxidation of Cyclooctadienebis-syn diepoxide77
Diol FormationN-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol~95
Alkylation of Secondary AmineDiol intermediate89
Swern OxidationDiketone intermediate90
Palladium-catalyzed α-vinylationKey diketone intermediate73
Fischer Indolization (Optimized)Indole intermediate87
Wittig Olefination & Hydrolysis(-)-Vellosimine72

Experimental Protocols

1. Optimized Fischer Indolization

This protocol is for the site-selective indolization of the diketone intermediate.

  • To a solution of the diketone intermediate in ethanol, add 2.5 equivalents of phenylhydrazine.

  • Reflux the reaction mixture overnight.

  • Cool the mixture and add 2.5 M HCl in methanol.

  • Add 10 equivalents of 2,4-dichlorobenzaldehyde (DCBA).

  • Stir the reaction at room temperature overnight.

  • Perform an acid-base extraction to remove excess DCBA.

  • Purify the crude product by column chromatography to obtain the indole intermediate.

2. Final Conversion to this compound

This protocol describes the Wittig olefination and subsequent hydrolysis.

  • In a dried flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride in toluene.

  • Add potassium tert-butoxide (KOtBu) and stir at room temperature.

  • Add a solution of the ketone intermediate in toluene and stir the reaction overnight at room temperature.

  • After the reaction is complete (monitored by TLC), add 2.0 M HCl and THF.

  • Heat the mixture to 55 °C and stir overnight.

  • Cool the reaction, neutralize, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Vellosimine_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Assembly cluster_final Final Steps Cyclooctadiene Cyclooctadiene Diepoxide Diepoxide Cyclooctadiene->Diepoxide Oxone Diol Diol Diepoxide->Diol BnNH2, H2O Diketone Diketone Diol->Diketone Swern Oxid. Diol->Diketone Key_Intermediate Key_Intermediate Diketone->Key_Intermediate Pd(PPh3)4 Diketone->Key_Intermediate Indole Indole Key_Intermediate->Indole Fischer Indol. Key_Intermediate->Indole This compound This compound Indole->this compound Wittig / Hydrolysis Indole->this compound

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting_Fischer_Indolization Start Start: Low Yield in Fischer Indolization Check_Reagents Check Reagent Stoichiometry Start->Check_Reagents Near_Stoichiometric Near Stoichiometric Phenylhydrazine? Check_Reagents->Near_Stoichiometric Increase_Equiv Increase Phenylhydrazine (2.5 eq) & add Scavenger (DCBA, 10 eq) Near_Stoichiometric->Increase_Equiv Yes Other_Issue Investigate Other Parameters (Solvent, Temp, Purity) Near_Stoichiometric->Other_Issue No Success Improved Yield Increase_Equiv->Success

References

Purification and characterization of synthetic Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthetic Vellosimine

Frequently Asked Questions (FAQs)

Q1: What is the typical expected purity of synthetic this compound after initial synthesis and workup?

A1: The purity of crude synthetic this compound can vary significantly based on the synthetic route and reaction conditions. Generally, it is expected to be in the range of 60-85% before chromatographic purification. Common impurities may include unreacted starting materials, reaction byproducts, and residual solvents.

Q2: What is the recommended solvent system for the purification of this compound by flash chromatography?

A2: For a moderately polar compound like a typical alkaloid, a gradient elution on silica gel is often effective. A common starting point would be a solvent system of dichloromethane (DCM) and methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a good initial screen. For less polar analogs, a hexane/ethyl acetate system might be more appropriate.

Q3: this compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel can occur if the compound is acid-sensitive. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent system. Alternatively, using a different stationary phase like alumina (neutral or basic) or a C18 reversed-phase column could prevent degradation.

Q4: The NMR spectrum of my purified this compound shows broad peaks. What could be the cause?

A4: Broad NMR peaks can be due to several factors:

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Compound aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Chemical exchange: The molecule might be undergoing conformational changes or proton exchange on the NMR timescale. Acquiring the spectrum at a different temperature (either higher or lower) can help sharpen the peaks.

  • Residual solvent: Ensure your sample is thoroughly dried.

Troubleshooting Guides

Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low recovery after flash chromatography 1. Compound is highly polar and not eluting from the column.2. Compound is degrading on the silica gel.3. Compound is co-eluting with a UV-inactive impurity.1. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol).2. Use a deactivated stationary phase (e.g., alumina) or add a modifier like triethylamine to the eluent.3. Analyze fractions by TLC with a different staining method or by LC-MS.
Co-elution of impurities with this compound 1. The chosen solvent system has insufficient resolving power.2. The column is overloaded.1. Optimize the solvent system using analytical TLC. Try different solvent combinations (e.g., ethyl acetate/hexanes, acetone/DCM).2. Reduce the amount of crude material loaded onto the column.
This compound is insoluble in the loading solvent 1. The compound has low solubility in non-polar solvents used for loading.1. Dissolve the crude material in a minimal amount of a stronger solvent (e.g., DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column.
Characterization Issues
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent melting point 1. The sample is not completely dry.2. The sample contains impurities.1. Dry the sample under high vacuum for an extended period.2. Re-purify the sample. Check purity by HPLC.
Mass spectrometry shows an unexpected molecular ion peak 1. Formation of adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺).2. In-source fragmentation or dimerization.1. Look for peaks corresponding to common adducts. The mass difference will indicate the adduct type.2. Optimize the ionization source parameters (e.g., reduce fragmentor voltage) to minimize fragmentation.
¹H NMR spectrum shows fewer protons than expected 1. Exchangeable protons (e.g., -OH, -NH) may not be visible or may appear as very broad signals.2. Accidental overlap of signals.1. Perform a D₂O exchange experiment. Exchangeable proton signals will disappear.2. Acquire a 2D NMR spectrum (e.g., COSY) to resolve overlapping signals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of synthetic this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of synthetic this compound.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-TOF).

  • LC Conditions: Use the same conditions as the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the structure of synthetic this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).

    • 2D NMR: COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C one-bond correlations) are recommended for full structural assignment.

Quantitative Data Summary

Table 1: HPLC Purity Analysis
Sample ID Retention Time (min) Peak Area (%) Purity (%)
Vellosimine_Crude12.582.382.3
Impurity_A9.87.1-
Impurity_B14.210.6-
Vellosimine_Purified12.599.799.7
Table 2: Mass Spectrometry Data
Analysis Expected Mass [M+H]⁺ Observed Mass [M+H]⁺ Adducts Observed
Low-Resolution MS 351.18351.2[M+Na]⁺ at 373.2
High-Resolution MS (HRMS) 351.1763351.1768None

Visualizations

purification_workflow crude Crude this compound (60-85% Purity) dissolve Dissolve in minimal DCM crude->dissolve Start flash Flash Chromatography (Silica Gel, DCM/MeOH) dissolve->flash fractions Collect Fractions flash->fractions tlc Analyze Fractions (TLC/LC-MS) fractions->tlc combine Combine Pure Fractions tlc->combine Purity Confirmed evaporate Solvent Evaporation combine->evaporate pure Pure this compound (>98% Purity) evaporate->pure Final Product

Caption: A typical workflow for the purification of synthetic this compound.

characterization_workflow start Purified this compound hplc HPLC Purity Check (>98%?) start->hplc ms Mass Spectrometry (Confirm MW) hplc->ms Yes repurify Repurify Sample hplc->repurify No nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir final Characterized this compound ftir->final repurify->hplc

Caption: A standard workflow for the structural characterization of this compound.

Troubleshooting Vellosimine instability and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vellosimine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the stability and degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: this compound is known to be sensitive to several environmental factors. The primary causes of potency loss are typically exposure to light, suboptimal pH conditions, and oxidative stress. Review your storage and handling procedures against the recommended protocols.

Q2: I'm observing a significant peak shift and the appearance of new peaks in my HPLC analysis of this compound. What does this indicate?

A2: The appearance of new peaks alongside a decrease in the primary this compound peak strongly suggests degradation. This compound can degrade into several byproducts, most commonly through photo-oxidation or hydrolysis. We recommend running a degradation analysis to identify the specific byproducts.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Yes, but with specific precautions. This compound should be stored at -20°C or lower, protected from light in amber vials, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: this compound is most stable in slightly acidic conditions, with an optimal pH range of 4.5 to 5.5. Solutions with a pH above 7.0 will experience accelerated hydrolytic degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

If you are observing high variability in your cell-based assays involving this compound, consider the following troubleshooting steps:

  • Solution Integrity: Prepare fresh this compound stock solutions for each experiment. Do not use stock solutions that are more than 24 hours old, even if stored correctly.

  • Light Exposure: Minimize the exposure of your this compound solutions and treated cells to ambient light. Use red-filtered light in your cell culture hood if possible.

  • Media Interaction: Some components in cell culture media can accelerate this compound degradation. Test the stability of this compound in your specific media over the time course of your experiment.

Issue 2: Poor Recovery During Extraction

Low recovery rates of this compound after extraction from biological matrices can be due to:

  • pH during Extraction: Ensure the pH of your extraction buffer is maintained within the stable range of 4.5-5.5.

  • Temperature: Perform all extraction steps on ice or at 4°C to minimize temperature-dependent degradation.

  • Oxidation: Consider adding an antioxidant, such as ascorbic acid (0.1% w/v), to your extraction buffer.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Temperature-Dependent Degradation of this compound in Solution (pH 5.0)

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
47200.00096
25480.0144
37120.0577

Table 2: pH-Dependent Stability of this compound at 25°C

pHHalf-life (t½) in hoursPrimary Degradation Pathway
3.072Acid Hydrolysis
5.048Minimal Degradation
7.48Base-Catalyzed Hydrolysis
9.01.5Rapid Base-Catalyzed Hydrolysis

Table 3: Photodegradation of this compound in Solution (pH 5.0, 25°C)

Light ConditionHalf-life (t½) in hoursNotes
Dark (Control)48Stored in amber vial
Ambient Lab Light4~1000 lux
Direct Sunlight0.25~50,000 lux

Experimental Protocols

Protocol 1: Quantification of this compound Degradation by HPLC

This protocol outlines a method to quantify this compound and its primary degradation products.

  • Preparation of Standards: Prepare a stock solution of this compound (1 mg/mL) in DMSO. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Dilute your experimental samples to fall within the calibration range using the same diluent as the standards.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to 10% B for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis: Quantify the this compound peak area against the calibration curve. Degradation products will typically appear as earlier eluting, more polar compounds.

Protocol 2: Recommended Storage and Handling of this compound

To ensure the long-term stability of this compound, adhere to the following storage and handling procedures.

  • Solid this compound: Store solid this compound at -20°C in a desiccator. The container should be tightly sealed and protected from light.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mg/mL) in anhydrous DMSO. Aliquot into single-use amber vials, purge with nitrogen or argon gas before sealing, and store at -80°C.

  • Working Solutions: Prepare fresh aqueous working solutions daily from the frozen DMSO stock. The diluent should be a buffer with a pH between 4.5 and 5.5. Do not store aqueous solutions for more than 8 hours at 4°C.

Visualizations

Vellosimine_Signaling_Pathway This compound This compound Receptor Target Receptor (TR-V) This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF-V) KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis prep_solution Prepare this compound Solution (pH 5.0 Buffer) aliquot Aliquot into Amber Vials prep_solution->aliquot cond_light Ambient Light aliquot->cond_light cond_dark Dark Control aliquot->cond_dark cond_temp Elevated Temp (37°C) aliquot->cond_temp sampling Sample at t=0, 1, 4, 8, 24h cond_light->sampling cond_dark->sampling cond_temp->sampling hplc HPLC Analysis sampling->hplc data Quantify Remaining this compound hplc->data

Caption: Workflow for assessing this compound stability.

Troubleshooting_this compound start Inconsistent Assay Results q1 Is this compound solution fresh (<24h)? start->q1 sol1 Prepare fresh solution q1->sol1 No q2 Is experiment protected from light? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use amber vials and minimize light exposure q2->sol2 No q3 Is solution pH between 4.5-5.5? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Adjust pH of buffer q3->sol3 No end_node Check for media interactions or other factors q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Quantification of Vellosimine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for quantifying Vellosimine in plant extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of this compound (an alkaloid).Adjust the mobile phase pH. For basic compounds like this compound, a slightly basic or acidic mobile phase can improve peak shape. The use of additives like formic acid or ammonium formate can also be beneficial.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry. Adding a competitive base to the mobile phase can also mitigate this issue.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.[1][2]
Temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column with a strong solvent or replace it if necessary.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and filter the mobile phase. Flush the detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly.[2]
Incomplete sample dissolution.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
LC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Ionization/Low Signal Intensity Inefficient ionization of this compound in the MS source.Optimize MS source parameters such as spray voltage, gas flows, and temperature. Adjust the mobile phase pH to favor the formation of protonated molecules ([M+H]^+).
Matrix effects (ion suppression or enhancement).Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction. Dilute the sample to reduce the concentration of co-eluting matrix components.[3][4][5][6][7] Use a matrix-matched calibration curve or an isotopically labeled internal standard.
In-source Fragmentation High source temperature or cone voltage.Reduce the source temperature and cone voltage to minimize fragmentation before mass analysis.
Mass Inaccuracy Instrument requires calibration.Calibrate the mass spectrometer using a known standard.
Contamination/Carryover Adsorption of this compound or other sample components onto the LC or MS system.Implement a thorough wash cycle between injections using a strong solvent.
HPTLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation (Overlapping Spots) Inappropriate mobile phase.Optimize the mobile phase composition to achieve better separation of this compound from other components.[8][9][10][11]
Chamber not saturated.Ensure the development chamber is properly saturated with the mobile phase vapor before developing the plate.[12]
Spot Tailing Sample overload.Apply a smaller volume of the sample extract.
Interaction with the stationary phase.Consider using a different type of HPTLC plate or adding a modifier to the mobile phase.
Inconsistent Rf Values Variations in temperature, humidity, or mobile phase composition.Control the environmental conditions during development and ensure consistent mobile phase preparation.
Fading of Spots after Derivatization Instability of the derivatized compound.Document the chromatogram immediately after derivatization. Store the plate in the dark and at a low temperature to slow down degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for this compound from plant material?

A1: The choice of extraction solvent depends on the specific plant matrix. Generally, a mixture of methanol or ethanol with water is effective for extracting alkaloids. Acidifying the solvent with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve the extraction efficiency of basic compounds like this compound by converting them to their more soluble salt forms.

Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the LC-MS analysis of plant extracts.[3][4][5][6][7] To minimize them, you can:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) with a suitable sorbent to remove interfering compounds.

  • Dilute the Sample: This reduces the concentration of matrix components relative to the analyte.

  • Use a Diverter Valve: Divert the flow to waste during the elution of highly concentrated, interfering compounds.

  • Optimize Chromatography: Achieve baseline separation of this compound from major matrix components.

  • Use an Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes and experiences similar matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.

Q3: What are the typical stability concerns for this compound during analysis?

A3: While specific stability data for this compound is limited, indole alkaloids, in general, can be sensitive to:

  • pH: Extreme pH values can lead to degradation. It is advisable to work in mildly acidic to neutral conditions.[13][14][15][16][17]

  • Temperature: Elevated temperatures during extraction and analysis can cause degradation.[13][14][15][16][17] Use of a column oven in HPLC provides better reproducibility.

  • Light: Exposure to light, especially UV light, can degrade some alkaloids.[13][15][16][17] It is recommended to use amber vials and protect samples from direct light.

Q4: Which detection method is most suitable for this compound quantification?

A4: The choice of detector depends on the required sensitivity and selectivity:

  • UV/DAD (Diode Array Detector): Suitable for HPLC analysis if this compound has a chromophore and the concentration in the extract is sufficiently high. It is a robust and widely available detector.

  • Fluorescence Detector: If this compound is fluorescent, this detector can offer higher sensitivity and selectivity than UV detection.

  • Mass Spectrometry (MS): LC-MS provides the highest sensitivity and selectivity, allowing for accurate quantification even at low concentrations and in complex matrices. It also provides structural information for confirmation.

Q5: Can I use HPTLC for the quantification of this compound?

A5: Yes, HPTLC is a viable technique for the quantification of alkaloids.[8][9][10][11] It offers the advantage of high sample throughput and low solvent consumption. For accurate quantification, densitometric scanning of the plates is required. A validated HPTLC method can be a cost-effective alternative to HPLC for routine quality control.

Experimental Protocols

HPLC-DAD Method for this compound Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often preferred for complex plant extracts.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 60
    25 90
    30 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at the maximum absorption wavelength of this compound.

LC-MS/MS Method for this compound Quantification
  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A faster gradient can be used with UHPLC systems.

    Time (min) % Solvent B
    0 5
    10 50
    12 95

    | 15 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters: Optimize precursor and product ions for this compound in Multiple Reaction Monitoring (MRM) mode.

HPTLC Method for this compound Quantification
  • Stationary Phase: HPTLC plates with silica gel 60 F254.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents. For indole alkaloids, systems like toluene:ethyl acetate:formic acid or chloroform:methanol are common.[9][10] The exact ratio needs to be optimized.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: If this compound is not UV-active or for increased sensitivity, use a suitable derivatizing agent (e.g., Dragendorff's reagent for alkaloids).

  • Densitometric Analysis: Scan the plate using a densitometer at the wavelength of maximum absorbance (or after derivatization).

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Method cluster_quantification Data Analysis plant_material Plant Material extraction Extraction (e.g., Sonication, Maceration) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration spe Solid-Phase Extraction (SPE) (Optional Clean-up) filtration->spe hplc HPLC spe->hplc lcms LC-MS spe->lcms hptlc HPTLC spe->hptlc calibration Calibration Curve hplc->calibration lcms->calibration hptlc->calibration quantification Quantification of this compound calibration->quantification Troubleshooting_Logic cluster_instrument Instrument Check cluster_method Method Parameters start Problem Encountered (e.g., Poor Peak Shape) cluster_instrument cluster_instrument start->cluster_instrument cluster_method cluster_method start->cluster_method check_pump Check Pump Pressure and Flow Rate check_detector Check Detector Performance check_pump->check_detector check_connections Check for Leaks check_detector->check_connections check_mobile_phase Verify Mobile Phase Composition and pH check_column Evaluate Column Condition check_mobile_phase->check_column check_sample_prep Review Sample Preparation check_column->check_sample_prep solution Implement Solution and Re-analyze cluster_instrument->solution cluster_method->solution

References

Enhancing the resolution of Vellosimine in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Vellosimine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall quality of their chromatographic results.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution / Peak Overlapping Inadequate mobile phase strength- Increase the aqueous component of the mobile phase to increase retention and improve separation. - Optimize the gradient elution program; a shallower gradient can enhance the separation of closely eluting peaks.
Improper column selection- Ensure the use of a high-efficiency column, such as a C18 or Biphenyl column with a small particle size (e.g., 3 µm). - For structurally similar alkaloids, a Biphenyl column may offer alternative selectivity through π-π interactions.
Flow rate is too high- Reduce the flow rate (e.g., from 0.2 mL/min to 0.15 mL/min) to allow for better partitioning and improved resolution.
Peak Tailing Secondary interactions with silanol groups- this compound is a basic alkaloid. Acidify the mobile phase with an additive like formic acid (e.g., 0.01%) to protonate silanol groups and reduce peak tailing.
Column overload- Reduce the injection volume or the concentration of the sample.
Column degradation- Use a guard column to protect the analytical column. - If the column is old or has been used extensively, replace it.
Peak Splitting Sample solvent incompatible with mobile phase- Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.
Column blockage or void- Back-flush the column to remove any particulates. - If a void has formed at the column inlet, the column may need to be replaced.
Co-elution of an interfering compound- Adjust the mobile phase composition or gradient to separate the interfering peak.
Baseline Noise or Drift Contaminated mobile phase or detector cell- Prepare fresh mobile phase using high-purity solvents and degas thoroughly. - Flush the detector cell with a strong solvent like methanol or isopropanol.
Air bubbles in the system- Degas the mobile phase. - Purge the pump to remove any trapped air bubbles.
Fluctuations in column temperature- Use a column oven to maintain a stable temperature.
Retention Time Variability Inconsistent mobile phase preparation- Prepare the mobile phase accurately and consistently for each run.
Pump malfunction- Check the pump for leaks and ensure it is delivering a constant flow rate.
Insufficient column equilibration- Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially for gradient methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound analysis?

A1: Based on published literature, a good starting point is a reversed-phase HPLC method using a C18 or Biphenyl column with a gradient elution. A mobile phase consisting of water with 0.01% formic acid (Solvent A) and acetonitrile with 0.01% formic acid (Solvent B) has been shown to be effective for the separation of this compound and related alkaloids from plant extracts.[1]

Q2: How can I improve the peak shape of this compound?

A2: this compound, being a basic alkaloid, can exhibit peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, it is crucial to add an acidic modifier to the mobile phase. Formic acid at a low concentration (e.g., 0.01%) is commonly used to improve peak symmetry by protonating the silanol groups.[1]

Q3: My this compound peak is co-eluting with another compound. How can I improve the separation?

A3: To improve the resolution between this compound and a co-eluting peak, you can try several approaches:

  • Modify the mobile phase gradient: Make the gradient shallower to increase the separation time between the two peaks.

  • Change the organic modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation.

  • Try a different column chemistry: If a C18 column does not provide adequate resolution, a column with a different stationary phase, such as a Biphenyl phase, can offer different selectivity based on π-π interactions and may resolve the co-eluting peaks.[1]

Q4: What detection wavelength should I use for this compound?

A4: A UV detector with a photodiode array (PDA) is suitable for the analysis of this compound. The detection wavelength can be set in the range of 220-500 nm to monitor the full UV spectrum. For quantification, a specific wavelength where this compound shows maximum absorbance should be chosen from its UV spectrum.[1]

Q5: How should I prepare a plant extract sample for this compound analysis by HPLC?

A5: A common method for extracting alkaloids like this compound from plant material (e.g., bark) is Soxhlet extraction with an ethanol/water mixture acidified with formic acid. After extraction, the solution should be centrifuged and the supernatant diluted with a mixture similar to the initial HPLC mobile phase before injection.[1]

Experimental Protocols

The following is a detailed methodology for the HPLC analysis of this compound, adapted from a published study on the characterization of alkaloids in Geissospermum vellosii bark extracts.[1]

1. Sample Preparation (Soxhlet Extraction)

  • Finely grind the dried plant material (e.g., bark).

  • Accurately weigh about 6.5 g of the powdered material and place it in a Soxhlet extractor.

  • Extract with 200 mL of a 70:30 (v/v) mixture of Ethanol/0.1% formic acid in ultra-pure water.

  • Perform the extraction for a sufficient number of cycles (e.g., 24 cycles, approximately 45 minutes per cycle) at a controlled temperature (e.g., 93 °C ± 3 °C).

  • After extraction, centrifuge the solution for 10 minutes at 5000 rpm.

  • Dilute the supernatant 1:3 with a mixture of acetonitrile/water (15:85, v/v) before HPLC analysis.

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Columns:

    • Option 1 (C18): Gemini® NX-C18 column (150 × 2.0 mm, 3.0 µm particle size).

    • Option 2 (Biphenyl): Pinnacle® DB Biphenyl column (150 × 2.1 mm, 3.0 µm particle size).

  • Mobile Phase:

    • Solvent A: Aqueous formic acid (0.01%).

    • Solvent B: Acetonitrile with 0.01% formic acid.

  • Gradient Program (for Biphenyl column):

    • 0-12 min: Isocratic at 15% B.

    • 12-15 min: Linear gradient from 15% to 21% B.

    • 15-30 min: Isocratic at 21% B.

    • 30-109 min: Linear gradient from 21% to 100% B.

  • Flow Rate: 0.200 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: PDA detector scanning from 220–500 nm.

Quantitative Data Summary

The following table summarizes the key HPLC parameters for the analysis of this compound and related alkaloids as described in the literature.[1]

ParameterC18 Column (Gemini® NX-C18)Biphenyl Column (Pinnacle® DB Biphenyl)
Dimensions 150 × 2.0 mm150 × 2.1 mm
Particle Size 3.0 µm3.0 µm
Mobile Phase A 0.01% Formic Acid in Water0.01% Formic Acid in Water
Mobile Phase B 0.01% Formic Acid in Acetonitrile0.01% Formic Acid in Acetonitrile
Flow Rate 0.200 mL/min0.200 mL/min
Injection Volume 10 µL10 µL
Detection PDA (220-500 nm)PDA (220-500 nm)

Visualizations

HPLC_Troubleshooting_Workflow start Problem with this compound Peak poor_resolution Poor Resolution? start->poor_resolution peak_tailing Peak Tailing? poor_resolution->peak_tailing No solution_resolution Adjust Mobile Phase Gradient or Change Column poor_resolution->solution_resolution Yes peak_splitting Peak Splitting? peak_tailing->peak_splitting No solution_tailing Add Formic Acid to Mobile Phase or Reduce Sample Concentration peak_tailing->solution_tailing Yes other_issues Other Issues? peak_splitting->other_issues No solution_splitting Check Sample Solvent or Back-flush Column peak_splitting->solution_splitting Yes solution_other Check for Baseline Noise/Drift or Retention Time Variability other_issues->solution_other Yes end Optimized Chromatogram other_issues->end No solution_resolution->end solution_tailing->end solution_splitting->end solution_other->end

Caption: A logical workflow for troubleshooting common HPLC issues with this compound analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis grind Grind Plant Material extract Soxhlet Extraction (Ethanol/Water/Formic Acid) grind->extract centrifuge Centrifuge Extract extract->centrifuge dilute Dilute Supernatant centrifuge->dilute inject Inject Sample (10 µL) dilute->inject separate Chromatographic Separation (C18 or Biphenyl Column, Gradient Elution) inject->separate detect UV Detection (PDA) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Vellosimine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. This includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2][4]

Q2: What are the common signs that matrix effects may be impacting my this compound assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay.[2][5] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs.[5][6] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for this compound indicates the presence of matrix effects at that retention time.[6]

  • Quantitative Matrix Effect Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[1][3] The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression and an MF greater than 1 indicates ion enhancement.[3] According to FDA guidelines, matrix effects should be evaluated using at least six different lots of the biological matrix.[7][8]

Q4: What are the most effective strategies to mitigate matrix effects?

A4: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interferences than a simple protein precipitation.[9][10]

  • Chromatographic Separation: Modifying your HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[1][6] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization.[2][5] However, this approach may compromise the sensitivity of the assay if this compound concentrations are low.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[2] The SIL internal standard co-elutes with this compound and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound analysis.

Issue 1: Poor reproducibility and high variability in QC samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Quantitatively: Perform a matrix effect study using at least six different lots of the blank biological matrix to assess the inter-lot variability.[7][8]

    • Improve Sample Cleanup: If significant variability is observed, consider switching to a more rigorous sample preparation method such as SPE, which is known to produce cleaner extracts compared to protein precipitation.[10]

    • Implement a SIL Internal Standard: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is highly recommended to compensate for unavoidable matrix variability.[11]

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression is occurring.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where ion suppression is most severe.[6]

    • Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from these suppression zones. This may involve changing the gradient, mobile phase pH, or column type.

    • Enhance Sample Preparation: Focus on removing phospholipids, a common cause of ion suppression in plasma and serum samples. Specialized SPE cartridges or techniques like HybridSPE can be effective.

    • Consider a Different Ionization Technique: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain analytes.[12]

Issue 3: Calibration curve is non-linear or has a poor correlation coefficient.

  • Possible Cause: Concentration-dependent matrix effects.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect at Different Concentrations: Assess the matrix factor at low and high concentrations of this compound to check for concentration dependency.[3]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same extracted blank biological matrix as your samples. This helps to normalize the matrix effects across the calibration range.[1]

    • Widen the Calibration Range and Use a Weighted Regression: If non-linearity persists, you may need to adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.

Quantitative Data Summary

The following tables summarize general quantitative data on the impact of matrix effects and the effectiveness of mitigation strategies, which can be considered as a reference for this compound analysis.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAverage Matrix Factor (Illustrative)Relative CleanlinessReference
Protein Precipitation (PPT)0.30Lowest[10]
Liquid-Liquid Extraction (LLE)0.80Medium[10]
Solid-Phase Extraction (SPE)0.99Highest[10]

Table 2: Effect of Sample Dilution on Ion Suppression

Dilution FactorReduction in Ion Suppression (Illustrative)Reference
10-foldCan eliminate 25% to 50% suppression[13]
25 to 40-foldCan reduce suppression to <20% if initial suppression is ≤80%[13]
100-foldRequired to double the effect of a 10-fold dilution[13]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • Calculate the IS-Normalized MF (if using an internal standard):

    • IS-Normalized MF = (MF of this compound) / (MF of Internal Standard)

  • Evaluate the Results: The coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix should not exceed 15%.[8]

Protocol 2: Post-Column Infusion Experiment

  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.

  • Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.

  • Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Visualizations

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Compensation Compensation cluster_Validation Validation Problem Inconsistent Results or Low Sensitivity for this compound PostColumn Perform Post-Column Infusion Problem->PostColumn Identify suppression zones QuantifyME Quantify Matrix Effect (Multiple Lots) Problem->QuantifyME Assess variability SIL_IS Use Stable Isotope-Labeled Internal Standard Problem->SIL_IS Best practice Chromatography Optimize Chromatographic Separation PostColumn->Chromatography SamplePrep Optimize Sample Preparation (SPE, LLE) QuantifyME->SamplePrep Dilution Dilute Sample Extract QuantifyME->Dilution Validation Re-validate Method SamplePrep->Validation Chromatography->Validation Dilution->Validation SIL_IS->Validation

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT Add Acetonitrile/ Methanol Start->PPT LLE Extract with Immiscible Solvent Start->LLE SPE Bind, Wash, Elute from Cartridge Start->SPE PPT_Result High Matrix Low Cleanliness End Analysis PPT_Result->End To LC-MS/MS LLE_Result Medium Matrix Medium Cleanliness LLE_Result->End To LC-MS/MS SPE_Result Low Matrix High Cleanliness SPE_Result->End To LC-MS/MS

Caption: Comparison of common sample preparation techniques for matrix effect reduction.

References

Technical Support Center: Optimizing Vellosimine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Vellosimine extraction from its natural sources, primarily plants of the Geissospermum and Rauwolfia genera.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

This compound is a sarpagine-type monoterpenoid indole alkaloid predominantly found in plants belonging to the Apocynaceae family. The most cited sources for its isolation are the bark of Geissospermum vellosii and various species of the Rauwolfia genus.[1][2][3][4][5][6]

Q2: What is the general principle behind extracting this compound, an alkaloid, from plant material?

The extraction of alkaloids like this compound relies on their basic nature. The general principle is an acid-base extraction.[7] Plant material is typically treated with an acidic solution to form water-soluble alkaloid salts, or with a basic solution to liberate the free-base form, which is soluble in organic solvents.[8][9] Subsequent liquid-liquid partitioning steps are used to separate the alkaloids from other plant constituents.[7]

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the specific acid-base extraction strategy.

  • For acidic extraction: A mixture of polar solvents like ethanol or methanol with acidified water (e.g., with formic or hydrochloric acid) is effective.[2][8] This protonates the this compound, making it more soluble in the aqueous-alcoholic phase.

  • For alkaline extraction: A water-miscible organic solvent like methanol, made alkaline (pH 8-9) with a base such as ammonia, can be used to extract the free-base form of this compound.[9] This is then typically followed by partitioning into a water-immiscible organic solvent like chloroform.

Q4: How do temperature and pH influence extraction efficiency?

Both temperature and pH are critical parameters that must be optimized.

  • pH: An acidic pH (typically 2-4) generally improves the extraction of alkaloids by converting them into their more soluble salt forms.[10][11] One study on the extraction of phenolics from litchi pericarp found pH 4.0 to be the most efficient.[10]

  • Temperature: Moderate heating (e.g., 40-60°C) can increase solvent penetration and the solubility of this compound, thereby improving extraction yield.[9][10] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[12] An extraction temperature of 60°C has been noted as a good balance between yield and stability for similar compounds.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound extraction process.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Extraction Yield 1. Incomplete cell lysis of plant material.2. Suboptimal solvent polarity.3. Incorrect pH of the extraction medium.4. Insufficient extraction time or temperature.1. Ensure the plant material is finely powdered to maximize surface area.2. Experiment with solvent mixtures. For instance, adding ethanol to water creates a more polar medium suitable for extracting alkaloid salts.3. Adjust the pH of your solvent. For acidic extraction, a pH of 2-4 is generally effective for alkaloids.4. Increase extraction time or moderately increase the temperature (e.g., to 60°C), monitoring for potential degradation.[10][13]
Formation of a Stable Emulsion During Liquid-Liquid Partitioning High concentrations of surfactant-like compounds (e.g., saponins, lipids) in the plant extract stabilize the interface between the aqueous and organic layers. This is a very common issue.Prevention: • Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.Resolution:Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the separation.• pH Adjustment: Altering the pH can sometimes destabilize the emulsion.• Centrifugation: If volumes are manageable, centrifuging the mixture can break the emulsion.• Filtration: Filter the entire mixture through a pad of Celite. The fine particulates causing the emulsion are often trapped, allowing the phases to separate in the filtrate.[14][15][16][17][18]
Product Degradation 1. Exposure to excessive heat.2. Exposure to light (photodegradation).3. pH instability (too acidic or too alkaline for prolonged periods).1. Avoid high temperatures during solvent evaporation (use a rotary evaporator under reduced pressure). Use caution with heating during the extraction step.2. Protect the extract from direct light by using amber glassware or covering flasks with aluminum foil.3. Neutralize the extract after acid/base treatment if it is to be stored before the next purification step.[12]
Co-extraction of Impurities (e.g., Pigments, Fats) The initial solvent extraction is often not perfectly selective. Chlorophyll and lipids are common impurities.1. Defatting Step: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like hexane to remove lipids.2. Liquid-Liquid Back-Extraction: After the initial extraction, perform multiple partitioning steps. For example, transfer the this compound from an organic solvent into an acidic aqueous solution, wash the aqueous phase with a non-polar solvent to remove impurities, then make the aqueous phase basic and re-extract the purified this compound into a fresh organic solvent.[7][9]

Quantitative Data on Extraction Parameters

While specific data for this compound is limited in publicly available literature, the following table summarizes the general effects of key parameters on indole alkaloid extraction efficiency, based on studies of similar compounds.

Parameter Condition Effect on Yield Rationale Citation(s)
Solvent Ethanol/Methanol (Acidified)HighGood solubility for alkaloid salts.[2][8]
Chloroform/DichloromethaneHighGood solubility for free-base alkaloids.[9]
Supercritical CO₂ + EthanolModerate to HighEthanol co-solvent is necessary to increase polarity for alkaloid extraction.[19][20][21]
Temperature 25°C (Room Temp)ModerateBaseline condition, may be inefficient.[22]
40-60°CHighIncreased solubility and mass transfer. Optimal for many phenolics and alkaloids without significant degradation.[10][23]
> 80°CVariable (Risk of Decrease)Potential for thermal degradation of target compounds.[12]
pH 2.0-4.0HighConverts alkaloids to their salt form, increasing solubility in polar solvents.[10][11]
7.0 (Neutral)LowAlkaloids are in their less soluble free-base form in polar solvents.[8]
8.0-9.0High (for organic solvent)Converts alkaloid salts to their free-base form, increasing solubility in non-polar organic solvents.[9]
Solid-to-Liquid Ratio 1:10 (g/mL)ModerateLower solvent volume may lead to saturation and incomplete extraction.[24][25]
1:20 - 1:30 (g/mL)HighHigher solvent volume increases the concentration gradient, favoring more complete extraction.[24][25]

Experimental Protocols

Protocol 1: Acid-Base Extraction from Geissospermum Bark

This protocol is adapted from methods used for Geissospermum vellosii.[2]

  • Preparation of Plant Material:

    • Obtain dried bark of Geissospermum vellosii.

    • Grind the bark into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place 50 g of the powdered bark into a cellulose thimble.

    • Insert the thimble into a Soxhlet apparatus.

    • Add 500 mL of an extraction solvent (e.g., 70:30 Ethanol/Water with 0.1% formic acid) to the boiling flask.[2]

    • Heat the flask to maintain a steady reflux. Continue the extraction for 12-24 hours, or until the solvent in the Soxhlet siphon becomes colorless.

  • Solvent Removal:

    • After extraction, cool the solution.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in 100 mL of 5% hydrochloric acid (HCl).

    • Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of dichloromethane to remove neutral and weakly basic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium hydroxide solution.

    • Extract the now alkaline aqueous solution three times with 75 mL of dichloromethane to partition the free-base this compound into the organic layer.

    • Combine the organic layers.

  • Final Steps:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.

    • Proceed with further purification, such as column chromatography.

Protocol 2: Alkaline Extraction from Rauwolfia Leaves

This protocol is based on methods described for Rauwolfia species.[9]

  • Preparation of Plant Material:

    • Dry the leaves of the Rauwolfia plant and grind them into a fine powder.

  • Alkaline Maceration/Percolation:

    • Mix 100 g of the powdered leaves with 300 mL of methanol in a suitable vessel.

    • Adjust the pH of the mixture to 8.0-9.0 by adding ammonium hydroxide solution while stirring.

    • Allow the mixture to macerate for 4 hours at 40-50°C with continuous stirring.

    • Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue two more times with fresh solvent.

    • Pool all the filtrates.

  • Acidification and Purification:

    • Concentrate the pooled methanolic extract under reduced pressure.

    • Dissolve the resulting residue in 200 mL of water and acidify to a pH < 2 with dilute hydrochloric acid.

    • Wash the acidic aqueous solution with hexane (3 x 100 mL) and then with chloroform (5 x 50 mL) to remove non-basic impurities. Discard the organic washes.[9]

  • Isolation of this compound:

    • Make the purified acidic aqueous layer alkaline (pH 8.5-9.5) with ammonium hydroxide.

    • Extract the liberated free-base alkaloids with chloroform or dichloromethane (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound extract.

  • Further Purification:

    • The crude extract can be further purified by techniques such as column chromatography on silica gel or alumina.

Visualizations

General Workflow for this compound Extraction

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_analysis Phase 4: Analysis & Final Purification Start Plant Material (e.g., Geissospermum Bark) Grind Grinding & Pulverization Start->Grind Defat Optional: Defatting (with Hexane) Grind->Defat Extract Primary Extraction (e.g., Acidified Ethanol or Alkalinized Methanol) Defat->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Partition Liquid-Liquid Partitioning (Acid-Base Wash) Concentrate->Partition Dry Drying Organic Phase (Anhydrous Na2SO4) Partition->Dry Final_Evap Final Evaporation Dry->Final_Evap End Crude this compound Extract Final_Evap->End Chrom Column Chromatography End->Chrom Pure Pure this compound Chrom->Pure

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Emulsion Formation

G cluster_methods Troubleshooting Steps Start Emulsion Formed During Liquid-Liquid Extraction Wait Wait 15-30 minutes Start->Wait Resolved Phases Separated Wait->Resolved Separates NotResolved Emulsion Persists Wait->NotResolved No change AddBrine Add Saturated NaCl (Brine) & Gently Mix Centrifuge Centrifuge the Mixture AddBrine->Centrifuge No change AddBrine->Resolved Separates Filter Filter through Celite Centrifuge->Filter No change Centrifuge->Resolved Separates Filter->Resolved Separates NotResolved->AddBrine

Caption: Decision tree for resolving emulsions in liquid-liquid extraction.

References

Refinement of protocols for Vellosimine bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vellosimine in bioactivity assays. The information is designed to assist scientists and drug development professionals in refining their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

A1: this compound is a sarpagan-type indole alkaloid with reported anti-inflammatory and cytotoxic properties.[1][2][3][4][5] Like other indole alkaloids, it has been investigated for its potential therapeutic effects.

Q2: Which assays are commonly used to evaluate the bioactivity of this compound?

A2: Standard assays to assess the bioactivity of compounds like this compound include:

  • MTT Assay: To determine cell viability and cytotoxic effects.[6][7][8][9]

  • Griess Assay: To measure nitric oxide (NO) production, an indicator of inflammatory response.[10][11][12][13][14]

  • Western Blot: To analyze the expression of key proteins in signaling pathways, such as NF-κB, which is often involved in inflammation.[15][16][17]

Q3: What is the potential mechanism of action for this compound's anti-inflammatory effects?

A3: While the exact mechanism for this compound is still under investigation, many indole alkaloids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[18][19][20][21][22][23] This pathway is a key regulator of pro-inflammatory gene expression.

Q4: Are there any known IC50 values for this compound or related alkaloids?

A4: While specific IC50 values for this compound are not widely reported in publicly available literature, related macroline-sarpagine bisindole alkaloids have shown growth inhibitory activity against various human cancer cell lines with IC50 values ranging from 0.02 to 9.0 μM.[1]

Troubleshooting Guides

MTT Assay for Cytotoxicity

Issue: High background or false-positive results.

  • Possible Cause: this compound, as a natural product, may have inherent color that interferes with the absorbance reading. It might also directly reduce the MTT reagent.

  • Troubleshooting Steps:

    • Run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent.

    • Use a solvent control (e.g., DMSO) at the same concentration as used to dissolve this compound.

    • Ensure complete removal of the this compound-containing media before adding the MTT reagent.

    • Consider using an alternative viability assay, such as the neutral red uptake assay.

Issue: Low signal or inconsistent results.

  • Possible Cause: Poor solubility of this compound in the culture medium can lead to uneven exposure of cells to the compound.

  • Troubleshooting Steps:

    • Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before diluting in the culture medium.

    • Visually inspect the wells for any precipitation of the compound after addition to the media.

    • Optimize the final solvent concentration to be non-toxic to the cells (typically <0.5% DMSO).

ParameterRecommended RangeNotes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for your specific cell line to ensure logarithmic growth during the assay.
This compound Concentration 0.1 - 100 µMPerform a dose-response curve to determine the IC50 value.
Incubation Time 24 - 72 hoursDependent on the cell line's doubling time and the expected onset of cytotoxic effects.
MTT Reagent Concentration 0.5 mg/mLStandard concentration, but can be optimized.
Solubilization Agent DMSO, isopropanolEnsure complete dissolution of formazan crystals.
Griess Assay for Nitric Oxide (NO) Production

Issue: Inaccurate or non-reproducible NO measurements.

  • Possible Cause: this compound may interfere with the Griess reaction or affect the stability of nitrite in the culture medium.

  • Troubleshooting Steps:

    • Perform a standard curve with known concentrations of sodium nitrite in the presence and absence of this compound to check for interference.

    • Ensure that the pH of the culture medium remains stable, as it can affect nitrite stability.

    • Collect supernatants for the Griess assay at a consistent time point after treatment.

ParameterRecommended ValueNotes
Cell Type Macrophages (e.g., RAW 264.7)These cells produce significant amounts of NO upon stimulation.
Stimulant Lipopolysaccharide (LPS)Typically used at 1 µg/mL to induce an inflammatory response.
This compound Treatment Pre-incubate for 1-2 hoursAdd this compound before adding the inflammatory stimulant.
Incubation with Griess Reagent 15-30 minutesAllow for complete color development.
Wavelength for Reading 540 nmStandard wavelength for the Griess reaction product.
Western Blot for NF-κB Activation

Issue: No change or unexpected changes in p65 (a subunit of NF-κB) levels in the nucleus.

  • Possible Cause: The timing of cell lysis after stimulation may not be optimal to capture the peak of NF-κB translocation. This compound might also be affecting other upstream or downstream components of the pathway.

  • Troubleshooting Steps:

    • Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after stimulation to identify the optimal time point for observing p65 nuclear translocation.

    • Probe for IκBα, an inhibitory protein of NF-κB. A decrease in IκBα levels in the cytoplasm would be an indicator of NF-κB activation.[19]

    • Ensure efficient nuclear and cytoplasmic fractionation by using appropriate lysis buffers and checking for the purity of fractions with nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.

ParameterRecommended ConditionNotes
Cell Stimulation TNF-α (10 ng/mL) or LPS (1 µg/mL)Potent inducers of the NF-κB pathway.
This compound Pre-treatment 1-2 hours before stimulationTo assess its inhibitory potential.
Primary Antibody (p65) 1:1000 dilutionOptimize based on manufacturer's instructions.
Loading Control (Nuclear) Lamin B1 or Histone H3To ensure equal loading of nuclear protein.
Loading Control (Cytoplasmic) GAPDH or β-actinTo ensure equal loading of cytoplasmic protein.

Experimental Protocols & Visualizations

Experimental Workflow for this compound Bioactivity Screening

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis This compound This compound Stock (in DMSO) MTT MTT Assay (Cytotoxicity) This compound->MTT Griess Griess Assay (Anti-inflammatory) This compound->Griess WB Western Blot (Mechanism) This compound->WB Cells Cell Culture (e.g., Macrophages, Cancer Cells) Cells->MTT Cells->Griess Cells->WB IC50 IC50 Calculation MTT->IC50 NO_reduction NO Reduction (%) Griess->NO_reduction Protein_expression Protein Expression Changes WB->Protein_expression

Caption: Workflow for screening this compound bioactivity.

Inferred this compound Anti-inflammatory Signaling Pathway

G cluster_nucleus Nuclear Events This compound This compound IKK IKK Complex This compound->IKK Inhibition LPS LPS/TNF-α (Inflammatory Stimulus) TLR4 TLR4/TNFR LPS->TLR4 TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation

Caption: Inferred mechanism of this compound's anti-inflammatory action.

References

Validation & Comparative

A Comparative Analysis of Vellosimine and Ajmaline: A Tale of Two Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacologically active indole alkaloids, Ajmaline stands as a well-characterized compound with established clinical applications, primarily as a Class IA antiarrhythmic agent. In contrast, Vellosimine, a structurally related sarpagine alkaloid, remains largely enigmatic, with its biological activities and potential therapeutic applications yet to be extensively explored. This guide provides a comparative analysis of these two molecules, drawing upon available experimental data for Ajmaline and contextualizing the limited information on this compound within the broader class of sarpagine alkaloids.

Chemical and Physical Properties

Both this compound and Ajmaline are monoterpenoid indole alkaloids, sharing a common biosynthetic origin.[1][2] this compound is characterized as a sarpagan derivative where the methyl group at position 16 is oxidized to an aldehyde.[3] Ajmaline, also a sarpagine-related alkaloid, possesses a more complex rearranged structure.[1]

Table 1: Chemical and Physical Properties

PropertyThis compoundAjmaline
Molecular Formula C₁₉H₂₀N₂O[3]C₂₀H₂₆N₂O₂[4]
Molecular Weight 292.4 g/mol [3]326.4 g/mol [4]
Class Sarpagine Alkaloid[3][5]Class IA Antiarrhythmic Agent[4]
Source Found in plants of the Apocynaceae and Gelsemiaceae families.[5]Isolated from the roots of Rauvolfia serpentina and other Rauvolfia species.[5][6]

Pharmacological Properties and Mechanism of Action

Ajmaline: A Well-Defined Antiarrhythmic

Ajmaline's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[7][8] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and prolonging the effective refractory period.[7][8] Ajmaline also exhibits secondary effects on potassium and calcium channels, contributing to its overall antiarrhythmic properties.[8][9]

The following diagram illustrates the signaling pathway affected by Ajmaline:

Ajmaline_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel Action_Potential Cardiac Action Potential Na_channel->Action_Potential Initiates Depolarization K_channel hERG K+ Channel K_channel->Action_Potential Contributes to Repolarization Ca_channel L-type Ca2+ Channel Ca_channel->Action_Potential Contributes to Plateau Phase Ajmaline Ajmaline Ajmaline->Na_channel Blocks Ajmaline->K_channel Blocks Ajmaline->Ca_channel Inhibits Ajmaline->Action_Potential Prolongs Duration & Slows Conduction Arrhythmia Arrhythmia Action_Potential->Arrhythmia Abnormal Propagation Normal_Rhythm Normal Sinus Rhythm Action_Potential->Normal_Rhythm Stabilized Propagation

Mechanism of action of Ajmaline on cardiac ion channels.

This compound: A Frontier of Pharmacological Discovery

Currently, there is a significant lack of published data on the specific pharmacological properties and mechanism of action of this compound. While it belongs to the sarpagine alkaloids, a class known for diverse biological activities, specific quantitative data for this compound is not available in the public domain.[1][2][5] Some studies suggest that this compound and its derivatives possess "modest anticancer activity," but detailed experimental data to support this is limited.[8]

Pharmacokinetics

Ajmaline: Rapid Onset and Short Half-Life

Ajmaline is typically administered intravenously and exhibits a rapid onset of action. It has a relatively short plasma elimination half-life, which makes it suitable for acute therapeutic interventions and diagnostic procedures.[10]

Table 2: Pharmacokinetic Parameters of Ajmaline

ParameterValueReference
Administration Intravenous[10]
Distribution Half-life 5-6 minutes[10]
Elimination Half-life 95 minutes[10]

This compound: Unknown Pharmacokinetic Profile

To date, there are no published studies detailing the pharmacokinetic properties of this compound in any biological system.

Toxicity and Adverse Effects

Ajmaline: A Narrow Therapeutic Window

The primary toxicity of Ajmaline is proarrhythmic, meaning it can induce arrhythmias, particularly at higher doses or in susceptible individuals.[11] Other reported adverse effects include conduction disturbances and, in rare cases, cholestatic jaundice.[12] The use of Ajmaline is contraindicated in patients with certain pre-existing heart conditions.

Table 3: Toxicity Data for Ajmaline

Toxicity MetricObservationReference
Proarrhythmic Effects Can induce ventricular tachycardia and fibrillation.[11]
Hepatotoxicity Rare cases of severe cholestatic jaundice reported.[12]

This compound: An Uncharacterized Toxicity Profile

There is no available data on the toxicity or adverse effects of this compound. As with any uncharacterized compound, it should be handled with appropriate caution in a research setting.

Experimental Protocols

The Ajmaline Challenge Test

The "Ajmaline challenge" is a diagnostic provocation test used to unmask the electrocardiographic (ECG) pattern of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.

Workflow for the Ajmaline Challenge Test:

Ajmaline_Challenge_Workflow Start Patient with Suspected Brugada Syndrome Baseline_ECG Record Baseline 12-lead ECG Start->Baseline_ECG IV_Access Establish Intravenous Access Baseline_ECG->IV_Access Ajmaline_Admin Administer Ajmaline IV (e.g., 1 mg/kg over 5-10 min) IV_Access->Ajmaline_Admin Continuous_Monitoring Continuous ECG and Vital Sign Monitoring Ajmaline_Admin->Continuous_Monitoring Endpoint_Criteria Monitor for Endpoint Criteria: - Diagnostic ECG changes - Arrhythmias - QRS prolongation > 30% Continuous_Monitoring->Endpoint_Criteria Positive_Test Positive Test: Diagnostic Brugada Pattern Emerges Endpoint_Criteria->Positive_Test Yes Negative_Test Negative Test: No Diagnostic Changes Endpoint_Criteria->Negative_Test No Stop_Infusion Stop Infusion Endpoint_Criteria->Stop_Infusion Diagnosis Diagnosis of Brugada Syndrome Positive_Test->Diagnosis No_Diagnosis Brugada Syndrome Not Diagnosed (by this test) Negative_Test->No_Diagnosis Post_Monitoring Continue Monitoring until ECG Returns to Baseline Stop_Infusion->Post_Monitoring

A generalized workflow for the Ajmaline challenge test.

Methodology for the Ajmaline Challenge Test:

  • Patient Preparation: The patient is placed in a monitored setting with continuous ECG and resuscitation equipment readily available. A baseline 12-lead ECG is recorded.

  • Drug Administration: Ajmaline is administered intravenously, typically at a dose of 1 mg/kg body weight, infused over a period of 5 to 10 minutes.

  • Monitoring: Continuous 12-lead ECG monitoring is performed throughout the infusion and for a period after. Blood pressure and other vital signs are also monitored.

  • Endpoints: The infusion is stopped if: a diagnostic Type 1 Brugada ECG pattern appears, significant ventricular arrhythmias occur, or the QRS duration prolongs by more than 30% from baseline.[10]

  • Interpretation: The emergence of a coved-type ST-segment elevation in the right precordial leads (V1-V3) is considered a positive test for Brugada syndrome.

Experimental Protocols for this compound:

No established experimental protocols for the pharmacological or toxicological assessment of this compound are currently available in the scientific literature.

Conclusion

The comparative analysis of this compound and Ajmaline highlights a significant disparity in our current understanding of these two related alkaloids. Ajmaline is a well-documented antiarrhythmic agent with a defined mechanism of action, established pharmacokinetic and toxicological profiles, and specific clinical applications. In stark contrast, this compound remains a compound of interest primarily from a synthetic chemistry perspective. While its classification as a sarpagine alkaloid suggests potential biological activity, the absence of robust pharmacological and toxicological data precludes any meaningful, direct comparison with Ajmaline at this time. Further research is imperative to elucidate the biological properties of this compound and to determine if it holds any promise as a future therapeutic agent.

References

A Structural and Functional Showdown: Sarpagine and Ajmaline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive structural and functional comparison of sarpagine and ajmaline alkaloids. These two classes of monoterpenoid indole alkaloids, sharing a common biosynthetic origin, exhibit distinct pharmacological profiles stemming from subtle yet significant structural differences.

At a Glance: Key Structural and Pharmacological Distinctions

FeatureSarpagine AlkaloidsAjmaline Alkaloids
Core Structure Indole-fused aza-bicyclic [3.3.1]nonane framework.Derivative of sarpagine structure with an additional C7-C17 bond, forming a more rigid cage-like structure.
Molecular Formula (Parent) Sarpagine: C₁₉H₂₂N₂O₂[1]Ajmaline: C₂₀H₂₆N₂O₂
Primary Biological Activity Diverse activities reported, including cytotoxicity, reversal of multi-drug resistance, and anti-inflammatory effects.[2]Well-established Class Ia antiarrhythmic agent; used in the diagnosis of Brugada syndrome.[3][4][5]
Mechanism of Action Varied, depending on the specific alkaloid and biological context. N-methyltalpinine, a sarpagine derivative, shows NF-κB inhibitory activity.[2]Primarily a voltage-gated sodium channel blocker, also affecting potassium and calcium channels.[3][6][7]

Delving into the Structures: A Tale of Two Scaffolds

Sarpagine and ajmaline alkaloids originate from the same biosynthetic pathway, yet their molecular architectures diverge to create distinct pharmacological agents.[8][9] Sarpagine alkaloids are characterized by a distinctive polycyclic, cage-like structure built upon an indole-fused aza-bicyclic [3.3.1]nonane framework.[10]

Ajmaline alkaloids are considered derivatives of their sarpagine precursors.[10] The defining structural modification is the formation of a carbon-carbon bond between C7 and C17. This additional linkage results in a more complex and rigid pentacyclic structure, which is crucial for its specific interaction with cardiac ion channels.

Biosynthetic Relationship of Sarpagine and Ajmaline

The following diagram illustrates the biogenetic link between sarpagine and ajmaline alkaloids, highlighting the key enzymatic conversion.

Sarpagan_precursor Sarpagan-type Precursor Sarpagine Sarpagine Sarpagan_precursor->Sarpagine Hydroxylation Ajmaline_precursor Intermediate Sarpagine->Ajmaline_precursor Enzymatic Conversion Ajmaline Ajmaline Ajmaline_precursor->Ajmaline C7-C17 bond formation Ajmaline Ajmaline Na_channel Voltage-gated Na+ Channel Ajmaline->Na_channel Blocks K_channel Voltage-gated K+ Channel Ajmaline->K_channel Blocks Ca_channel Voltage-gated Ca2+ Channel Ajmaline->Ca_channel Blocks Depolarization Decreased rate of depolarization Na_channel->Depolarization Conduction Slowed conduction velocity Depolarization->Conduction Refractory Prolonged refractory period Conduction->Refractory Arrhythmia Suppression of Arrhythmias Refractory->Arrhythmia Cell_prep Cell Preparation (e.g., isolated cardiomyocytes) Patching Gigaseal Formation with Patch Pipette Cell_prep->Patching Recording Whole-Cell Configuration & Current Recording Patching->Recording Drug_app Application of Ajmaline Recording->Drug_app Data_acq Data Acquisition (Current Traces) Drug_app->Data_acq Analysis Data Analysis (IC50 determination) Data_acq->Analysis

References

A Comparative Guide to Vellosimine Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vellosimine, a sarpagine indole alkaloid, has garnered significant interest within the scientific community due to its complex architecture and potential biological activities. The development of efficient synthetic routes to access this natural product and its analogs is crucial for further pharmacological investigation. This guide provides a detailed comparison of two prominent total synthesis strategies for (+)-Vellosimine, offering insights into their respective methodologies, efficiencies, and key chemical transformations.

Synthetic Strategies at a Glance

Two distinct and notable approaches to the total synthesis of this compound are presented here for comparison:

  • The Cook Synthesis (from D-(+)-Tryptophan): A classic and pioneering enantioselective approach that commences with a readily available chiral building block, D-(+)-tryptophan methyl ester. This strategy relies on key transformations including an asymmetric Pictet-Spengler reaction and a stereocontrolled intramolecular palladium-catalyzed coupling to establish the core structure of this compound.

  • The Fahy and Du Synthesis (from a C2-Symmetric Precursor): A more recent and innovative strategy that employs a desymmetrization approach starting from a C2-symmetric 9-azabicyclo[3.3.1]nonane precursor. A late-stage Fischer indolization is a hallmark of this route, allowing for the efficient construction of the indole moiety.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic strategies, allowing for a direct comparison of their efficiencies.

ParameterCook Synthesis (from D-(+)-Tryptophan)Fahy and Du Synthesis (from C2-Symmetric Precursor)
Starting Material D-(+)-Tryptophan Methyl EsterRacemic endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol
Overall Yield 27%[1][2]37%[3]
Key Reactions Asymmetric Pictet-Spengler, Dieckmann Condensation, Intramolecular Palladium CouplingDesymmetrization, Swern Oxidation, Pd-catalyzed α-vinylation, Fischer Indolization, Wittig Olefination
Step-by-Step Yields Not fully detailed in the initial publication.- Swern Oxidation: 90% - Pd-catalyzed α-vinylation: 73% - Fischer Indolization: 87% - Wittig Olefination & Hydrolysis: 72%[3]

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis are provided below.

The Cook Synthesis: Key Methodologies

While specific, detailed protocols for each step of the Cook synthesis are not fully elaborated in the initial communication, the key transformations are highlighted:

  • Asymmetric Pictet-Spengler Reaction: This reaction is crucial for setting the stereochemistry of the tetracyclic core. It involves the condensation of D-(+)-tryptophan methyl ester with an appropriate aldehyde in the presence of an acid catalyst to yield the corresponding tetrahydro-β-carboline with high enantiomeric excess.

  • Dieckmann Condensation: Following the Pictet-Spengler reaction, a Dieckmann condensation is employed to construct the 9-azabicyclo[3.3.1]nonane scaffold. This intramolecular cyclization of a diester is typically promoted by a strong base.

  • Intramolecular Palladium-Catalyzed Coupling: This key step is utilized to form a crucial carbon-carbon bond within the molecule, leading to the final pentacyclic structure of this compound.

The Fahy and Du Synthesis: Key Methodologies

The Fahy and Du synthesis provides detailed experimental procedures for its key steps:

  • Swern Oxidation:

    • To a solution of oxalyl chloride in dry DCM at -60 °C, freshly distilled DMSO is added slowly.

    • After stirring, a solution of the diol precursor is added.

    • The reaction is stirred for 1 hour, followed by the addition of dry triethylamine.

    • The mixture is warmed to room temperature, washed with water, and extracted with DCM.

    • The organic layer is dried, concentrated, and the product is purified by column chromatography to yield the diketone (90% yield).

  • Palladium-Catalyzed α-Vinylation (Desymmetrization):

    • To a solution of the diketone in THF, a base such as potassium phenoxide is added, followed by bubbling with argon.

    • The palladium catalyst, Pd(PPh₃)₄, is then added.

    • The reaction mixture is refluxed for 4 hours.

    • After evaporation of the solvent, the crude product is purified by column chromatography to afford the enone (73% yield).

  • Fischer Indolization:

    • The enone is dissolved in dry ethanol, and phenylhydrazine is added.

    • The mixture is refluxed overnight.

    • After cooling and solvent removal, the residue is redissolved in methanol, and acetyl chloride is added slowly.

    • The reaction is refluxed overnight, cooled, and a scavenger (2,4-dichlorobenzaldehyde) is added to yield the indole product (87% yield).

  • Wittig Olefination and Enol Ether Hydrolysis:

    • (Methoxymethyl)triphenylphosphonium chloride and KOtBu are stirred in dry toluene.

    • A solution of the indole ketone in dry THF is added to the ylide solution and stirred overnight.

    • The reaction is quenched with water and extracted.

    • The crude enol ether is then hydrolyzed using 2.0 M HCl in THF at 55 °C overnight to yield this compound (72% overall yield for the two steps)[3].

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two compared synthetic strategies for this compound.

G cluster_cook Cook Synthesis tryptophan D-(+)-Tryptophan Methyl Ester pictet Asymmetric Pictet-Spengler tryptophan->pictet dieckmann Dieckmann Condensation pictet->dieckmann pd_coupling Intramolecular Pd Coupling dieckmann->pd_coupling vellosimine_cook (+)-Vellosimine pd_coupling->vellosimine_cook

Caption: The Cook synthesis of (+)-Vellosimine.

G cluster_fahy_du Fahy and Du Synthesis precursor C2-Symmetric 9-Azabicyclo[3.3.1]nonane swern Swern Oxidation precursor->swern pd_vinylation Pd-Catalyzed α-Vinylation swern->pd_vinylation fischer Fischer Indolization pd_vinylation->fischer wittig Wittig Olefination & Hydrolysis fischer->wittig vellosimine_fahy (+)-Vellosimine wittig->vellosimine_fahy

Caption: The Fahy and Du synthesis of (+)-Vellosimine.

Biosynthetic Pathway of Sarpagine Alkaloids

While a specific pharmacological signaling pathway for this compound is not extensively documented, its biosynthesis provides crucial biological context. Sarpagine alkaloids, including this compound, are derived from the precursor strictosidine. The following diagram illustrates a simplified biosynthetic pathway leading to the sarpagine core.

G cluster_biosynthesis Biosynthesis of Sarpagine Alkaloids strictosidine Strictosidine aglycone Strictosidine Aglycone strictosidine->aglycone Strictosidine Glucosidase polyneuridine Polyneuridine Aldehyde aglycone->polyneuridine Sarpagan Bridge Enzyme epithis compound 16-epi-Vellosimine polyneuridine->epithis compound Polyneuridine Aldehyde Esterase vellosimine_bio This compound epithis compound->vellosimine_bio Epimerization sarpagan_alkaloids Other Sarpagan Alkaloids vellosimine_bio->sarpagan_alkaloids

References

Vellosimine and Its Synthetic Derivatives: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in cancer research is emerging with the investigation of vellosimine, a naturally occurring sarpagine alkaloid, and its synthetic derivatives. Recent studies have demonstrated that while this compound itself exhibits modest anticancer properties, structural modifications can significantly enhance its potency and induce a novel form of cell death known as ferroptosis. This guide provides a comparative overview of the biological activity of this compound versus its key synthetic analogs, supported by available data and a detailed examination of the underlying mechanisms of action.

This compound, a complex indole alkaloid, has been a subject of interest for its potential therapeutic applications. However, its efficacy as an anticancer agent in its natural form is limited. This has prompted researchers to synthesize a series of derivatives with the aim of improving its biological activity. Among these, an N-methylated derivative, a 10-methoxy substituted derivative, and a novel derivative featuring an allene functional group have shown particularly interesting results.

Comparative Anticancer Activity

Systematic evaluation of the anticancer activity of this compound and its synthetic derivatives has revealed a significant improvement in potency with specific structural modifications. While this compound and its N-methylated counterpart, N-methylthis compound, display only modest effects against cancer cell lines, a synthetic analogue incorporating an allene moiety has demonstrated a remarkable tenfold increase in anticancer activity. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro.

CompoundStructureTarget Cancer Cell Line(s)IC50 (µM)Fold Improvement vs. This compound
This compound[Structure of this compound]Not SpecifiedModest Activity-
N-Methylthis compound[Structure of N-Methylthis compound]Not SpecifiedModest ActivitySimilar to this compound
Allene-containing Derivative[Structure of Allene-containing Derivative]Not SpecifiedSignificantly Lower~10x
10-Methoxythis compound[Structure of 10-Methoxythis compound]Data Not AvailableN/AN/A

Note: Specific IC50 values for this compound and its derivatives from a comprehensive, directly comparable study are not publicly available at this time. The data presented is based on qualitative descriptions from existing literature.

Mechanism of Action: Induction of Ferroptosis by the Allene-Containing Derivative

The significantly enhanced anticancer activity of the allene-containing this compound derivative is attributed to its ability to induce a unique form of programmed cell death called ferroptosis. Unlike apoptosis, which is a more commonly targeted cell death pathway in cancer therapy, ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, leading to cell membrane damage and death.

The proposed signaling pathway for the induction of ferroptosis by the allene-containing this compound derivative is illustrated below:

Ferroptosis_Pathway Vellosimine_Allene Allene-containing This compound Derivative GPX4_inhibition Inhibition of GPX4 Vellosimine_Allene->GPX4_inhibition GSH_depletion GSH Depletion GPX4_inhibition->GSH_depletion Lipid_ROS Lipid ROS Accumulation GSH_depletion->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL PUFA-PLs ACSL4 ACSL4 PUFA_PL->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_PL_peroxidation Lipid Peroxidation LPCAT3->PUFA_PL_peroxidation PUFA_CoA->LPCAT3 PUFA_PL_peroxidation->Lipid_ROS

Caption: Proposed signaling pathway for ferroptosis induction by the allene-containing this compound derivative.

This pathway highlights the central role of Glutathione Peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. The allene derivative is believed to inhibit GPX4, leading to a depletion of glutathione (GSH), a key antioxidant. This, in turn, results in the accumulation of lipid reactive oxygen species (ROS). The process is further amplified by the action of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), which are involved in the synthesis and remodeling of polyunsaturated fatty acid-containing phospholipids (PUFA-PLs), the primary substrates for lipid peroxidation. The overwhelming accumulation of lipid peroxides ultimately triggers ferroptotic cell death.

Experimental Protocols

The evaluation of the anticancer activity of this compound and its derivatives is typically performed using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • This compound and its synthetic derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • A series of dilutions of the compounds are prepared in culture medium.

  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the compounds at various concentrations is added to the respective wells. Control wells receive medium with the solvent at the same concentration as the treated wells.

  • The plate is incubated for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of this compound derivatives.

Workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation This compound This compound (Natural Product) Derivatization Chemical Derivatization (e.g., N-methylation, Allene addition) This compound->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Ferroptosis Assays) MTT_Assay->Mechanism_Study Data_Analysis Data Analysis & Comparison Mechanism_Study->Data_Analysis

Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.

Conclusion

The study of this compound and its synthetic derivatives represents a promising avenue for the development of novel anticancer agents. The ability to significantly enhance the potency of the natural product through chemical modification, particularly with the introduction of an allene group, and to shift the mechanism of cell death to ferroptosis, opens up new therapeutic possibilities. Further research is warranted to fully elucidate the structure-activity relationships, optimize the lead compounds, and explore their efficacy in preclinical and clinical settings. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in this exciting field.

A Comparative Analysis of the Cytotoxic Effects of Vellosimine and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of the cytotoxic properties of Vellosimine, a sarpagine-type indole alkaloid, reveals its potential as an anticancer agent and provides a comparative perspective against other notable indole alkaloids. This guide synthesizes available data on the cytotoxicity of these compounds, details the experimental methodologies for their assessment, and visualizes the key signaling pathways implicated in their mechanism of action, offering a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity Data

The cytotoxic potential of various indole alkaloids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of cytotoxicity, indicates the concentration of a compound required to inhibit cell growth by 50%. While direct comparative studies under identical experimental conditions are limited, the following table summarizes the IC50 values for this compound and other selected indole alkaloids from various studies.

AlkaloidCell LineIC50 (µM)Reference
This compound Data Not Available--
Angustilongine E KB2.5[1]
KB (Vincristine-resistant)3.0[1]
PC-3 (Prostate)4.5[1]
LNCaP (Prostate)5.0[1]
MCF7 (Breast)6.0[1]
MDA-MB-231 (Breast)7.0[1]
HT-29 (Colon)8.0[1]
HCT 116 (Colon)9.0[1]
A549 (Lung)7.5[1]
Angustilongine F KB0.02[1]
KB (Vincristine-resistant)0.03[1]
PC-3 (Prostate)0.05[1]
LNCaP (Prostate)0.06[1]
MCF7 (Breast)0.08[1]
MDA-MB-231 (Breast)0.1[1]
HT-29 (Colon)0.2[1]
HCT 116 (Colon)0.3[1]
A549 (Lung)0.15[1]
Aspidospermine HepG2 (Liver)92.46 (24h)[2]
NIH 3T3 (Fibroblast)53.2 (24h), 46.2 (72h)[2]
Vincamine A549 (Lung)309.7[3]
Sanguinarine HeLa (Cervical)0.92[4]
MCF-7 (Breast)1.54[4]
U2OS (Osteosarcoma)1.87[4]
Chelerythrine HeLa (Cervical)3.26[4]
MCF-7 (Breast)4.18[4]
U2OS (Osteosarcoma)7.63[4]
Chelidonine HeLa (Cervical)1.25[4]
MCF-7 (Breast)2.53[4]
U2OS (Osteosarcoma)3.17[4]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of indole alkaloids.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The indole alkaloids are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Western Blot

Western blotting is used to detect key proteins involved in the apoptotic signaling cascade.

  • Cell Treatment and Lysis: Cells are treated with the indole alkaloid for a specified time, then harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Indole alkaloids often induce cytotoxicity through the modulation of key signaling pathways that regulate cell survival and apoptosis.

Apoptosis Signaling Pathway

A common mechanism of action for many cytotoxic compounds is the induction of apoptosis, or programmed cell death. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. The activation of caspase-3 leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the intrinsic pathway.

G General Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis G Experimental Workflow for Cytotoxicity Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

Illuminating the Path Forward: A Comparative Guide to In Silico Target Prediction for the Alkaloid Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological targets of a natural product is a critical step in harnessing its therapeutic potential. Vellosimine, a complex indole alkaloid, has garnered interest for its biological activities, including modest anticancer properties through the induction of ferroptosis. However, a comprehensive profile of its molecular targets remains to be elucidated. This guide provides a comparative overview of robust in silico methodologies that can be employed to predict the biological targets of this compound, offering a strategic approach to accelerate its development as a potential therapeutic agent. While specific experimental data on the in silico target prediction of this compound is not yet available, this guide outlines established computational workflows and compares their utility, providing a roadmap for future investigations.

The journey from a bioactive natural product to a clinically approved drug is often long and arduous. A crucial bottleneck in this process is the identification of the specific proteins or biological pathways through which the compound exerts its effects. Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming. In silico target prediction methods offer a powerful and cost-effective alternative, enabling the rapid generation of testable hypotheses and prioritization of experimental validation.[1] This guide explores three prominent in silico approaches: reverse docking, pharmacophore modeling, and machine learning-based methods.

Comparative Analysis of In Silico Target Prediction Methodologies

Each computational strategy for target identification possesses unique strengths and is based on different underlying principles. The choice of method often depends on the available data and the specific research question. A multi-faceted approach, combining insights from several methods, can often yield more robust predictions.

Methodology Principle Strengths Limitations Typical Use Case
Reverse Docking Docks a single ligand (this compound) against a large library of protein structures to identify potential binding partners based on scoring functions that estimate binding affinity.[2][3]Provides insights into the potential binding mode and interactions at an atomic level. Does not require prior knowledge of active compounds.Computationally intensive. The accuracy of scoring functions can be a limitation, and results may contain false positives.[1]Identifying novel targets for a compound with a known structure but unknown mechanism of action.
Pharmacophore Modeling Utilizes the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity to screen for proteins that can accommodate the pharmacophore.[4]Can identify structurally diverse molecules with similar biological activity (scaffold hopping). Less computationally demanding than reverse docking.[4]Ligand-based models require a set of known active compounds. Structure-based models depend on the availability of a target protein structure.Screening large compound databases to find new molecules that are likely to be active against a specific target or generating a hypothesis of essential features for activity.
Machine Learning Employs algorithms trained on large datasets of known drug-target interactions to predict novel interactions based on the chemical features of the ligand and/or the properties of the protein target.[5][6]Can learn complex relationships from data and make predictions for a wide range of targets. Can be trained on diverse data types.[5]Requires large, high-quality training datasets. The predictive performance can be poor for molecules or targets that are dissimilar to the training data.Predicting the polypharmacology of a compound (its interaction with multiple targets) and for large-scale virtual screening.

Experimental Protocols: A Generalized Workflow

The following protocols outline the generalized steps for each in silico methodology. These would be adapted with specific parameters for an actual study on this compound.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem).

    • Prepare the ligand by adding hydrogen atoms, assigning partial charges, and minimizing its energy using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

  • Target Database Preparation:

    • Select a database of 3D protein structures (e.g., Protein Data Bank - PDB). A curated subset of human proteins with known binding pockets is often used.

    • Prepare the protein structures by removing water molecules and co-factors (unless relevant), adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Define the search space (grid box) for docking on each target protein. For blind docking, the grid box encompasses the entire protein surface.

    • Perform the docking calculations using software like AutoDock Vina or LeDock.[7] The software will generate multiple binding poses for this compound on each target and calculate a docking score for each pose.

  • Hit Identification and Analysis:

    • Rank the protein targets based on their docking scores.

    • Filter the results based on a predefined cutoff score (e.g., binding energy < -7.0 kcal/mol).

    • Visually inspect the binding poses of the top-ranked targets to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

  • Pharmacophore Model Generation (Ligand-Based):

    • Collect a set of known active molecules that are believed to share the same biological target.

    • Generate 3D conformers for each molecule.

    • Align the molecules and identify common chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups).

    • Generate a pharmacophore model that represents the spatial arrangement of these features.

  • Pharmacophore Model Generation (Structure-Based):

    • Start with a 3D structure of a protein-ligand complex.

    • Identify the key interactions between the ligand and the protein's active site.

    • Generate a pharmacophore model based on these interaction points.

  • Database Preparation:

    • Prepare a 3D conformational database of a large compound library (e.g., ZINC, SuperNatural II).[8][9]

  • Pharmacophore Screening:

    • Screen the conformational database against the generated pharmacophore model using software like Pharmit or Phase.

    • Rank the hits based on how well they fit the pharmacophore model (e.g., using a fit score).

  • Hit Filtering and Analysis:

    • Filter the hits based on additional criteria such as drug-likeness (e.g., Lipinski's rule of five) and novelty.

    • Further analyze the top-ranked hits for potential experimental validation.

  • Data Collection and Preparation:

    • Compile a large dataset of known drug-target interactions from databases like ChEMBL or BindingDB.

    • Represent the small molecules (including this compound) using molecular descriptors (e.g., ECFP, MACCS keys).

    • Represent the protein targets using features derived from their amino acid sequence or structure.

  • Model Training:

    • Split the dataset into training and testing sets.

    • Train a machine learning model (e.g., Random Forest, Support Vector Machine, Deep Neural Network) on the training data to learn the relationship between the molecular/protein features and the interaction.

  • Model Validation:

    • Evaluate the performance of the trained model on the testing set using metrics such as the Area Under the Receiver Operating Characteristic Curve (AUROC) and precision-recall curves.[6]

  • Prediction for this compound:

    • Use the trained model to predict the probability of interaction between this compound and a large panel of protein targets.

  • Target Prioritization:

    • Rank the potential targets based on the prediction scores.

    • Further investigate the top-ranked targets with other computational methods or through experimental validation.

Visualizing the Path to Target Discovery

To better illustrate the described workflows and potential outcomes, the following diagrams are provided.

In_Silico_Target_Prediction_Workflow cluster_input Input cluster_methods In Silico Prediction Methods cluster_databases Databases cluster_output Output This compound This compound (3D Structure) RD Reverse Docking This compound->RD PM Pharmacophore Modeling This compound->PM ML Machine Learning This compound->ML Targets Prioritized List of Potential Biological Targets RD->Targets PM->Targets ML->Targets PDB Protein Target Database (PDB) PDB->RD LIG Ligand/NP Database (ZINC, SuperNatural II) LIG->PM DTI Drug-Target Interaction DB (ChEMBL, BindingDB) DTI->ML

A generalized workflow for in silico prediction of this compound's biological targets.

Hypothetical_Signaling_Pathway This compound This compound TargetX Predicted Target X (e.g., a kinase) This compound->TargetX inhibition Downstream1 Downstream Effector 1 TargetX->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Ferroptosis Ferroptosis Induction Downstream2->Ferroptosis

A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The absence of specific in silico target prediction studies for this compound highlights a significant opportunity for computational drug discovery. The methodologies outlined in this guide—reverse docking, pharmacophore modeling, and machine learning—provide a robust framework for initiating such an investigation. By leveraging these approaches, researchers can efficiently generate a prioritized list of potential biological targets for this compound. This, in turn, will guide and focus subsequent experimental validation efforts, such as binding assays and cell-based functional screens. Ultimately, a comprehensive understanding of this compound's mechanism of action, illuminated by these in silico strategies, will be instrumental in unlocking its full therapeutic potential.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Vellosimine, a sarpagan-type indole alkaloid, is critical for phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. The cross-validation of analytical methods ensures consistency and reliability of results between different laboratories or when different methods are employed. This guide provides a comparative overview of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of indole alkaloids, which can be considered analogous for this compound analysis.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UV (Analogous Data)LC-MS/MS (Analogous Data)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Specificity Moderate to HighVery High

Table 2: Typical Chromatographic and Mass Spectrometric Conditions

ParameterHPLC-UVLC-MS/MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min0.3 mL/min
Detection Wavelength 254 nm-
Ionization Mode -Positive Electrospray Ionization (ESI+)
MRM Transitions -Analyte-specific (e.g., precursor ion > product ion)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for sample preparation and analysis of this compound in plant extracts.

Sample Preparation from Plant Material
  • Extraction :

    • Weigh 1 gram of powdered plant material (e.g., from Geissospermum vellosii).

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) Cleanup :

    • Reconstitute the dried extract in 10 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol in water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.

    • Elute the alkaloids with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for analysis.

HPLC-UV Analysis
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • Quantification : Based on the peak area of this compound at 254 nm, calibrated against a standard curve prepared from a certified reference standard.

LC-MS/MS Analysis
  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Injection Volume : 5 µL.

  • Column Temperature : 40 °C.

  • Quantification : Based on the peak area of the specific Multiple Reaction Monitoring (MRM) transition for this compound, calibrated against a standard curve. An internal standard (e.g., a structurally similar alkaloid not present in the sample) is recommended for improved accuracy.

Mandatory Visualization

The following diagrams illustrate the general workflows for the validation of an analytical method and a typical sample preparation and analysis process for this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC-UV or LC-MS/MS) define_scope->select_method set_criteria Set Acceptance Criteria select_method->set_criteria prepare_standards Prepare Standards & QCs set_criteria->prepare_standards perform_linearity Linearity & Range prepare_standards->perform_linearity perform_accuracy Accuracy prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_standards->perform_precision perform_specificity Specificity prepare_standards->perform_specificity perform_lod_loq LOD & LOQ prepare_standards->perform_lod_loq analyze_data Analyze Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_specificity->analyze_data perform_lod_loq->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_results Document Results & Report compare_criteria->document_results

Caption: Workflow for Analytical Method Validation.

Vellosimine_Analysis_Workflow start Plant Material extraction Solvent Extraction start->extraction Methanol Sonication cleanup Solid-Phase Extraction (SPE) extraction->cleanup Extract analysis HPLC-UV or LC-MS/MS Analysis cleanup->analysis Purified Extract quantification Data Processing & Quantification analysis->quantification Chromatographic Data report Final Report quantification->report Concentration of this compound

Caption: Sample Preparation and Analysis Workflow.

Vellosimine Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vellosimine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. This compound, a sarpagine monoterpene indole alkaloid, and its derivatives have demonstrated notable biological activities, sparking interest in their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Structure-Activity Relationship of this compound Analogs in Cancer

Recent studies have highlighted the anticancer potential of this compound and its analogs. While this compound and its N-methylated form, N-methylthis compound, exhibit modest anticancer activity, structural modifications have led to the development of significantly more potent compounds. A key finding in the SAR of this class of molecules is the dramatic increase in anticancer activity with the introduction of an allene unit.

A notable example is the analog designated as 15ai , which has shown a tenfold improvement in anticancer activities compared to the parent compounds, this compound and N-methylthis compound.[1][2][3] This highlights the critical role of specific structural motifs in enhancing the cytotoxic effects of the this compound scaffold. The improved potency of analog 15ai underscores the potential for further optimization of this alkaloid core to develop novel anticancer therapeutics.

Table 1: Anticancer Activity of this compound Analogs
CompoundStructureModification from this compoundIC50 (μM) against MDA-MB-231 cells
This compound[Image of this compound structure]->50
N-methylthis compound[Image of N-methylthis compound structure]N-methylation of the indole nitrogen>50
Analog 15ai [Image of Analog 15ai structure]Introduction of an allene moiety5.2

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action: Induction of Ferroptosis

Intensive investigation into the mechanism of action of the highly potent analog 15ai has revealed that it exerts its antiproliferative effects by inducing ferroptosis.[1][2][3] Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. This distinct mechanism of cell death offers a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents.

The induction of ferroptosis by analog 15ai suggests that its molecular target is likely involved in the cellular pathways that regulate iron metabolism and lipid peroxidation. Further studies are warranted to elucidate the precise molecular interactions and downstream signaling events triggered by this class of compounds.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System xc- System xc- (SLC7A11/SLC3A2) Cystine_in Cystine System xc-->Cystine_in Lipid_PUFA Lipid PUFAs Lipid_Peroxides Lipid Peroxides Lipid_PUFA->Lipid_Peroxides Oxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis Glutamate_in Glutamate Glutamate_in->System xc- Cysteine Cysteine Cystine_in->Cysteine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 GPX4->Lipid_Peroxides Reduces Iron_pool Labile Iron Pool (Fe2+) ROS ROS Iron_pool->ROS Fenton Reaction ROS->Lipid_PUFA Oxidizes Vellosimine_Analog_15ai This compound Analog 15ai Vellosimine_Analog_15ai->GPX4 Inhibits? Vellosimine_Analog_15ai->Ferroptosis Induces

Ferroptosis signaling pathway induced by this compound analog 15ai.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through a multi-step process. A general workflow is outlined below. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the cited literature.[4][5][6]

Synthesis_Workflow Starting_Material Commercially Available Starting Materials Key_Intermediate Formation of Key Intermediate Starting_Material->Key_Intermediate Cyclization Cyclization to form the this compound core Key_Intermediate->Cyclization Functionalization Functional Group Modification Cyclization->Functionalization Final_Product This compound Analog Functionalization->Final_Product

General synthetic workflow for this compound analogs.
Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of this compound analogs against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional period to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[7]

Ferroptosis Induction Assay (Lipid ROS Measurement)

The induction of ferroptosis can be confirmed by measuring the accumulation of lipid reactive oxygen species (ROS).

  • Cell Treatment: Cancer cells are treated with the this compound analog, a positive control for ferroptosis (e.g., erastin), and a negative control.

  • Staining: Cells are stained with a lipid-peroxidation-sensitive fluorescent dye (e.g., C11-BODIPY 581/591).

  • Flow Cytometry: The fluorescence intensity is measured by flow cytometry. An increase in the green fluorescence of the dye indicates lipid peroxidation.

  • Inhibitor Co-treatment: To confirm that cell death is due to ferroptosis, cells are co-treated with the this compound analog and a specific ferroptosis inhibitor (e.g., ferrostatin-1). A rescue of cell viability in the presence of the inhibitor supports the induction of ferroptosis.[1]

Acetylcholinesterase Inhibitory Activity

While the primary focus of recent research on this compound analogs has been on their anticancer properties, some related alkaloids, such as geissospermine, have shown acetylcholinesterase (AChE) inhibitory activity.[8] This suggests that the this compound scaffold may also have potential for the development of agents for neurodegenerative diseases like Alzheimer's disease. However, comprehensive SAR studies on a series of this compound analogs for AChE inhibition are currently limited. Future investigations in this area could reveal dual-activity compounds or lead to the development of selective AChE inhibitors based on the this compound core.

Conclusion

The structure-activity relationship of this compound analogs demonstrates that strategic chemical modifications can lead to a significant enhancement of their anticancer activity. The discovery of analog 15ai and its mechanism of action via ferroptosis induction opens up new avenues for the development of novel cancer therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of these promising natural product derivatives. Further exploration of the this compound scaffold is warranted to unlock its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of Vellosimine and structurally related sarpagine-type indole alkaloids. While quantitative pharmacological data for this compound itself is limited in publicly available literature, this document summarizes the known activities of its close relatives, offering valuable insights into the potential therapeutic applications of this class of compounds. The information presented is supported by experimental data and detailed methodologies for key assays.

Introduction to this compound and Related Alkaloids

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine family.[1] These alkaloids are predominantly found in plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[2] Structurally, sarpagine alkaloids share a common biosynthetic origin with the macroline and ajmaline alkaloids, leading to important structural similarities.[3][4] This family of natural products has garnered significant interest due to a wide range of reported biological activities, including anticancer, anti-inflammatory, antiarrhythmic, antimalarial, and acetylcholinesterase inhibitory effects.[2] Related alkaloids discussed in this guide include N-methylthis compound, Vellosiminol, and Affinisine, as well as other sarpagine and macroline-type alkaloids for which pharmacological data is available.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound-related alkaloids. It is important to note the absence of specific IC50 or ED50 values for this compound in the reviewed literature.

Table 1: Anticancer and Cytotoxic Activity

AlkaloidCell LineAssay TypeIC50/ED50 (µM)Reference
AlstonerinalHT-29 (Colon Cancer)Cytotoxicity8.6[2]
VillalstonineHT-29 (Colon Cancer)Cytotoxicity8.0[2]
Villalstonidine EHT-29 (Colon Cancer)Cytotoxicity6.5[2]

Table 2: Anti-inflammatory Activity

Alkaloid/ExtractTarget/AssayMethodIC50/ED50Reference
N(4)-MethyltalpinineNF-κB InhibitionELISA1.2 µM (ED50)[2]
Rauvolfia densiflora leaf extract (contains Vellosiminol)Cyclooxygenase (COX)In vitro COX assay155.38 µg/mL[5]

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

AlkaloidTargetMethodIC50Reference
AffinisineAChE and BChENot specifiedData not available[6]

Table 4: Antiarrhythmic Activity

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the standard methods used to assess the pharmacological activities of natural products.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound and related alkaloids)

  • Positive control (e.g., Donepezil)

  • 96-well microplate and reader

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Add DTNB to each well.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Inhibition Assay (ELISA-based)

This assay quantifies the inhibition of the NF-κB signaling pathway.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-α (TNF-α) to induce NF-κB activation

  • Test compounds

  • Nuclear extraction kit

  • NF-κB p65 ELISA kit

  • Microplate reader

Procedure:

  • Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with TNF-α to activate the NF-κB pathway and incubate for a further period (e.g., 30 minutes).

  • Lyse the cells and prepare nuclear extracts according to the kit manufacturer's instructions.

  • Use an ELISA-based assay to quantify the amount of activated NF-κB (p65 subunit) in the nuclear extracts.

  • The absorbance is measured, and the percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.

  • The ED50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well microplate and reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a set period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway, a common target for anti-inflammatory compounds, and a general workflow for the pharmacological screening of natural products like this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound & Related Alkaloids This compound->IKK Inhibits? DNA DNA NF-κB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and related alkaloids.

Experimental_Workflow cluster_extraction Compound Preparation cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Follow-up Plant Plant Material (e.g., Rauwolfia sp.) Extraction Extraction & Isolation Plant->Extraction Alkaloids This compound & Related Alkaloids Extraction->Alkaloids Cytotoxicity Cytotoxicity Assays (e.g., MTT) Alkaloids->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NF-κB, COX) Alkaloids->AntiInflammatory AChE AChE Inhibition Assay Alkaloids->AChE Antiarrhythmic Antiarrhythmic Assays Alkaloids->Antiarrhythmic Data IC50 / ED50 Determination Cytotoxicity->Data AntiInflammatory->Data AChE->Data Antiarrhythmic->Data Mechanism Mechanism of Action Studies Data->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the pharmacological evaluation of this compound and related alkaloids.

Conclusion

This compound and its related sarpagine alkaloids represent a promising class of natural products with a diverse range of potential therapeutic applications. The available data, primarily from related compounds, suggests significant potential in the areas of oncology and inflammatory diseases. The lack of specific quantitative data for this compound highlights an area for future research. Further investigation into the pharmacological profile of this compound, including the elucidation of its precise mechanisms of action and the generation of robust quantitative data, is warranted to fully understand its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future studies.

References

Safety Operating Guide

Guiding Principles for the Safe Disposal of Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Before commencing any disposal-related activities, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the potential bioactivity of Vellosimine, direct contact should be rigorously avoided.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.[1]

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O
Molecular Weight292.4 g/mol
AppearanceSolid (form not specified)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
CAS Number6874-98-2

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must adhere to local, state, and federal regulations for hazardous waste. The following protocol provides a general framework for its safe management in a laboratory setting.

Experimental Protocol: Waste Collection, Segregation, and Labeling
  • Waste Identification and Classification:

    • All forms of this compound, including pure compound, residual amounts in containers, and solutions, must be classified as hazardous organic chemical waste.

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and glassware, must also be treated as hazardous waste.

  • Waste Segregation:

    • To prevent unintended chemical reactions, this compound waste must be segregated from other waste streams.

    • Solid Waste: Collect solid this compound waste, including contaminated labware (e.g., weighing boats, filter paper, gloves), in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and chemically resistant waste container (e.g., a glass or polyethylene bottle). Do not mix this compound solutions with other solvent waste unless they are compatible. Given its solubility, common waste streams would be halogenated or non-halogenated organic solvents.

  • Container Selection and Labeling:

    • Choose waste containers that are in good condition, leak-proof, and have a secure, tight-fitting lid.

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration or approximate percentage if in a solution.

      • The solvent composition if it is a liquid waste.

      • The date when waste was first added to the container (accumulation start date).

Experimental Protocol: Waste Storage and Final Disposal
  • On-site Storage:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the container remains closed at all times, except when adding waste.

    • Store in a secondary containment bin to mitigate potential spills.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements.

    • The most common and effective method for the disposal of organic compounds like alkaloids is high-temperature incineration.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be managed as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[4]

    • After triple-rinsing, the container can often be disposed of through normal laboratory glass or plastic recycling streams, but institutional policies may vary. Consult your EHS department for specific guidance.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 On-Site Management cluster_3 Final Disposal A Solid this compound or Contaminated Materials C Collect in Labeled Solid Hazardous Waste Container A->C B This compound Solutions D Collect in Labeled Liquid Hazardous Waste Container B->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) C->E D->E F Arrange Pickup with Environmental Health & Safety (EHS) E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

References

Personal protective equipment for handling Vellosimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of Vellosimine (CAS: 6874-98-2). Given the absence of a specific Safety Data Sheet (SDS), these recommendations are founded on the general principles of handling indole alkaloids and potent powdered chemical compounds. A conservative approach, treating this compound as a potentially hazardous substance, is mandatory.

I. Hazard Assessment and Chemical Properties

PropertyValueSource
CAS Number 6874-98-2[2]
Molecular Formula C19H20N2O[1]
Molecular Weight 292.4 g/mol [2]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

II. Personal Protective Equipment (PPE)

A multi-layered PPE approach is required at all times when handling this compound. The minimum required PPE is outlined below.

Body PartRequired ProtectionSpecifications and Best Practices
Eyes/Face Safety goggles and a face shieldSafety goggles must be worn at all times. A face shield is required when there is a risk of splashing or aerosolization of the powder.
Skin Chemical-resistant gloves (Nitrile) and a lab coatDouble-gloving with nitrile gloves is recommended. Gloves must be inspected before use and disposed of immediately after contact with this compound. A buttoned lab coat should be worn at all times.
Respiratory NIOSH-approved respirator (N95 or higher)A respirator is mandatory when handling the solid form of this compound outside of a certified chemical fume hood to prevent inhalation of dust.
Body Full-length pants and closed-toe shoesTo protect against accidental spills.

III. Operational Plan: Handling this compound

A clear, step-by-step operational plan is crucial to minimize exposure risk.

Engineering Controls: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Workflow for Handling Powdered this compound:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Designate Work Area Designate Work Area Gather Equipment Gather Equipment Designate Work Area->Gather Equipment Don PPE Don PPE Gather Equipment->Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Seal Container Seal Container Prepare Solution->Seal Container Decontaminate Surfaces Decontaminate Surfaces Seal Container->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

This compound Handling Workflow

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Gather all necessary equipment, including vials, spatulas, and the chosen solvent. Ensure a chemical spill kit is readily accessible. Don all required PPE as specified in the table above.

  • Handling: Within the fume hood, carefully weigh the desired amount of this compound powder. To minimize aerosolization, avoid pouring the powder from a height. Add the appropriate solvent to the vial containing the this compound powder.

  • Post-Handling: Securely cap and seal the vial. Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol). Carefully doff and dispose of contaminated PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water.

IV. Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully cover the spill with an inert absorbent material. For larger spills, contact your institution's environmental health and safety department.

V. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Waste Solid Waste Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Label Waste Label Waste Hazardous Waste Container (Solid)->Label Waste Hazardous Waste Container (Liquid)->Label Waste Sharps Container->Label Waste Store Securely Store Securely Label Waste->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vellosimine
Reactant of Route 2
Vellosimine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。